Product packaging for Thenyldiamine(Cat. No.:CAS No. 91-79-2)

Thenyldiamine

Cat. No.: B1203926
CAS No.: 91-79-2
M. Wt: 261.39 g/mol
InChI Key: RCGYDFVCAAKKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thenyldiamine (CAS 91-79-2) is an organic compound classified among the ethylenediamine-derived first-generation antihistamines . It is known by several synonyms, including Tenfidil, Thefanil, and Tenildiamina . As a research chemical, its primary application has been in scientific studies investigating the properties and effects of antihistamine agents. Historically, research on this compound has included the development of analytical methods for its trace determination in complex matrices such as human urine and wastewater using techniques like high-pressure liquid chromatography . Furthermore, it has been a subject in comparative toxicological studies to understand the carcinogenic potential of various histamine antagonists . Researchers value this compound for its role in pharmacological and toxicological research. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3S B1203926 Thenyldiamine CAS No. 91-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S/c1-16(2)8-9-17(11-13-6-10-18-12-13)14-5-3-4-7-15-14/h3-7,10,12H,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGYDFVCAAKKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CSC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021335
Record name Thenyldiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

169-172 °C @ 1.0 MM HG
Record name THENYLDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5190
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

LIQUID

CAS No.

91-79-2
Record name Thenyldiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thenyldiamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thenyldiamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16022
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thenyldiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thenyldiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THENYLDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4U52363JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THENYLDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5190
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thenyldiamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240241
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Thenyldiamine's In Vitro Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Histamine H1 Receptor Antagonism

Thenyldiamine functions as an antagonist or inverse agonist at the histamine H1 receptor. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a central role in mediating type-I hypersensitivity reactions. The binding of this compound to the H1 receptor is competitive, meaning it vies with histamine for the same binding site on the receptor. By occupying this site without activating the receptor, this compound effectively blocks the downstream signaling cascade typically initiated by histamine.

The H1 Receptor Signaling Pathway

The canonical signaling pathway for the histamine H1 receptor involves its coupling to the Gq/11 family of G-proteins. Upon activation by an agonist like histamine, the following cascade is initiated:

  • Gq/11 Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates phospholipase C.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Cellular Response: The resulting increase in intracellular calcium concentration is a key trigger for various cellular responses associated with allergic symptoms, such as smooth muscle contraction and increased vascular permeability.

This compound, by blocking the initial activation of the H1 receptor, prevents this entire signaling cascade, thereby mitigating the physiological effects of histamine.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific publicly available quantitative data for this compound, such as binding affinity (Ki), functional antagonist potency (pA2), or IC50 values for H1 receptor-mediated responses. The table below is provided as a template for the type of data that would be generated from the experimental protocols described in this guide.

ParameterDescriptionExpected Value Range for First-Generation H1 AntagonistsThenyl- diamine
Ki (nM) Inhibitor constant; a measure of the binding affinity of the antagonist to the H1 receptor. A lower Ki indicates a higher binding affinity.1 - 100 nMData not available
pA2 The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.8.0 - 10.0Data not available
IC50 (nM) The concentration of an antagonist that inhibits a specific biological or biochemical function by 50%. In this context, it would typically refer to the inhibition of histamine-induced intracellular calcium release.10 - 500 nMData not available

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows relevant to understanding the in vitro mechanism of action of this compound.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Channel Ca_cytosol Increased Intracellular Ca2+ Ca_store->Ca_cytosol Release Response Cellular Response (e.g., muscle contraction) Ca_cytosol->Response Triggers

Caption: Histamine H1 Receptor Signaling Pathway and this compound Blockade.

Radioligand_Binding_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes expressing H1 Receptor Incubate Incubate mixture to allow binding equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]mepyramine) Radioligand->Incubate Thenyldiamine_unlabeled Unlabeled this compound (Varying Concentrations) Thenyldiamine_unlabeled->Incubate Filter Rapid Filtration to separate bound from free radioligand Incubate->Filter Scintillation Scintillation Counting to quantify bound radioactivity Filter->Scintillation Analysis Data Analysis: Competition curve fitting to determine Ki value Scintillation->Analysis

Caption: Experimental Workflow for a Radioligand Binding Assay.

An In-depth Technical Guide to the Synthesis and Purification of Thenyldiamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thenyldiamine is an antihistamine and anticholinergic agent belonging to the ethylenediamine class. This document provides a comprehensive technical overview of its synthesis and purification, intended for a professional audience in the fields of chemical research and drug development. It outlines detailed methodologies for the preparation of key intermediates and the final active pharmaceutical ingredient, including reaction conditions, purification protocols, and relevant quantitative data.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that can be broadly categorized into three main stages:

  • Synthesis of the Intermediate N,N-dimethyl-N'-(2-pyridyl)ethylenediamine: This involves the formation of a crucial building block containing the pyridine and dimethylaminoethyl moieties.

  • Synthesis of the Intermediate 3-Thenyl Bromide: This is the thiophene-containing component required for the final condensation step.

  • Final Condensation and Purification: The two key intermediates are coupled to form this compound, which is then purified, typically as its hydrochloride salt.

The overall synthetic workflow is depicted below:

This compound Synthesis Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Product Synthesis and Purification A1 2-Chloropyridine A_out N,N-dimethyl-N'-(2-pyridyl)ethylenediamine A1->A_out Reacts with A2 N,N-Dimethylethylenediamine A2->A_out Reacts with A3 Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Toluene) A3->A_out Reaction Conditions C1 Condensation A_out->C1 Intermediate 1 B1 3-Methylthiophene B_out 3-Thenyl Bromide B1->B_out Bromination B2 N-Bromosuccinimide (NBS) B2->B_out Brominating Agent B3 Radical Initiator (e.g., Benzoyl Peroxide) Solvent (e.g., Benzene) B3->B_out Reaction Conditions B_out->C1 Intermediate 2 C2 Purification of Free Base C1->C2 C3 Salt Formation C2->C3 C4 Recrystallization C3->C4 Final_Product This compound Hydrochloride C4->Final_Product

Caption: Overall workflow for the synthesis of this compound Hydrochloride.

Synthesis of Intermediates

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Base: Add sodium hydride (NaH) (1.2 equivalents) as a 60% dispersion in mineral oil to the DMF and stir the suspension.

  • Addition of Amine: Slowly add N,N-dimethylethylenediamine (1.1 equivalents) to the suspension at room temperature. Stir for 30 minutes to allow for the formation of the sodium amide.

  • Addition of Halopyridine: Add 2-chloropyridine (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

ParameterValue/Condition
Reactants 2-Chloropyridine, N,N-Dimethylethylenediamine
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF) or Toluene
Temperature 80-100 °C
Reaction Time 4-8 hours
Purification Vacuum Distillation

Table 1: Reaction parameters for the synthesis of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.

This starting material is prepared via the radical bromination of 3-methylthiophene using N-bromosuccinimide (NBS).

Reaction Scheme:

Experimental Protocol: [1]

  • Reaction Setup: In a 5-liter, three-necked flask equipped with a stirrer and a reflux condenser, dissolve 220 g (2.24 moles) of 3-methylthiophene and 4 g of benzoyl peroxide in 700 ml of dry benzene.

  • Initiation: Heat the solution to a vigorous reflux.

  • Addition of NBS: Add a mixture of 356 g (2.0 moles) of N-bromosuccinimide and 4 g of benzoyl peroxide in portions as rapidly as foaming allows (approximately 20 minutes).

  • Reaction Completion: Once the addition is complete and foaming has subsided, cool the flask in an ice bath.

  • Work-up: Filter off the succinimide and wash it with dry benzene. Immediately transfer the filtrate to a distilling flask.

  • Purification: Remove the benzene under reduced pressure. Distill the residue at 1 mm Hg, collecting the fraction boiling between 75-78 °C.

ParameterValue/Condition
Reactants 3-Methylthiophene, N-Bromosuccinimide
Initiator Benzoyl Peroxide
Solvent Dry Benzene
Temperature Vigorous Reflux
Purification Vacuum Distillation (75-78 °C @ 1 mmHg)
Yield 71-79%

Table 2: Reaction parameters and yield for the synthesis of 3-Thenyl Bromide.[1]

Final Synthesis of this compound

The final step is a condensation reaction between the two prepared intermediates.

Reaction Scheme:

Experimental Protocol: [2]

  • Reaction Setup: To a suspension of 3.12 g of sodium amide in 50 ml of dry toluene, add 12 g of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine dropwise.

  • Amide Formation: Reflux the mixture for 2 hours.

  • Condensation: Cool the mixture to 50 °C and add 21 g of 3-thenyl bromide dropwise.

  • Reaction Completion: After the initial reaction subsides, reflux the brownish-orange mixture for an additional 30 minutes.

  • Work-up: Cool the reaction and pour it into 150 ml of water. Separate the toluene layer and extract it with 5% hydrochloric acid.

  • Isolation of Free Base: Saturate the acidic aqueous extract with potassium carbonate. Extract the liberated free base with ether.

  • Purification: Dry the ether extract and fractionate by vacuum distillation to yield the final product.

ParameterValue/Condition
Reactants N,N-dimethyl-N'-(2-pyridyl)ethylenediamine, 3-Thenyl Bromide
Base Sodium Amide (NaNH₂)
Solvent Dry Toluene
Temperature Reflux
Purification Vacuum Distillation (169-172 °C @ 1 mmHg)
Yield 31%

Table 3: Reaction parameters and yield for the synthesis of this compound free base.[2]

The free base of this compound is a liquid, but it can be converted to a stable, crystalline hydrochloride salt for easier handling and purification.

Experimental Protocol: [2]

  • Dissolution: Dissolve 106 g of the purified this compound free base in 500 ml of isopropyl alcohol.

  • Acidification: Add 34 ml of concentrated hydrochloric acid to the solution.

  • Crystallization: Shake the mixture and allow it to stand. The hydrochloride salt will precipitate.

  • Isolation: Collect the crystals by filtration, wash with cold isopropyl alcohol, and dry under vacuum.

  • Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent such as methanol or ethanol-water mixtures. The general principle is to dissolve the salt in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.[3][4][5]

PropertyValueReference
Form Crystalline solid[2]
Recrystallization Solvent Isopropyl Alcohol / Methanol[2][6]

Table 4: Properties and purification of this compound Hydrochloride.

Analytical Characterization

The purity and identity of the synthesized this compound and its intermediates should be confirmed using modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. A typical system would use a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid.[7]

  • Gas Chromatography (GC): GC can be used to assess the purity of the volatile free base and intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): MS provides information on the molecular weight of the compounds, further confirming their identity.

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should always conduct their own risk assessments and adhere to all laboratory safety protocols when carrying out these procedures.

References

The Pharmacological Profile of Thenyldiamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenyldiamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class.[1] Like other compounds in this category, its primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[2] This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses. As a first-generation agent, this compound hydrochloride is also known to cross the blood-brain barrier, leading to central nervous system effects such as sedation, a characteristic that has led to its largely being superseded by newer, non-sedating antihistamines.[2][3] This guide provides a detailed overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and relevant experimental protocols. Due to the limited availability of specific quantitative data for this compound hydrochloride, representative data from other first-generation ethylenediamine antihistamines are presented for comparative context.

Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are summarized below.

PropertyValueSource
IUPAC Name N,N-Dimethyl-N'-pyridin-2-yl-N'-(3-thienylmethyl)ethane-1,2-diamine hydrochloride[1]
CAS Number 958-93-0[4]
Molecular Formula C₁₄H₁₉N₃S·HCl[4]
Molecular Weight 297.85 g/mol [4]
Appearance White powder with a bitter taste[5]
Melting Point 169.5-170 °C[5]
Solubility Soluble in water up to 20%[5]

Pharmacodynamics

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound hydrochloride functions as a competitive antagonist at the histamine H1 receptor.[2] In the resting state, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine, the endogenous agonist, binds to and stabilizes the active conformation, initiating a downstream signaling cascade. This compound, as an antagonist (more accurately, an inverse agonist), binds to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby reducing the baseline level of receptor signaling.[2] This prevents histamine from binding and eliciting its pro-inflammatory and allergic effects.

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. The binding of an agonist like histamine triggers a conformational change in the receptor, leading to the activation of the associated Gq protein. This initiates a well-defined intracellular signaling cascade.

H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein (α, β, γ subunits) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->CellularResponse Directly influences PKC->CellularResponse Phosphorylates targets, leading to Radioligand_Binding_Assay_Workflow MembranePrep Membrane Preparation (from cells expressing H1R) Incubation Incubation (Membranes + [³H]-mepyramine + this compound HCl) MembranePrep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation DataAnalysis Data Analysis (Calculate IC50 and Ki) Scintillation->DataAnalysis Guinea_Pig_Ileum_Assay_Workflow TissuePrep Tissue Preparation (Isolate guinea pig ileum segment) Mounting Mounting in Organ Bath (in Tyrode's solution at 37°C) TissuePrep->Mounting Equilibration Equilibration (Allow tissue to stabilize) Mounting->Equilibration Contraction Induce Contraction (Add histamine) Equilibration->Contraction Inhibition Inhibition Study (Pre-incubate with this compound HCl, then add histamine) Equilibration->Inhibition Measurement Measure Contraction (Isotonic transducer) Contraction->Measurement Inhibition->Measurement Analysis Data Analysis (Determine antagonist potency) Measurement->Analysis

References

Chemical and physical properties of Thenyldiamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenyldiamine is a first-generation antihistamine belonging to the ethylenediamine class.[1] It exhibits both antihistaminic and anticholinergic properties.[1] Historically used for the symptomatic relief of allergic conditions, its study provides valuable insights into the pharmacology of H1 receptor antagonists. This technical guide provides a detailed overview of the chemical and physical properties of this compound, its mechanism of action, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

This compound is chemically designated as N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine.[2] Its structural formula and key identifying information are presented below.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine[2]
CAS Number 91-79-2[3]
Molecular Formula C₁₄H₁₉N₃S[2]
Molecular Weight 261.39 g/mol [2]
Canonical SMILES CN(C)CCN(CC1=CSC=C1)C2=CC=CC=N2
InChI Key RCGYDFVCAAKKNG-UHFFFAOYSA-N[3]

Table 2: Physical Properties of this compound and its Hydrochloride Salt

PropertyValueForm
Physical Form LiquidFree Base[2]
Boiling Point 169-172 °C @ 1.0 mmHg[2]Free Base
Refractive Index 1.5915 @ 20 °C/D[2]Free Base
Melting Point 169.5-170 °C[2]Hydrochloride Salt
Solubility Soluble in water up to 20%; slightly soluble in alcohol.[2]Hydrochloride Salt
pH 6.5 (1% aqueous solution)[2]Hydrochloride Salt
pKa (Strongest Basic) 8.76 (Predicted)N/A

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound functions as a competitive antagonist of the histamine H1 receptor.[4] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which contributes to its sedative side effects.[5] The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, initiating a signaling cascade that results in the characteristic symptoms of an allergic response. This compound competitively blocks this binding, thereby mitigating these effects.

Signaling Pathway of Histamine H1 Receptor Activation

The binding of histamine to the H1 receptor triggers a well-defined signaling pathway, which is inhibited by this compound. A simplified representation of this pathway is provided below.

H1_Receptor_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to This compound This compound (Antagonist) This compound->H1R Blocks Gq_alpha Gαq H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of N,N-dimethylaminoethyl-α-aminopyridine with 3-thenyl bromide. A detailed experimental protocol, adapted from the literature, is provided below.

Materials:

  • N,N-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine

  • 3-Thenyl bromide

  • Sodium amide (NaNH₂)

  • Toluene (dry)

  • Diethyl ether

  • 5% Hydrochloric acid

  • Potassium carbonate

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of sodium amide in dry toluene is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • N,N-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine is added dropwise to the suspension.

  • The mixture is refluxed for 2 hours to ensure the formation of the sodium salt.

  • After cooling, 3-thenyl bromide is added dropwise, and the reaction mixture is refluxed for an additional 30 minutes.

  • The reaction mixture is then cooled and poured into water.

  • The toluene layer is separated and extracted with 5% hydrochloric acid.

  • The acidic aqueous layer is saturated with potassium carbonate to liberate the free base.

  • The free base is extracted with diethyl ether.

  • The ether extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Purification of this compound Hydrochloride by Recrystallization

The crude this compound free base can be converted to its hydrochloride salt and purified by recrystallization.

Materials:

  • Crude this compound

  • Methanol

  • Concentrated hydrochloric acid

  • Activated charcoal (optional)

Procedure:

  • Dissolve the crude this compound in methanol.

  • Slowly add concentrated hydrochloric acid to the solution until it is acidic, which will precipitate the this compound hydrochloride.

  • Heat the suspension to dissolve the salt completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

  • Filter the hot solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Dry the purified crystals in a vacuum oven.

In Vitro Bioassay for H1-Antihistamine Activity using Guinea Pig Ileum

This bioassay is a classic method to determine the potency of H1-antihistamines by measuring their ability to inhibit histamine-induced contractions of isolated guinea pig ileum smooth muscle.[6][7]

Guinea_Pig_Ileum_Assay_Workflow Start Start Preparation Prepare Isolated Guinea Pig Ileum Tissue Start->Preparation Mounting Mount Tissue in Organ Bath (Tyrode's Solution, 37°C, Carbogen) Preparation->Mounting Equilibration Equilibrate Tissue (30-60 min) Mounting->Equilibration Histamine_CRC Generate Histamine Concentration-Response Curve (CRC) Equilibration->Histamine_CRC Washout Wash Tissue Thoroughly Histamine_CRC->Washout Incubation Incubate with this compound (Fixed Concentration) Washout->Incubation Histamine_CRC_Antagonist Generate Histamine CRC in presence of this compound Incubation->Histamine_CRC_Antagonist Analysis Data Analysis: Compare CRCs, Calculate pA₂ value Histamine_CRC_Antagonist->Analysis End End Analysis->End

Caption: Workflow for the Guinea Pig Ileum Bioassay for H1-Antihistamine Activity.

Spectral Data

While publicly available, fully assigned NMR and IR spectra for this compound are limited, the characteristic spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons of the pyridine and thiophene rings, methylene protons of the ethylenediamine chain and the thenyl group, and a characteristic singlet for the N,N-dimethyl group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons in the two different aromatic rings, the aliphatic carbons of the ethylenediamine backbone, and the methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would likely exhibit characteristic absorption bands for:

  • C-H stretching of the aromatic and aliphatic groups.

  • C=C and C=N stretching vibrations from the aromatic rings.

  • C-N stretching vibrations.

  • C-S stretching from the thiophene ring.

Mass Spectrometry: Mass spectral analysis of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ethylenediamine chain and loss of the dimethylamino and thenyl moieties.

Conclusion

This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and experimental protocols related to this compound. The information presented is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into this and other first-generation antihistamines. The detailed signaling pathway and experimental workflows offer a practical framework for studying H1 receptor antagonists.

References

Thenyldiamine: A Technical and Historical Review of a First-Generation Antihistamine

Author: BenchChem Technical Support Team. Date: December 2025

Thenyldiamine , an ethylenediamine derivative, emerged in the mid-20th century as a first-generation H1 antihistamine and anticholinergic agent. Marketed under brand names such as Thenfadil by Winthrop-Stearns Inc., it was utilized for the symptomatic relief of allergic conditions including asthma and hay fever. Despite its initial clinical use, this compound, like many of its contemporaries, has since been largely superseded by newer generations of antihistamines with improved safety and efficacy profiles. This technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and eventual decline of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

This compound was first synthesized in 1949 by Campaigne and LeSuer, a period marked by a surge in the discovery and development of antihistaminic compounds. The 1940s saw the introduction of the first generation of these drugs, which represented a significant therapeutic advance in managing allergic diseases. These early antihistamines, including this compound, were characterized by their ability to cross the blood-brain barrier, leading to the common side effect of sedation.

Chemical Synthesis

The synthesis of this compound, as described in the historical literature, involves the condensation of N,N-dimethylaminoethyl-alpha-aminopyridine with 3-thenyl bromide.

Experimental Protocol: Synthesis of this compound

While the original 1949 publication by Campaigne and LeSuer provides the foundational method, the detailed experimental protocol, including specific reaction conditions, solvents, and purification techniques, is not readily accessible in modern databases. A generalized procedure based on the available information would involve the reaction of the two key precursors, likely in the presence of a base to neutralize the hydrogen bromide formed during the reaction. Purification would typically be achieved through distillation or chromatographic methods.

A generalized experimental workflow for the synthesis is outlined below:

cluster_reactants Reactants cluster_process Process cluster_product Product N,N-dimethylaminoethyl-alpha-aminopyridine N,N-dimethylaminoethyl-alpha-aminopyridine Condensation Reaction Condensation Reaction N,N-dimethylaminoethyl-alpha-aminopyridine->Condensation Reaction 3-thenyl bromide 3-thenyl bromide 3-thenyl bromide->Condensation Reaction Purification Purification Condensation Reaction->Purification Base Base Base->Condensation Reaction Solvent Solvent Solvent->Condensation Reaction This compound This compound Purification->this compound

Generalized synthesis workflow for this compound.

Mechanism of Action

This compound functions as a first-generation H1 histamine receptor antagonist.[1] Histamine, a key mediator of allergic and inflammatory responses, exerts its effects by binding to one of four types of histamine receptors (H1, H2, H3, and H4). The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade.

This compound, as an antagonist, competitively binds to the H1 receptor, preventing histamine from binding and activating it. This blockade inhibits the downstream signaling pathway, thereby mitigating the symptoms of an allergic reaction.

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. This compound blocks the initial step of this pathway by preventing histamine from binding to the H1 receptor.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C Activation DAG->PKC This compound This compound This compound->H1_Receptor Blocks

This compound's antagonism of the H1 receptor signaling pathway.

As an anticholinergic agent, this compound also exhibits activity at muscarinic acetylcholine receptors. This action is responsible for some of its side effects, such as dry mouth and blurred vision.

Quantitative Pharmacological Data

A significant challenge in providing a complete technical overview of this compound is the lack of publicly available quantitative pharmacological data. Specific binding affinities (Ki or IC50 values) for this compound at the histamine H1 receptor and various muscarinic receptor subtypes are not reported in readily accessible scientific literature. This absence of data prevents a detailed comparison with other first-generation and subsequent antihistamines.

Table 1: Summary of Pharmacological Data for this compound

ParameterValueReference
Target Receptor Histamine H1 Receptor[1]
Mechanism of Action Antagonist[1]
H1 Receptor Binding Affinity (Ki) Not ReportedN/A
Muscarinic Receptor Binding Affinity (Ki) Not ReportedN/A

Clinical Data

Detailed results from well-controlled clinical trials of this compound are scarce in the modern medical literature. While it was used for allergic conditions, specific data on efficacy endpoints (e.g., reduction in symptom scores) and the incidence of adverse events are not available for a comprehensive tabular summary. The known side effects are generally extrapolated from those of other first-generation antihistamines and its anticholinergic properties.

Table 2: Summary of Clinical Information for this compound

ParameterDescription
Brand Name Thenfadil
Indications Allergic conditions (e.g., asthma, hay fever)
Dosage (Adult) 15 - 90 mg daily
Common Side Effects (presumed) Sedation, dizziness, dry mouth, blurred vision

Conclusion

This compound represents an important step in the historical development of antihistamines. As a first-generation agent, it provided relief for allergy sufferers at a time when therapeutic options were limited. However, its sedative and anticholinergic side effects, coupled with the lack of detailed and publicly available clinical and pharmacological data, have led to its replacement by newer, safer, and more effective medications. For drug development professionals, the story of this compound underscores the importance of optimizing receptor selectivity and minimizing off-target effects to improve the therapeutic index of new drug candidates. Further research into the historical archives of pharmaceutical companies may yet uncover more detailed information about this early antihistamine.

References

Initial Toxicology Profile of Thenyldiamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenyldiamine, a first-generation antihistamine of the ethylenediamine class, exhibits a toxicological profile characterized by moderate acute oral toxicity and a low potential for carcinogenicity. As with other drugs in its class, its primary toxicological concerns are linked to its antihistaminic and anticholinergic activities. This technical guide provides a consolidated overview of the initial toxicology studies of this compound, presenting quantitative data in structured tables, detailing experimental methodologies based on established guidelines, and visualizing key toxicological pathways. Due to the limited availability of detailed historical study protocols, methodologies are described based on relevant OECD guidelines and standard toxicological practices of the era.

Acute Toxicity

This compound is classified as harmful if swallowed.[1] The primary measure of its acute toxicity is the median lethal dose (LD50).

Quantitative Data
Parameter Value Species Route of Administration Reference
LD50525 mg/kgRatOral[Hoppe, Lands (cited in various sources)]
Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401)

The determination of the acute oral LD50 for this compound would have likely followed a protocol similar to the internationally recognized OECD guidelines for acute oral toxicity testing.

  • Test Animals: Healthy, young adult albino rats (e.g., Sprague-Dawley strain) of a single sex, or both, would have been used.[2][3] Animals would be acclimated to laboratory conditions before the study.

  • Housing and Feeding: The animals would be housed in appropriate cages with controlled temperature and light-dark cycles. Standard laboratory diet and water would be provided ad libitum, with a brief fasting period before administration of the test substance.[2][3]

  • Dose Administration: this compound, likely dissolved or suspended in a suitable vehicle (e.g., water or corn oil), would have been administered as a single dose by oral gavage.[3] The volume administered would be based on the animal's body weight.

  • Observation Period: Animals would be observed for mortality, clinical signs of toxicity (e.g., changes in behavior, coordination, and autonomic signs), and body weight changes for a period of at least 14 days.[2][4]

  • Pathology: At the end of the observation period, all surviving animals would be euthanized and subjected to a gross necropsy.

Genotoxicity

Limited data is available regarding the genotoxicity of this compound. A study utilizing a hepatocyte/DNA repair assay suggests a potential for weak DNA-damaging activity.

Quantitative Data
Assay Result System Conclusion Reference
Hepatocyte/DNA Repair Assay (Unscheduled DNA Synthesis)Weak positive responsePrimary cultures of Fischer-344 rat hepatocytesMay be a weak DNA-damaging agent[5]
Experimental Protocol: Hepatocyte/DNA Repair Assay

This in vitro assay assesses the ability of a substance to induce DNA repair in primary hepatocytes, which is an indicator of DNA damage.

  • Hepatocyte Isolation and Culture: Primary hepatocytes would be isolated from the livers of adult male Fischer-344 rats. The isolated cells would then be cultured to form a monolayer.

  • Treatment: The cultured hepatocytes would be exposed to various concentrations of this compound in the presence of a radiolabeled DNA precursor (e.g., tritiated thymidine). A positive control known to induce DNA repair would also be tested concurrently.

  • Measurement of Unscheduled DNA Synthesis (UDS): After treatment, the amount of radiolabeled thymidine incorporated into the DNA of non-replicating cells (a measure of DNA repair) would be quantified, typically through autoradiography or liquid scintillation counting.

  • Cytotoxicity Assessment: Concurrent cytotoxicity assays would be performed to ensure that the observed DNA repair is not a result of cell death.[5]

Carcinogenicity

A long-term study in rats was conducted to evaluate the carcinogenic potential of this compound.

Quantitative Data
Study Type Species Route of Administration Duration Result Reference
CarcinogenicitySprague-Dawley RatsDrinking WaterLong-termDid not exhibit significant neoplastic effects[6][7]
Experimental Protocol: Carcinogenicity Study (Based on OECD Guideline 451)

The carcinogenicity study of this compound likely followed a protocol consistent with the principles of long-term rodent bioassays.

  • Test Animals: Groups of male and female Sprague-Dawley rats would be used.[6]

  • Dose Administration: this compound hydrochloride would be administered continuously in the drinking water.[6] At least three dose levels and a control group receiving untreated drinking water would be included. The highest dose would be selected to be a maximum tolerated dose (MTD).

  • Study Duration: The study would typically last for the majority of the animals' lifespan (e.g., 24 months).

  • Observations: Animals would be observed daily for clinical signs of toxicity and the development of palpable masses. Body weight and food/water consumption would be monitored regularly.

  • Pathology: At the end of the study, all surviving animals would be euthanized. A complete necropsy would be performed on all animals, and all organs and tissues would be examined macroscopically and microscopically for evidence of neoplasia and other pathological changes.

Mechanisms of Toxicity and Associated Signaling Pathways

The toxic effects of this compound are primarily extensions of its pharmacological actions as a first-generation antihistamine with significant anticholinergic properties.

Antihistaminic (H1 Receptor Antagonism) Effects

This compound acts as an antagonist at the histamine H1 receptor. In cases of overdose, this can lead to significant central nervous system (CNS) depression.[8][9]

H1_Antagonism_Toxicity This compound This compound (Overdose) H1_Receptor Histamine H1 Receptor (in CNS) This compound->H1_Receptor Blocks CNS_Depression CNS Depression (Sedation, Drowsiness, Coma) H1_Receptor->CNS_Depression Leads to

Figure 1: Toxicological consequence of H1 receptor antagonism by this compound.

Anticholinergic (Muscarinic Receptor Antagonism) Effects

This compound also blocks muscarinic acetylcholine receptors, leading to a range of anticholinergic effects that can be toxic at high doses.[10][11][12]

Anticholinergic_Toxicity_Pathway cluster_drug Drug Action cluster_effects Toxicological Effects This compound This compound Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor Blocks ACh Acetylcholine ACh->Muscarinic_Receptor Blocked from binding Peripheral_Effects Peripheral Effects: - Dry Mouth - Blurred Vision - Tachycardia - Urinary Retention - Constipation Muscarinic_Receptor->Peripheral_Effects Inhibition leads to Central_Effects Central Effects: - Confusion - Delirium - Hallucinations Muscarinic_Receptor->Central_Effects Inhibition leads to

Figure 2: Anticholinergic toxicity pathway of this compound.

Experimental Workflow Overview

The toxicological evaluation of a compound like this compound generally follows a tiered approach, starting with acute toxicity and moving towards more specialized assays if warranted.

Toxicology_Workflow Acute_Toxicity Acute Oral Toxicity (LD50 Determination in Rats) Genotoxicity Genotoxicity Screening (e.g., Hepatocyte DNA Repair Assay) Acute_Toxicity->Genotoxicity Risk_Assessment Toxicological Risk Assessment Acute_Toxicity->Risk_Assessment Carcinogenicity Long-term Carcinogenicity (Rodent Bioassay) Genotoxicity->Carcinogenicity Genotoxicity->Risk_Assessment Carcinogenicity->Risk_Assessment

Figure 3: General experimental workflow for toxicological assessment.

Conclusion

The initial toxicological data for this compound indicate a profile of moderate acute toxicity and a low likelihood of carcinogenicity. The primary toxicological concerns are extensions of its pharmacological activity as a first-generation antihistamine with notable anticholinergic effects. Further studies, particularly on chronic toxicity and a broader range of genotoxicity endpoints, would be necessary for a more complete risk assessment. The provided experimental protocols, based on established guidelines, offer a framework for understanding how these initial toxicological evaluations were likely conducted. The visualized pathways highlight the key mechanisms underlying the potential toxicity of this compound.

References

Thenyldiamine Receptor Binding Affinity Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thenyldiamine is a first-generation antihistamine of the ethylenediamine class, primarily known for its antagonist activity at the histamine H1 receptor.[1] Like many first-generation antihistamines, it effectively mitigates allergic reactions but is also associated with central nervous system effects such as sedation due to its ability to cross the blood-brain barrier.[1] Understanding the binding affinity of this compound and similar compounds to their primary target and potential off-target receptors is crucial for drug development, enabling the characterization of potency, selectivity, and potential side effect profiles. Receptor binding assays are the cornerstone of this characterization, providing quantitative data on the drug-receptor interaction.

This technical guide provides an in-depth overview of the methodologies used to assess the receptor binding affinity of this compound, focusing on its primary target, the histamine H1 receptor, and other key receptors implicated in the side effect profile of first-generation antihistamines.

Primary Target: Histamine H1 Receptor Binding

This compound exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[2] Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/G11 protein, leading to the activation of phospholipase C (PLC).[1][2] This results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC), culminating in an inflammatory response.[1] this compound binds to the receptor, stabilizing its inactive state and preventing this cascade.[2]

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor triggers a conformational change, activating the associated Gq/11 protein. The Gαq subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. DAG and Ca2+ together activate Protein Kinase C (PKC), which phosphorylates downstream targets, leading to cellular responses like smooth muscle contraction and increased vascular permeability.

Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates This compound This compound (Inverse Agonist) This compound->H1R Binds & Inhibits Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response Inflammatory Response PKC->Response Leads to

Caption: Histamine H1 Receptor Signaling Cascade.
Experimental Protocol: Competitive Radioligand Binding Assay for H1 Receptor

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor. The assay measures the ability of the unlabeled test compound (this compound) to displace a specific radioligand (e.g., [³H]-mepyramine) from the receptor.[3]

1. Materials and Reagents:

  • Receptor Source: Commercially available membrane preparations from HEK293 cells transiently or stably expressing the human histamine H1 receptor.[3]

  • Radioligand: [³H]-mepyramine (a well-characterized H1 receptor antagonist).[4]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, serially diluted in assay buffer.

  • Non-specific Binding (NSB) Determinator: A high concentration (e.g., 10 µM) of a known H1 antagonist like mianserin.[3]

  • Apparatus: 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine), vacuum filtration manifold, liquid scintillation counter, scintillation cocktail.[5][6]

2. Membrane Preparation:

  • If not using a commercial source, prepare crude membrane fractions from tissues or cultured cells expressing the H1 receptor.[5]

  • Homogenize cells or tissue in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[5]

  • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

  • Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[5]

3. Assay Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the assay buffer to a final concentration of 5-20 µg protein per well.[5]

  • Set up the 96-well plate with triplicate wells for:

    • Total Binding (TB): Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled antagonist (mianserin).

    • Competition Binding: Membranes + Radioligand + Serial dilutions of this compound.

  • Add 150 µL of the membrane preparation to each well.

  • Add 50 µL of the competing test compound (this compound dilutions) or buffer (for TB) or NSB determinator.

  • Initiate the binding reaction by adding 50 µL of [³H]-mepyramine solution. The final concentration of the radioligand should be at or below its Kd value (typically 1-5 nM) to ensure assay sensitivity.[4][7]

  • Incubate the plate for 60 minutes at 30°C (or as optimized, e.g., 4 hours at 25°C) with gentle agitation to reach equilibrium.[3][5]

4. Separation and Counting:

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plate.[5]

  • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate (e.g., 30 minutes at 50°C).[5]

  • Add scintillation cocktail to each well and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[6]

5. Data Analysis:

  • Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[4]

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used, and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Off-Target Receptor Binding Profile

A key characteristic of first-generation antihistamines is their propensity to bind to other receptors, which is responsible for many of their side effects. A comprehensive binding affinity profile for this compound should include assays for muscarinic, adrenergic, and other histamine receptor subtypes.

Muscarinic Acetylcholine Receptors (mAChRs)
  • Significance: Antagonism at M1-M5 muscarinic receptors leads to anticholinergic side effects like dry mouth, blurred vision, and urinary retention.[8][9]

  • Assay Principle: A competitive binding assay similar to the one for the H1 receptor can be performed using a non-selective muscarinic radioligand like [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB) and membrane preparations from tissues rich in mAChRs (e.g., brain cortex, heart).[9][10]

Adrenergic Receptors (α and β)
  • Significance: Binding to α-adrenergic receptors can cause dizziness and hypotension.[11][12]

  • Assay Principle: Assays can be conducted using radioligands such as [³H]-dihydroergocryptine for α-receptors or [³H]-dihydroalprenolol for β-receptors with appropriate tissue sources (e.g., rat liver for α, rat lung or heart for β).[12][13]

Other Histamine Receptors (H2, H3, H4)
  • Significance: While this compound is H1-selective, assessing its affinity for other histamine receptor subtypes confirms this selectivity. The H2 receptor is involved in gastric acid secretion, while H3 and H4 receptors play roles in neurotransmission and immunomodulation, respectively.[14][15]

  • Assay Principle: Competitive binding assays can be run using specific radioligands like [³H]-tiotidine (H2), Nα-[³H]-methylhistamine (H3), or [³H]-UR-PI294 (H4) with cell lines expressing the specific receptor subtype.[14][16][17]

General Workflow for Receptor Binding Assays

The workflow for competitive radioligand binding assays is highly conserved across different GPCR targets. The primary variables are the choice of receptor source, radioligand, and incubation conditions, which must be optimized for each specific receptor-ligand system.

Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis ReceptorPrep Prepare Receptor Source (e.g., Cell Membranes) PlateSetup Set up 96-well Plate (Total, NSB, Competition) ReceptorPrep->PlateSetup LigandPrep Prepare Radioligand (e.g., [³H]-Mepyramine) LigandPrep->PlateSetup CompoundPrep Prepare Test Compound (this compound Dilutions) CompoundPrep->PlateSetup Incubate Add Reagents & Incubate (Allow binding to reach equilibrium) PlateSetup->Incubate Filtration Rapid Vacuum Filtration (Separate bound from free ligand) Incubate->Filtration Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting DataAnalysis Data Analysis (Calculate IC₅₀ and Ki) Counting->DataAnalysis Result Binding Affinity Profile (Ki values) DataAnalysis->Result

Caption: General workflow for competitive radioligand binding assays.

Data Presentation: Binding Affinity Profile

The primary output of these assays is the inhibitory constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates higher binding affinity. The data should be summarized in tables to facilitate comparison of this compound's potency and selectivity.

Table 1: Representative Binding Affinities (Ki, nM) of H1 Antihistamines

This table illustrates typical binding parameters for different H1 antihistamines. The specific Ki value for this compound would be determined using the protocol described above.

CompoundClassReceptorKi (nM)Reference
This compound First-Generation Human H1 To Be Determined N/A
MepyramineFirst-GenerationHuman H1~2.3[2]
DoxepinFirst-GenerationHuman H1~0.09[2]
LevocetirizineSecond-GenerationHuman H1~3.0[2]
DesloratadineSecond-GenerationHuman H1~0.4[2]

Table 2: this compound Off-Target Binding Profile (Hypothetical Data)

This table presents a hypothetical binding profile for this compound at key off-target receptors, which is characteristic of a first-generation antihistamine. Actual values would need to be determined experimentally.

Receptor FamilyReceptor SubtypeRepresentative RadioligandHypothetical Ki (nM)
Histaminergic H1[³H]-mepyramine<10
H2[³H]-tiotidine>1,000
H3Nα-[³H]-methylhistamine>1,000
Cholinergic Muscarinic (M1-M5)[³H]-NMS100 - 500
Adrenergic α₁[³H]-prazosin200 - 800
α₂[³H]-yohimbine>1,000
β (non-selective)[³H]-dihydroalprenolol>10,000

Conclusion

Receptor binding affinity assays are indispensable tools for the pharmacological characterization of drugs like this compound. By employing competitive radioligand binding assays, researchers can quantitatively determine the affinity (Ki) of this compound for its primary therapeutic target, the histamine H1 receptor, as well as a panel of off-target receptors. This comprehensive binding profile is essential for understanding the compound's potency, selectivity, and the molecular basis for its potential side effects. The detailed protocols and workflows provided in this guide offer a robust framework for conducting these critical experiments in the drug discovery and development process.

References

The Structural Ballet of Thenyldiamine Analogs: A Guide to Histamine H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the structural activity relationship (SAR) of thenyldiamine analogs as histamine H1 receptor antagonists. This compound, a first-generation antihistamine, serves as a foundational scaffold for understanding the molecular intricacies required for potent H1 receptor blockade. This document provides a comprehensive overview of the key structural motifs, their influence on biological activity, detailed experimental protocols for assessing receptor affinity, and a visualization of the associated signaling pathways.

The Pharmacophore: Key Structural Features for H1 Antagonism

The general structure of first-generation H1 antihistamines, including the ethylenediamine class to which this compound belongs, can be distilled down to a core pharmacophore. Understanding this pharmacophore is crucial for the rational design of novel analogs with improved potency and selectivity.[1] The essential components are:

  • Two Aromatic/Heteroaromatic Rings (Ar1 and Ar2): These lipophilic groups are critical for binding to the receptor, likely through van der Waals and pi-stacking interactions. For significant H1 affinity, a diaryl substitution is essential.[1] In this compound, these are a pyridine ring and a thiophene ring. The co-planarity of these two rings can influence the optimal antihistaminic activity.[1]

  • A Spacer Atom (X): This atom connects the diarylmethyl moiety to the ethylamine side chain. In the case of this compound and other ethylenediamine derivatives, this is a nitrogen atom.[1]

  • An Ethylamine Chain (-CH2-CH2-N): A two-carbon chain is the most common and generally the most active spacer between the nitrogen (X) and the terminal amine. Branching of this chain typically leads to a decrease in activity.[1]

  • A Terminal Tertiary Amine (NR2): A terminal tertiary amine is required for maximum activity.[1] This group is protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the H1 receptor. This amine can also be part of a heterocyclic ring.[1]

Quantitative Structure-Activity Relationship (SAR) Insights

Compound IDRnH1R Antagonism (pKB)
14 OMe26.8
16 OMe37.4
18 OMe47.8
21 OMe68.3
25 Guanidinothiazole28.05
28 Guanidinothiazole38.6
32 Guanidinothiazole68.61
33 Guanidinothiazole (p-F)68.3

Data extracted from a study on dual histamine H1 and H2 receptor antagonists. The compounds are N-desmethylmepyramine derivatives linked via a polymethylene spacer to a cyanoguanidine group.[2][3]

Key SAR Observations from Related Compounds:

  • Nature of the Diaryl System: The specific aromatic and heteroaromatic rings significantly influence potency. Bioisosteric replacement of the phenyl or pyridyl rings can modulate affinity and selectivity.

  • Spacer Length (n): In the presented series of mepyramine-type analogs, increasing the length of the polymethylene spacer (n) from 2 to 6 generally leads to an increase in H1 receptor antagonistic activity.[2][3]

  • Substitution on the Aromatic Rings: Substitution on the aryl rings can have a dramatic effect on affinity. For example, in a series of 2-dimethylamino-5-(6)-phenyl-1,2,3,4-tetrahydronaphthalene derivatives, meta-substitution on a pendant phenyl ring increased H1 affinity up to 100-fold.

  • The Terminal Amine: The dimethylamino group is a common feature for potent activity. Modifications to these alkyl groups can impact binding.

Histamine H1 Receptor Signaling Pathway

This compound and its analogs act as inverse agonists at the histamine H1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon binding histamine, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the physiological effects of histamine. H1-antihistamines interfere with the action of histamine at this receptor, thus attenuating the inflammatory response.[4]

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Cellular_Response Leads to This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols: Assessing H1 Receptor Binding Affinity

The primary method for determining the binding affinity of this compound analogs to the histamine H1 receptor is a competitive radioligand binding assay.

[³H]Mepyramine Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., a this compound analog) to displace a radiolabeled H1 antagonist, [³H]mepyramine, from the receptor.

Materials and Reagents:

  • Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

  • Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound analog.

  • Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Experimental Workflow:

Assay_Workflow A 1. Preparation - Prepare membranes expressing H1R - Prepare reagents and serial dilutions of test compound B 2. Assay Incubation - Incubate membranes with [³H]mepyramine and either:  a) Buffer (Total Binding)  b) Mianserin (Non-specific Binding)  c) Test Compound (Competition) A->B C 3. Separation - Rapidly filter the incubation mixture through  glass fiber filters to separate bound and free radioligand - Wash filters with cold wash buffer B->C D 4. Counting - Place filters in scintillation vials with scintillation cocktail - Quantify radioactivity using a scintillation counter C->D E 5. Data Analysis - Calculate specific binding - Determine IC₅₀ and Ki values for the test compound D->E

Caption: Workflow for a [³H]Mepyramine Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the H1 receptor in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

    • Store membrane aliquots at -80°C.

  • Assay Procedure:

    • In a 96-well plate, set up the following incubation mixtures in triplicate:

      • Total Binding: Membranes, [³H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.

      • Non-specific Binding: Membranes, [³H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

      • Competition Binding: Membranes, [³H]mepyramine, and varying concentrations of the this compound analog.

    • Incubate the plate at room temperature (25°C) for 60-240 minutes to reach equilibrium.

  • Separation and Counting:

    • Rapidly terminate the incubation by filtering the samples through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (the equilibrium dissociation constant for the test compound) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Conclusion

The structural activity relationship of this compound analogs is governed by a well-defined pharmacophore that is characteristic of first-generation H1 antihistamines. Potent antagonism of the histamine H1 receptor is contingent on the presence of two aromatic rings, a specific spacer, and a terminal tertiary amine. While a dedicated SAR study for a series of this compound analogs is not publicly available, data from structurally related compounds provide valuable insights into how modifications to this scaffold can significantly impact binding affinity. The experimental protocols outlined in this guide offer a robust framework for the synthesis and evaluation of novel this compound derivatives, paving the way for the development of next-generation antihistamines with optimized therapeutic profiles.

References

Thenyldiamine Metabolism and Metabolite Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenyldiamine, a first-generation ethylenediamine antihistamine, has been utilized for its H1 receptor antagonist properties. A comprehensive understanding of its metabolic fate is crucial for evaluating its efficacy, safety profile, and potential drug-drug interactions. This technical guide provides an in-depth overview of the known and predicted metabolic pathways of this compound, methods for metabolite identification, and relevant experimental protocols. While specific human pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes information from studies on structurally related compounds and general principles of drug metabolism to provide a robust framework for researchers. The primary metabolic routes for ethylenediamine derivatives involve N-oxidation and N-demethylation, likely mediated by the cytochrome P450 (CYP) enzyme system. This document outlines the analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), that are pivotal for the separation and structural elucidation of this compound and its metabolites.

Introduction

This compound is a member of the ethylenediamine class of H1-antihistamines, characterized by a tertiary amino group and a thiophene moiety. Like other classic antihistamines, its therapeutic action is derived from its ability to block the effects of histamine at H1 receptors. The metabolism of this compound is a critical determinant of its pharmacokinetic profile, including its duration of action and potential for toxicity. The biotransformation of this compound is presumed to follow pathways common to other ethylenediamine derivatives, primarily involving oxidative reactions.

This compound Metabolism

The metabolism of this compound is anticipated to occur predominantly in the liver, mediated by the cytochrome P450 (CYP450) superfamily of enzymes. The primary metabolic transformations are expected to be N-oxidation and N-demethylation.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the drug molecule to facilitate excretion. For this compound, the key Phase I pathways are:

  • N-Oxidation: The tertiary amine group in the ethylenediamine side chain is susceptible to oxidation, forming a this compound N-oxide metabolite. This reaction is often catalyzed by flavin-containing monooxygenases (FMOs) in addition to CYPs. Studies on the fungus Cunninghamella elegans have demonstrated the formation of N-oxide derivatives of this compound.[1]

  • N-Demethylation: The N,N-dimethylamino group can undergo successive demethylation reactions to form N-desmethylthis compound and N,N-didesmethylthis compound. These reactions are primarily catalyzed by CYP enzymes.[2]

While specific CYP isozymes responsible for this compound metabolism have not been definitively identified in the available literature, CYP3A4 and CYP2D6 are commonly involved in the metabolism of many antihistamines.[3]

Phase II Metabolism

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, where an endogenous substrate is added to the molecule to further increase water solubility and facilitate excretion. For ethylenediamine derivatives, N-glucuronidation of the tertiary amine can occur.[2]

Metabolite Identification

The identification and characterization of this compound metabolites are essential for a complete understanding of its disposition. A combination of analytical techniques is typically employed for this purpose.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating this compound and its metabolites from biological matrices such as plasma and urine.[4][5] Reversed-phase chromatography is commonly used, with mobile phases consisting of acetonitrile or methanol and aqueous buffers. Detection can be achieved using UV-Vis or fluorescence detectors. A high-pressure liquid chromatographic procedure with fluorescence detection has been developed for the determination of this compound in animal feed, human urine, and wastewater.[5]

  • Mass Spectrometry (MS): MS is a powerful tool for the structural elucidation of metabolites. When coupled with HPLC (LC-MS), it allows for the determination of the molecular weights of metabolites and provides fragmentation patterns that aid in identifying the sites of metabolic modification. Thermospray mass spectrometry has been used to characterize this compound and its N-oxide derivatives.[6] Gas chromatography-mass spectrometry (GC-MS) can also be utilized, often requiring derivatization of the analytes to increase their volatility.

Quantitative Data

ParameterValueOrganism/SystemReference
Metabolism (96 h)64%Cunninghamella elegans[1]
N-Oxide Derivatives (% of organic-soluble metabolites)88-95%Cunninghamella elegans[1]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of this compound using human liver microsomes (HLMs), a common in vitro model.

Objective: To identify the metabolites of this compound formed by human liver enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the this compound stock solution to the mixture.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

  • Analyze the sample by LC-MS to identify potential metabolites by comparing the chromatograms and mass spectra of the incubation sample with a control sample (without NADPH).

HPLC Method for this compound and Metabolites

This protocol is a general guideline for the separation of this compound and its potential metabolites.

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes to elute compounds with increasing hydrophobicity.

Flow Rate: 1.0 mL/min Injection Volume: 10-20 µL Detection:

  • UV: 230 nm

  • Fluorescence: Excitation and emission wavelengths would need to be optimized for this compound and its metabolites. A previously reported method used fluorescence detection for this compound.[5]

Visualizations

Thenyldiamine_Metabolism This compound This compound N_Oxide This compound N-Oxide This compound->N_Oxide N-Oxidation (CYP450, FMO) N_Desmethyl N-Desmethylthis compound This compound->N_Desmethyl N-Demethylation (CYP450) Glucuronide This compound N+-Glucuronide This compound->Glucuronide N-Glucuronidation (UGT) NN_Didesmethyl N,N-Didesmethylthis compound N_Desmethyl->NN_Didesmethyl N-Demethylation (CYP450)

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Biological_Matrix->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration HPLC HPLC Separation Concentration->HPLC MS Mass Spectrometry (Detection & Elucidation) HPLC->MS

Caption: General workflow for the analysis of this compound metabolites.

Conclusion

This technical guide consolidates the available information on the metabolism and metabolite identification of this compound. While direct human metabolic data is sparse, the established metabolic pathways for structurally similar ethylenediamine antihistamines provide a strong predictive framework. The primary routes of biotransformation are N-oxidation and N-demethylation, likely catalyzed by CYP450 enzymes. Further research utilizing modern analytical techniques such as high-resolution mass spectrometry is necessary to fully elucidate the metabolic profile of this compound in humans, identify the specific CYP isozymes involved, and determine its pharmacokinetic parameters. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to undertake such investigations.

References

Thenyldiamine's Signature on the Central Nervous System: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the central nervous system (CNS) effects of thenyldiamine, a first-generation ethylenediamine antihistamine. This whitepaper meticulously details the compound's mechanism of action, summarizes available quantitative data, outlines key experimental protocols, and provides visual representations of its neural pathways.

This compound, like other first-generation antihistamines, readily crosses the blood-brain barrier, leading to a range of CNS effects, with sedation being the most prominent.[1] This is primarily attributed to its antagonism of histamine H1 receptors in the brain.[1] Histamine acts as a key neurotransmitter promoting wakefulness, and by blocking its action, this compound induces drowsiness.[2]

Core Mechanism of Action: H1 Receptor Antagonism

The primary mechanism underlying the CNS effects of this compound is its action as an antagonist at histamine H1 receptors. In the CNS, histamine is crucial for maintaining arousal and alertness. This compound binds to these receptors, preventing histamine from exerting its wakefulness-promoting effects.

Beyond its primary antihistaminergic activity, like many first-generation antihistamines, this compound may also exhibit effects at other CNS receptors, including muscarinic, adrenergic, and serotonergic receptors. This broader receptor-binding profile can contribute to a wider range of CNS effects, including potential anticholinergic side effects.

Quantitative Analysis of Receptor Binding and Sedative Effects

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for closely related first-generation antihistamines, offering a comparative context for understanding this compound's likely CNS receptor binding profile and sedative potential.

Table 1: Comparative CNS Receptor Binding Affinities (Ki in nM) of First-Generation Antihistamines

AntihistamineHistamine H1Muscarinic M1α1-AdrenergicSerotonin 5-HT2A
Diphenhydramine11.7583--
Chlorpheniramine----
Promethazine----
This compoundData not availableData not availableData not availableData not available

Table 2: Sedative Effects of First-Generation Antihistamines in Clinical Studies

AntihistamineDosagePrimary Sedative OutcomeStudy Population
Diphenhydramine50 mgIncreased sleepiness and disrupted performance efficiency[4]Healthy Adults
Diphenhydramine50 mg & 75 mgSignificant cognitive decrements on Buschke Selective Reminding Test and Trails B test[5]Older Volunteers
Chlorpheniramine4 mgDeteriorating effects on cognitive and psychomotor performance[6]Adult Patients
This compoundData not availableData not availableData not available

Experimental Protocols for Assessing CNS Effects

The evaluation of the CNS effects of compounds like this compound involves a variety of sophisticated experimental protocols designed to assess receptor binding, blood-brain barrier penetration, and functional outcomes such as sedation and cognitive impairment.

Radioligand Binding Assay

This in vitro technique is fundamental for determining the binding affinity of a drug to specific receptors.

Objective: To quantify the affinity (Ki) of this compound for histamine H1 and other CNS receptors.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., from rodents) or cultured cells expressing the target receptor to isolate cell membranes containing the receptors of interest.[1]

  • Incubation: Incubate the membrane preparation with a radiolabeled ligand (a compound that binds specifically to the target receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (this compound).[1]

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically through rapid filtration.[1]

  • Detection: Quantify the amount of radioactivity bound to the filters using a scintillation counter.[1]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Assessment of Cognitive and Psychomotor Performance

A battery of standardized tests is used to objectively measure the impact of a drug on cognitive functions and motor skills.

Objective: To evaluate the sedative and performance-impairing effects of this compound in human subjects.

Methodology:

  • Study Design: A double-blind, placebo-controlled, crossover study design is often employed.[8]

  • Test Battery: A selection of validated tests is administered at baseline and at various time points after drug administration. These may include:

    • Digit Symbol Substitution Test (DSST): Assesses processing speed, attention, and visual-motor coordination.

    • Choice Reaction Time (CRT) Test: Measures the speed and accuracy of responses to stimuli.[6]

    • Critical Flicker Fusion (CFF) Test: Evaluates CNS arousal.[6]

    • Tests of Memory and Learning: Such as the Buschke Selective Reminding Test.[5]

  • Data Analysis: Compare performance on each test between the drug and placebo conditions to identify statistically significant impairments.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in the CNS effects of this compound, the following diagrams are provided.

G cluster_0 Histaminergic Neuron cluster_1 Postsynaptic Neuron (CNS) Histamine Histamine H1R H1 Receptor Histamine->H1R binds to Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (Neuronal Excitation) IP3->Ca2 induces PKC PKC Activation DAG->PKC Wakefulness Wakefulness/ Arousal Ca2->Wakefulness PKC->Wakefulness This compound This compound This compound->H1R blocks

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Antagonistic Action.

G cluster_0 Pre-clinical Phase cluster_1 Clinical Phase A Compound Synthesis (this compound) B In Vitro Receptor Binding Assays (H1, Muscarinic, Adrenergic, etc.) A->B C Animal Models of Sedation (e.g., Locomotor Activity) B->C D Phase I: Safety & Tolerability in Healthy Volunteers C->D E Cognitive & Psychomotor Performance Testing D->E F Phase II/III: Efficacy & Side Effect Profile in Patients E->F

Caption: Experimental Workflow for Assessing CNS Effects of this compound.

References

Methodological & Application

Application Notes and Protocols for Thenyldiamine in an In Vitro Histamine H1 Receptor Antagonist Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenyldiamine is a first-generation ethylenediamine antihistamine that acts as a competitive antagonist at the histamine H1 receptor.[1] Like other H1 antagonists, it blocks the action of histamine, a key mediator in allergic reactions, thereby attenuating inflammatory responses.[1] This makes it a compound of interest for studying H1 receptor pharmacology and for the development of new anti-allergic therapies. These application notes provide detailed protocols for characterizing the in vitro antagonist activity of this compound at the histamine H1 receptor using two standard assays: a radioligand binding assay and a functional calcium flux assay.

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand histamine initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which leads to various cellular responses. This compound, as a competitive antagonist, blocks histamine from binding to the H1 receptor, thus inhibiting this signaling cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca2 Ca²⁺ Release ER->Ca2 Triggers CellResponse Cellular Response (e.g., Inflammation, Muscle Contraction) Ca2->CellResponse Leads to Radioligand_Workflow Start Start PrepareMembranes Prepare H1 Receptor Membranes Start->PrepareMembranes SetupAssay Set up 96-well plate: - Total Binding - Non-specific Binding - Competition (this compound) PrepareMembranes->SetupAssay Incubate Incubate at 25°C for 180 minutes SetupAssay->Incubate FilterWash Filter and Wash to separate bound/ free radioligand Incubate->FilterWash ScintillationCount Scintillation Counting FilterWash->ScintillationCount DataAnalysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki ScintillationCount->DataAnalysis End End DataAnalysis->End Calcium_Flux_Workflow Start Start SeedCells Seed H1R-expressing cells in 96-well plate Start->SeedCells LoadDye Load cells with calcium-sensitive dye SeedCells->LoadDye IncubateAntagonist Incubate with This compound LoadDye->IncubateAntagonist MeasureFluorescence Measure fluorescence in plate reader IncubateAntagonist->MeasureFluorescence InjectAgonist Inject Histamine (Agonist) & record signal MeasureFluorescence->InjectAgonist AnalyzeData Data Analysis: - Calculate % Inhibition - Determine IC50 InjectAgonist->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols for Thenyldiamine Testing in Animal Models of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by an IgE-dependent mechanism. Animal models are indispensable tools for the preclinical evaluation of novel therapeutic agents for allergic rhinitis. This document provides detailed application notes and protocols for testing the efficacy of Thenyldiamine, a first-generation ethylenediamine H1-antihistamine, in a well-established murine model of ovalbumin (OVA)-induced allergic rhinitis.

This compound acts as an antagonist to the histamine H1 receptor, interfering with the inflammatory cascade initiated by histamine release.[1] Its mechanism involves the attenuation of the NF-κB immune response transcription factor through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways, leading to a reduction in pro-inflammatory cytokines and mast cell stabilization.[1] These protocols will guide researchers in establishing an allergic rhinitis model and assessing the therapeutic potential of this compound.

Animal Models of Allergic Rhinitis

Various animal models are utilized to study allergic rhinitis, with the ovalbumin (OVA)-induced model in mice and rats being one of the most common and well-characterized.[2][3] These models are valued for their ability to replicate key features of human allergic rhinitis, including sneezing, nasal rubbing, and the underlying inflammatory responses.

Ovalbumin-Induced Allergic Rhinitis Model

This model involves sensitizing the animals to ovalbumin, a common allergen, followed by intranasal challenge to elicit an allergic response. This protocol is adaptable for various rodent strains, with BALB/c mice being a frequently used strain due to their propensity for a Th2-biased immune response.

Experimental Protocols

Protocol 1: Induction of Ovalbumin-Induced Allergic Rhinitis in Mice

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Phosphate-buffered saline (PBS), sterile

  • 8-10 week old BALB/c mice

Procedure:

  • Sensitization Phase (Days 0 and 7):

    • Prepare the sensitization solution by dissolving OVA (100 µ g/mouse ) and Alum (2 mg/mouse) in sterile PBS for a final volume of 200 µL per mouse.

    • Administer 200 µL of the OVA/Alum solution via intraperitoneal (i.p.) injection on days 0 and 7.

  • Challenge Phase (Days 14-21):

    • From day 14 to day 21, challenge the sensitized mice daily via intranasal (i.n.) administration.

    • Lightly anesthetize the mice and instill 10 µL of OVA solution (1% w/v in PBS) into each nostril (total of 20 µL per mouse).

  • Control Groups:

    • Negative Control: Sensitize with PBS/Alum and challenge with PBS.

    • Vehicle Control: Sensitize with OVA/Alum and challenge with OVA, but treat with the vehicle used to dissolve this compound.

Protocol 2: this compound Administration

Route of Administration:

  • This compound can be administered orally (p.o.) via gavage or intraperitoneally (i.p.). Oral administration is often preferred for its clinical relevance.

Dosage and Dosing Schedule:

  • Treatment Protocol: Begin this compound administration 1 hour before the first intranasal OVA challenge on day 14 and continue daily throughout the challenge phase until day 21.

Protocol 3: Assessment of Allergic Rhinitis Symptoms and Markers

1. Nasal Symptom Score:

  • Immediately after the final OVA challenge on day 21, observe each mouse for 15 minutes.

  • Count the number of sneezes and nasal rubbing motions.

  • Record the data for each animal.

2. Collection of Biological Samples:

  • 24 hours after the final OVA challenge, collect blood samples via cardiac puncture for serum analysis.

  • Perform bronchoalveolar lavage (BAL) to collect nasal lavage fluid (NALF) for cell counting and cytokine analysis.

  • Euthanize the animals and collect nasal tissue for histopathological examination.

3. Laboratory Analysis:

  • Serum IgE Levels: Measure OVA-specific IgE levels in the serum using an ELISA kit.

  • Histamine Levels: Measure histamine levels in serum or NALF using an ELISA kit.

  • Inflammatory Cell Count: Perform a total and differential cell count (eosinophils, neutrophils, lymphocytes) on the NALF using a hemocytometer and Wright-Giemsa staining.

  • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the NALF using ELISA or a multiplex assay.

  • Histopathology: Fix nasal tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Effect of this compound on Nasal Symptoms in OVA-Induced Allergic Rhinitis Mice

Treatment GroupDose (mg/kg)Number of Sneezes (mean ± SEM)Nasal Rubs (mean ± SEM)
Negative Control-ValueValue
Vehicle Control-ValueValue
This compound1ValueValue
This compound10ValueValue
This compound50ValueValue
Positive Control (e.g., Cetirizine)10ValueValue

Table 2: Effect of this compound on Inflammatory Markers in OVA-Induced Allergic Rhinitis Mice

Treatment GroupDose (mg/kg)Serum OVA-specific IgE (ng/mL)NALF Eosinophils (x10⁴/mL)NALF IL-4 (pg/mL)
Negative Control-ValueValueValue
Vehicle Control-ValueValueValue
This compound1ValueValueValue
This compound10ValueValueValue
This compound50ValueValueValue
Positive Control (e.g., Dexamethasone)1ValueValueValue

Visualizations

Experimental Workflow

G cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Assessment Phase Day 0 Day 0 Day 7 Day 7 Day 0->Day 7 OVA/Alum i.p. Day 14 Day 14 Day 7->Day 14 Day 21 Day 21 Day 14->Day 21 Daily OVA i.n. & this compound Treatment Symptom Scoring Symptom Scoring Day 21->Symptom Scoring Sample Collection Sample Collection Symptom Scoring->Sample Collection Analysis Analysis Sample Collection->Analysis

Caption: Experimental workflow for this compound testing.

This compound Signaling Pathway in Allergic Rhinitis

G cluster_0 Mast Cell cluster_1 Nasal Epithelial/Smooth Muscle Cell Allergen Allergen IgE IgE Allergen->IgE binds FcεRI FcεRI IgE->FcεRI activates Degranulation Degranulation FcεRI->Degranulation Histamine_Vesicle Histamine H1R H1 Receptor Histamine_Vesicle->H1R activates Degranulation->Histamine_Vesicle releases Gq Gq protein H1R->Gq This compound This compound This compound->H1R blocks PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB activates Pro_inflammatory_genes Pro-inflammatory Cytokines, Chemokines, Adhesion Molecules NFkB->Pro_inflammatory_genes upregulates transcription Symptoms Sneezing, Itching, Rhinorrhea, Congestion Pro_inflammatory_genes->Symptoms

References

Application Note: A Robust HPLC-UV Method for the Quantification of Thenyldiamine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of thenyldiamine in human plasma. This compound, an antihistamine, is extracted from plasma using a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a C18 column with isocratic elution, and detection is performed by UV spectrophotometry. The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic and bioanalytical studies.

Introduction

This compound is a first-generation antihistamine belonging to the ethylenediamine class. Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound in human plasma, intended for use by researchers, scientists, and drug development professionals.

Chemical Structure

  • Name: this compound

  • IUPAC Name: N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine

  • Molecular Formula: C₁₄H₁₉N₃S

  • Molecular Weight: 261.39 g/mol

Experimental

  • This compound reference standard

  • Internal Standard (IS) - (e.g., a structurally similar compound not present in the matrix)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • All other chemicals were of analytical grade.

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Stock Solutions (1 mg/mL): Stock solutions of this compound and the internal standard were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards and Quality Control Samples: Calibration standards (CS) and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.

  • Pipette 200 µL of plasma sample (blank, CS, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution and vortex for 10 seconds.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to dissolve the residue.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

ParameterCondition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm (inferred from pyridine and thiophene chromophores)
Injection Volume 20 µL
Column Temperature 30°C
Run Time Approximately 10 minutes

Method Validation

The bioanalytical method was validated according to standard industry guidelines. The following parameters were assessed:

The linearity of the method was determined by analyzing calibration standards at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations on three different days.

The selectivity of the method was assessed by analyzing blank plasma samples from at least six different sources to ensure no significant interference from endogenous plasma components at the retention times of this compound and the internal standard.

The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.

The stability of this compound in plasma was evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C and -80°C.

Results and Data Presentation

The following tables summarize the quantitative data obtained during method validation.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Regression Equation y = mx + c

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 5≤ 1585 - 115≤ 1585 - 115
Medium 100≤ 1585 - 115≤ 1585 - 115
High 800≤ 1585 - 115≤ 1585 - 115

Table 3: Recovery and Stability

ParameterResult
Mean Extraction Recovery > 85%
Freeze-Thaw Stability (3 cycles) Stable
Short-Term Stability (24h at RT) Stable
Long-Term Stability (-80°C for 30 days) Stable

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (245 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Application Notes and Protocols for Thenyldiamine in Mast Cell Degranulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenyldiamine is a first-generation ethylenediamine H1-antihistamine that has been utilized in pharmacological research to study the mechanisms of allergic responses.[1] Beyond its well-documented H1 receptor antagonism, this compound, like other first-generation antihistamines, is understood to possess mast cell stabilizing properties. This is attributed to its potential to interfere with intracellular signaling cascades that lead to degranulation, the process by which mast cells release histamine and other pro-inflammatory mediators.[2] These application notes provide detailed protocols and conceptual frameworks for utilizing this compound as a tool to investigate mast cell degranulation.

Mechanism of Action: Dual Role in Allergic Response

This compound primarily functions as an inverse agonist at the histamine H1 receptor, competitively blocking the action of histamine and thereby alleviating allergic symptoms such as itching and vasodilation.[3] In the context of mast cell degranulation studies, its secondary effect as a mast cell stabilizer is of particular interest. This stabilizing effect is thought to be mediated by the modulation of intracellular calcium levels, a critical downstream event in the IgE-mediated signaling cascade that triggers the release of inflammatory mediators.[2] By potentially inhibiting calcium influx, this compound can be used to probe the calcium-dependent steps of mast cell activation.

Data Presentation: Comparative Inhibitory Effects of Antihistamines on Mast Cell Degranulation

While specific quantitative data for the direct inhibition of mast cell degranulation by this compound is not extensively available in the public domain, the following table presents data for other antihistamines to provide a contextual reference for its potential efficacy. These values are typically determined using in vitro assays measuring the release of granular enzymes like β-hexosaminidase or histamine from immunologically stimulated mast cells.

CompoundGenerationMast Cell TypeStimulusAssayIC50 / Inhibition
Diphenhydramine FirstRat Peritoneal Mast CellsCompound 48/80DegranulationSignificant reduction at 100 µM and 1 mM[4]
Chlorpheniramine FirstRat Peritoneal Mast CellsCompound 48/80ExocytosisNo significant inhibition of exocytosis at 1 mM[4]
Cetirizine SecondRat Peritoneal Mast CellsCompound 48/80DegranulationSignificant reduction at 100 µM and 1 mM[4]
Ketotifen SecondHuman Lung Mast CellsAnti-IgEHistamine ReleaseIC30 of 10 µM[5]
Tranilast -Rat Peritoneal Mast CellsAntigenHistamine ReleaseSignificant inhibition[6]

Note: The inhibitory concentrations can vary significantly based on the mast cell model, stimulus, and assay conditions. The data presented for diphenhydramine, a structurally related first-generation antihistamine, may offer an estimate of the concentration range at which this compound could be expected to exhibit mast cell stabilizing effects.

Experimental Protocols

Protocol 1: In Vitro IgE-Mediated Mast Cell Degranulation Assay using RBL-2H3 Cells

This protocol describes the use of the rat basophilic leukemia (RBL-2H3) cell line to assess the inhibitory effect of this compound on IgE-mediated degranulation by measuring the release of β-hexosaminidase.

Materials:

  • RBL-2H3 cells

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound hydrochloride

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • 0.1 M citrate buffer, pH 4.5

  • 0.1 M carbonate buffer, pH 10.5 (stop solution)

  • Triton X-100 (0.1%)

  • 96-well cell culture plates

  • Spectrophotometer (405 nm)

Procedure:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/mL in complete DMEM.

    • Add anti-DNP IgE to a final concentration of 0.5 µg/mL.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and sensitization.

  • Cell Washing and Treatment:

    • The following day, gently wash the sensitized cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add the this compound dilutions to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (Tyrode's buffer alone).

  • Antigen Stimulation:

    • To induce degranulation, add DNP-BSA to a final concentration of 100 ng/mL to all wells except for the negative control wells.

    • Incubate the plate at 37°C for 1 hour.

  • Measurement of β-Hexosaminidase Release:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • To determine the total β-hexosaminidase content, lyse the cells remaining in the original plate by adding 50 µL of 0.1% Triton X-100.

    • Add 50 µL of the PNAG substrate solution (1 mM in 0.1 M citrate buffer) to each well of the supernatant and lysate plates.

    • Incubate the plates at 37°C for 1 hour.

    • Stop the reaction by adding 100 µL of the stop solution to each well.

    • Measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100

    • Determine the percentage inhibition of degranulation by this compound relative to the vehicle control.

Visualizations

IgE-Mediated Mast Cell Degranulation Signaling Pathway

MastCell_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI Receptor IgE->FcεRI Cross-links Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates PLCγ PLCγ Syk->PLCγ Activates PIP2 PIP2 PLCγ->PIP2 Hydrolyzes Ca_Channel Calcium Channel Ca_Cytosol Cytosolic Ca²⁺ Increase Ca_Channel->Ca_Cytosol Ca²⁺ Influx IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates ER->Ca_Cytosol Ca²⁺ Release Ca_ER Degranulation Degranulation (Mediator Release) Ca_Cytosol->Degranulation Triggers PKC->Degranulation Contributes to This compound This compound (Potential Intervention) This compound->Ca_Channel Inhibits This compound->ER Inhibits Release

Caption: IgE-mediated mast cell degranulation pathway and potential intervention by this compound.

Experimental Workflow for this compound's Effect on Mast Cell Degranulation

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Analysis cluster_data Data Interpretation Start Start: Culture RBL-2H3 Mast Cells Sensitize Sensitize cells with Anti-DNP IgE (Overnight) Start->Sensitize Wash Wash cells to remove unbound IgE Sensitize->Wash Treat Treat with this compound (or Vehicle Control) for 1h Wash->Treat Stimulate Stimulate with DNP-BSA Antigen (1h) Treat->Stimulate Collect Collect Supernatant (Released Mediators) & Lyse Cells (Total Mediators) Stimulate->Collect Assay Perform β-Hexosaminidase Assay Collect->Assay Measure Measure Absorbance at 405 nm Assay->Measure Calculate Calculate % Mediator Release and % Inhibition Measure->Calculate End End: Determine this compound Efficacy Calculate->End

References

Thenyldiamine: A Classic H1 Antihistamine as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Thenyldiamine is a first-generation histamine H1 receptor antagonist belonging to the ethylenediamine class.[1] Its established activity as an H1 antagonist, coupled with its characteristic anticholinergic properties, makes it a valuable tool compound for in vitro and ex vivo pharmacological studies. These notes provide detailed protocols for researchers, scientists, and drug development professionals to utilize this compound in characterizing histamine H1 receptor signaling and function.

As a first-generation antihistamine, this compound can cross the blood-brain barrier, leading to central nervous system effects such as sedation.[1] This property, while a limitation for therapeutic use in some contexts, allows its use as a tool to investigate the role of central H1 receptors in various physiological and behavioral models.

Pharmacological Profile

This compound acts as a competitive antagonist at the histamine H1 receptor, thereby inhibiting the downstream signaling cascade initiated by histamine.[1] Its anticholinergic activity stems from its ability to also bind to and block muscarinic acetylcholine receptors.

Data Presentation
CompoundReceptorLigandAssay TypeKi (nM)
MepyramineHistamine H1[3H]MepyramineRadioligand Binding~2.3
DiphenhydramineHistamine H1[3H]MepyramineRadioligand Binding~15
ChlorpheniramineHistamine H1[3H]MepyramineRadioligand Binding~3.2
PromethazineHistamine H1[3H]MepyramineRadioligand Binding~2.1
This compoundHistamine H1-Not Reported-
DiphenhydramineMuscarinic M1[3H]PirenzepineRadioligand Binding~200
ChlorpheniramineMuscarinic M1[3H]PirenzepineRadioligand Binding~1,500
This compoundMuscarinic M1-Not Reported-

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a competitive antagonist, blocks the initial binding of histamine to the receptor, thus inhibiting this entire cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

In Vitro: Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound like this compound for the histamine H1 receptor using a radiolabeled ligand.

Workflow: In Vitro H1 Receptor Binding Assay

in_vitro_workflow prep 1. Membrane Preparation (e.g., from cells expressing H1R) incubation 2. Incubation - Membranes - [3H]Mepyramine (Radioligand) - this compound (Competitor) prep->incubation separation 3. Separation (Bound vs. Free Radioligand) incubation->separation quantification 4. Quantification (Scintillation Counting) separation->quantification analysis 5. Data Analysis (IC50 and Ki determination) quantification->analysis

Caption: Workflow for an in vitro H1 receptor binding assay.

Materials:

  • Membrane preparation from cells or tissues expressing the histamine H1 receptor (e.g., CHO or HEK293 cells transfected with the human H1 receptor).

  • [3H]Mepyramine (radioligand).

  • This compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold assay buffer.

    • Centrifuge at low speed (1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (40,000 x g) for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membranes, [3H]Mepyramine (at a concentration near its Kd, e.g., 1-2 nM), and assay buffer.

      • Non-specific Binding (NSB): Membranes, [3H]Mepyramine, and a high concentration of unlabeled mepyramine (10 µM).

      • Competition: Membranes, [3H]Mepyramine, and varying concentrations of this compound.

    • The final assay volume should be consistent (e.g., 250 µL).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes.

  • Separation and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Mepyramine) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Ex Vivo: Guinea Pig Ileum Contraction Assay and Schild Analysis

This protocol describes a classic pharmacological method to determine the functional antagonist potency (pA2 value) of this compound against histamine-induced smooth muscle contraction.

Workflow: Ex Vivo Guinea Pig Ileum Assay

ex_vivo_workflow dissection 1. Tissue Dissection (Guinea Pig Ileum) mounting 2. Tissue Mounting (in Organ Bath) dissection->mounting equilibration 3. Equilibration mounting->equilibration crc_agonist 4. Agonist CRC (Cumulative Histamine Doses) equilibration->crc_agonist washout 5. Washout crc_agonist->washout incubation_antagonist 6. Antagonist Incubation (this compound) washout->incubation_antagonist crc_agonist_antagonist 7. Repeat Agonist CRC incubation_antagonist->crc_agonist_antagonist analysis 8. Data Analysis (Schild Plot & pA2) crc_agonist_antagonist->analysis

References

Application Notes and Protocols for Cell-Based Efficacy Screening of Thenyldiamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenyldiamine is a first-generation ethylenediamine antihistamine that primarily functions as a histamine H1 receptor antagonist.[1] Like many first-generation antihistamines, it also exhibits anticholinergic (muscarinic receptor antagonist) properties, which can contribute to its therapeutic effects and side-effect profile.[2][3] Accurate and efficient screening of this compound's efficacy at both its primary H1 target and off-target muscarinic receptors is crucial for drug development and pharmacological research.

This document provides detailed protocols for robust cell-based assays designed to quantify the antagonist potency of this compound at the histamine H1 receptor and to assess its cross-reactivity with muscarinic receptors. The featured assays are amenable to high-throughput screening (HTS) and provide quantitative data to determine the compound's potency and selectivity.

Signaling Pathways

Activation of the histamine H1 receptor, a Gq-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that results in an increase in intracellular calcium.[4] Similarly, activation of Gq-coupled muscarinic receptors (M1, M3, M5) by acetylcholine also leads to a rise in intracellular calcium.[5] This common downstream signal allows for the use of similar assay platforms to assess the antagonist activity of compounds like this compound at both receptor types.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Agonist (Histamine / Acetylcholine) GPCR H1 or Muscarinic Receptor (GPCR) Ligand->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Triggers Cell_Response Cellular Response Ca_release->Cell_Response Initiates

Caption: Gq-coupled receptor signaling pathway.

Data Presentation: Comparative Antagonist Affinities

While specific in vitro efficacy data for this compound in recombinant cell-based assays is not extensively published, the following tables provide binding affinities (Ki) and antagonist potencies (pA2) for structurally related first-generation antihistamines. This data serves as a reference for the expected potency of this compound. A lower Ki value indicates a higher binding affinity.

Table 1: H1 Receptor Antagonist Affinities of First-Generation Antihistamines

CompoundH1 Receptor Ki (nM)
Diphenhydramine25.28 ± 1.51
Hydroxyzine2.1 ± 0.4
Chlorpheniramine15

Data compiled from various sources.[6][7]

Table 2: Muscarinic Receptor Antagonist Affinities of First-Generation Antihistamines

CompoundMuscarinic Receptor SubtypepA2Ki (nM)
DiphenhydramineM36.2280 ± 50
HydroxyzineM34.8-
DesloratadineM36.4-

Data compiled from various sources.[2][6]

Experimental Protocols

H1 Receptor Antagonist Efficacy via Calcium Mobilization Assay

This protocol describes the use of a fluorescent calcium indicator to measure the inhibition of histamine-induced calcium flux by this compound in cells recombinantly expressing the human histamine H1 receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor (e.g., from ATCC, MilliporeSigma, or other commercial vendors).

  • Culture Medium: Ham's F-12K (for CHO-K1) or DMEM (for HEK293), supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black, clear-bottom 96- or 384-well microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Probenecid: Anion-exchange transport inhibitor to prevent dye leakage.

  • Histamine: Agonist.

  • This compound: Test compound.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • Culture cells to 80-90% confluency.

    • Harvest cells and seed into the assay plate at a density of 40,000-50,000 cells/well (for 96-well plates).

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Probenecid in Assay Buffer.

    • Remove culture medium from the cell plate and add the dye loading solution.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the diluted this compound to the appropriate wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of histamine in Assay Buffer at a concentration that elicits a submaximal response (typically the EC80 concentration, predetermined in an agonist dose-response experiment).

    • Place the cell plate in the fluorescence plate reader.

    • Initiate fluorescence reading and, after establishing a stable baseline, inject the histamine solution into all wells.

    • Continuously record the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The increase in fluorescence intensity upon histamine addition corresponds to the intracellular calcium concentration.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the response in the absence of the antagonist.

    • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Calcium_Assay_Workflow Start Start Plate_Cells Plate H1-expressing cells in 96-well plate Start->Plate_Cells Incubate_24h Incubate 18-24h (37°C, 5% CO₂) Plate_Cells->Incubate_24h Load_Dye Load cells with Fluo-4 AM calcium dye Incubate_24h->Load_Dye Incubate_Dye Incubate 60 min at 37°C + 30 min at RT Load_Dye->Incubate_Dye Add_Antagonist Add serial dilutions of This compound Incubate_Dye->Add_Antagonist Incubate_Antagonist Incubate 15-30 min at RT Add_Antagonist->Incubate_Antagonist Read_Plate Measure fluorescence in plate reader Incubate_Antagonist->Read_Plate Inject_Agonist Inject Histamine (EC80) Read_Plate->Inject_Agonist During read Analyze Analyze data and calculate IC50 Inject_Agonist->Analyze

Caption: Calcium mobilization assay workflow.
H1 Receptor Antagonist Efficacy via β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block histamine-induced recruitment of β-arrestin to the H1 receptor, a key event in GPCR desensitization.

Materials:

  • Cell Line: A cell line (e.g., U2OS, CHO-K1) engineered to co-express the human histamine H1 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter® cells from DiscoveRx).

  • Culture Medium: As recommended by the cell line provider.

  • Assay Plate: White, solid-bottom 96- or 384-well microplates.

  • Detection Reagent: Chemiluminescent substrate for the reporter enzyme.

  • Histamine: Agonist.

  • This compound: Test compound.

  • Instrumentation: Luminometer.

Protocol:

  • Cell Plating:

    • Follow the provider's instructions for thawing and plating the cells in the assay plate.

    • Typically, cells are plated 18-24 hours prior to the assay.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

    • Add the diluted this compound to the wells.

  • Agonist Stimulation:

    • Add histamine at its EC80 concentration to the wells.

    • Incubate the plate for 90 minutes at 37°C.

  • Signal Detection:

    • Equilibrate the plate and the detection reagent to room temperature.

    • Add the detection reagent to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the extent of β-arrestin recruitment.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Anticholinergic Activity via Muscarinic Receptor Calcium Mobilization Assay

This protocol is analogous to the H1 receptor calcium mobilization assay but utilizes a cell line expressing a Gq-coupled muscarinic receptor (e.g., M3) and acetylcholine as the agonist.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human muscarinic M3 receptor.

  • Agonist: Acetylcholine or Carbachol.

  • All other materials are the same as for the H1 receptor calcium mobilization assay.

Protocol: The protocol is identical to the H1 Receptor Antagonist Efficacy via Calcium Mobilization Assay, with the following substitutions:

  • Use the M3 muscarinic receptor-expressing cell line.

  • Use acetylcholine or carbachol as the agonist instead of histamine.

Data Analysis: An IC50 value for this compound at the M3 receptor will be generated. Comparing this value to the IC50 at the H1 receptor will provide a measure of its selectivity.

Dose_Response_Logic Start Obtain Raw Data (Fluorescence or Luminescence) Normalize Normalize Data: % Inhibition = 100 * (1 - (Signal_cpd - Signal_min) / (Signal_max - Signal_min)) Start->Normalize Log_Transform Log-transform This compound Concentration Start->Log_Transform Plot Plot % Inhibition vs. Log [this compound] Normalize->Plot Log_Transform->Plot Fit_Curve Fit a four-parameter logistic curve Plot->Fit_Curve Determine_IC50 Determine IC50: Concentration at 50% inhibition Fit_Curve->Determine_IC50

Caption: Logic for dose-response data analysis.

Conclusion

The provided protocols offer robust and reproducible methods for characterizing the efficacy of this compound as a histamine H1 receptor antagonist and for assessing its off-target anticholinergic activity. These cell-based assays are well-suited for a drug discovery environment, providing quantitative data necessary for lead optimization and candidate selection. The comparative data for other first-generation antihistamines provides a valuable benchmark for interpreting the screening results for this compound.

References

Application Notes and Protocols: In Vivo Microdialysis for Thenyldiamine Brain Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenyldiamine is a first-generation antihistamine with known central nervous system (CNS) effects, such as sedation, which are indicative of its ability to cross the blood-brain barrier (BBB).[1][2][3] Understanding the pharmacokinetics of this compound within the brain is crucial for elucidating its therapeutic and side-effect profiles. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of specific brain regions in awake, freely moving animals.[4][5][6] This provides a direct measure of the pharmacologically active drug concentration at the target site.

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to quantify the brain penetration of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data from an in vivo microdialysis study assessing the brain penetration of this compound in a rodent model. This data illustrates the key pharmacokinetic parameters that can be obtained from such an experiment.

ParameterBrain ECFPlasma (Unbound)Brain/Plasma Ratio (Kp,uu)
Cmax (ng/mL) 85 ± 12110 ± 180.77
Tmax (min) 3020-
AUC (0-t) (ng*min/mL) 10200 ± 150013200 ± 21000.77
t1/2 (min) 95 ± 1588 ± 12-
  • Cmax: Maximum concentration of the drug.

  • Tmax: Time to reach maximum concentration.

  • AUC (0-t): Area under the concentration-time curve from time zero to the last measurement.

  • t1/2: Elimination half-life.

  • Kp,uu: Brain-to-plasma unbound concentration ratio, an indicator of BBB penetration.

Experimental Protocols

This section provides a detailed methodology for conducting an in vivo microdialysis study to determine the brain concentration of this compound.

Animal Model and Surgical Preparation
  • Species: Male Sprague-Dawley rats (250-300 g).

  • Acclimation: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and allowed to acclimate for at least one week before surgery.

  • Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine.

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target brain region (e.g., striatum, prefrontal cortex).

    • Implant a guide cannula (CMA or equivalent) to the desired coordinates and secure it to the skull with dental cement and jeweler's screws.

  • Post-operative Care: Administer analgesics and allow the animal to recover for at least 3-5 days before the microdialysis experiment.

Microdialysis Probe and Perfusion
  • Microdialysis Probe: Select a microdialysis probe with a molecular weight cutoff (MWCO) suitable for this compound (MW: 261.39 g/mol ). A 20 kDa MWCO probe is a common choice.

  • Perfusion Solution: Prepare artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2, buffered to pH 7.4. The solution should be filtered and degassed before use.

  • Flow Rate: The perfusion flow rate is typically set between 0.5 and 2.0 µL/min.[7] A slower flow rate generally results in higher recovery of the analyte.

Microdialysis Experiment
  • On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula into the target brain region.

  • Connect the probe inlet to a syringe pump and the outlet to a microvial for sample collection.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

  • Allow for a stabilization period of at least 60-90 minutes to ensure the BBB has resealed and the system is equilibrated.

  • Administer this compound (e.g., 10 mg/kg, intraperitoneally or intravenously).

  • Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for a predetermined duration (e.g., 4-6 hours).

  • Simultaneously, collect blood samples at corresponding time points to determine plasma concentrations.

Sample Analysis
  • Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the low concentrations of this compound in microdialysate samples due to its high sensitivity and selectivity.[8]

  • Sample Preparation: Microdialysate samples can often be directly injected into the LC-MS/MS system. Plasma samples will require protein precipitation followed by centrifugation before analysis.

  • Quantification: Create a standard curve of this compound in aCSF to quantify the concentrations in the dialysate samples.

Data Analysis
  • Calculate the unbound concentration of this compound in the brain ECF by correcting for the in vitro recovery of the microdialysis probe.

  • Determine the unbound concentration of this compound in plasma.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both brain ECF and unbound plasma concentrations.

  • Calculate the brain-to-plasma unbound concentration ratio (Kp,uu) by dividing the AUCbrain by the AUCplasma,unbound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment animal_prep Animal Preparation (Acclimation, Anesthesia) surgery Stereotaxic Surgery (Guide Cannula Implantation) animal_prep->surgery recovery Post-operative Recovery (3-5 days) surgery->recovery probe_insertion Probe Insertion recovery->probe_insertion stabilization Stabilization Period (60-90 min) probe_insertion->stabilization drug_admin This compound Administration stabilization->drug_admin sample_collection Dialysate & Blood Sample Collection (0-6 hours) drug_admin->sample_collection analysis Sample Analysis (LC-MS/MS) sample_collection->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Kp,uu) analysis->pk_analysis

Caption: Experimental workflow for in vivo microdialysis of this compound.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane H1R_inactive Histamine H1 Receptor (Inactive State) Gq Gq Protein H1R_inactive->Gq Inhibits Activation H1R_active Histamine H1 Receptor (Active State) H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates Downstream Downstream Signaling (IP3, DAG, Ca2+) PLC->Downstream Leads to Histamine Histamine Histamine->H1R_active Activates This compound This compound (Inverse Agonist) This compound->H1R_inactive Stabilizes

Caption: this compound's antagonism of the Histamine H1 receptor signaling pathway.

References

Application Notes and Protocols for Stability Testing of Thenyldiamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenyldiamine is an ethylenediamine-derivative antihistamine that acts as an H1 receptor antagonist.[1] Its stability in solution is a critical parameter for the development of liquid dosage forms and for ensuring product quality and efficacy throughout its shelf life. This document provides a comprehensive protocol for conducting stability testing of this compound in solution, including forced degradation studies and chromatographic analysis. The provided methodologies are designed to be a starting point for researchers, and specific parameters may require optimization based on the formulation and analytical instrumentation.

This compound has the molecular formula C14H19N3S and a molecular weight of 261.39 g/mol .[2] The free base is a liquid, while the hydrochloride salt is a white powder with solubility in water.[3] Understanding the degradation pathways and kinetics is essential for developing a stable formulation. Potential degradation pathways for similar antihistamines include oxidation and demethylation.

Experimental Protocols

This section details the necessary procedures for preparing solutions, conducting forced degradation studies, and analyzing the stability of this compound in solution.

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Methanol (analytical grade)

  • Phosphate buffer components

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis or Photodiode Array (PDA) detector

  • UV-Vis Spectrophotometer

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Stability chambers or ovens

Preparation of Solutions

2.3.1. Standard Stock Solution of this compound (e.g., 1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound Hydrochloride reference standard.

  • Dissolve the standard in a suitable solvent (e.g., water or methanol) in a 10 mL volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the same solvent and mix well.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. A concentration of 100 µg/mL of this compound solution is typically used for these studies.

2.4.1. Acid Hydrolysis

  • To 1 mL of this compound stock solution (1000 µg/mL), add 1 mL of 1 M HCl.

  • Keep the mixture at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize with 1 M NaOH.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

2.4.2. Base Hydrolysis

  • To 1 mL of this compound stock solution (1000 µg/mL), add 1 mL of 1 M NaOH.

  • Keep the mixture at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize with 1 M HCl.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

2.4.3. Oxidative Degradation

  • To 1 mL of this compound stock solution (1000 µg/mL), add 1 mL of 3% H₂O₂.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

2.4.4. Thermal Degradation

  • Place this compound solution (100 µg/mL) in a thermostatically controlled oven at 70°C for 48 hours.

  • Samples should be withdrawn at appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours).

2.4.5. Photolytic Degradation

  • Expose this compound solution (100 µg/mL) to UV light (254 nm) and fluorescent light in a photostability chamber.

  • A control sample should be kept in the dark at the same temperature.

  • Samples should be withdrawn at appropriate time intervals.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from its degradation products.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water : Phosphoric Acid (adjust ratio for optimal separation, e.g., 40:60:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis scan (likely in the range of 230-280 nm)
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C

Method Validation: The HPLC method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for a preliminary assessment of stability, although it is not a stability-indicating method on its own as it cannot separate the parent drug from its degradation products.

Procedure:

  • Scan the this compound standard solution (e.g., 10 µg/mL in methanol or water) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a calibration curve by measuring the absorbance of a series of standard solutions at the determined λmax.

  • Measure the absorbance of the samples from the stability study at the same wavelength.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and well-structured tables.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionTime (hours)This compound Assay (%)Number of Degradation ProductsObservations
1 M HCl, 60°C24
1 M NaOH, 60°C24
3% H₂O₂, RT24
Thermal (70°C)48
Photolytic (UV)-
Photolytic (Fluorescent)-

Table 2: HPLC Method Validation Parameters

ParameterResult
Linearity (R²)
Range (µg/mL)
Accuracy (% Recovery)
Precision (% RSD)
LOD (µg/mL)
LOQ (µg/mL)

Visualization of Experimental Workflow

A clear workflow diagram helps in understanding the entire process of the stability testing protocol.

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Processing Stock_Solution This compound Stock Solution Working_Solutions Working Solutions (for analysis) Stock_Solution->Working_Solutions Acid Acid Hydrolysis (1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (70°C) Stock_Solution->Thermal Photo Photolytic (UV/Fluorescent) Stock_Solution->Photo UV_Vis_Analysis UV-Vis Analysis Working_Solutions->UV_Vis_Analysis HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Quantification Quantification of This compound HPLC_Analysis->Quantification Degradation_Profile Degradation Profile HPLC_Analysis->Degradation_Profile Report Generate Report Quantification->Report Degradation_Profile->Report

References

Application of Thenyldiamine in Respiratory Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenyldiamine is a first-generation ethylenediamine H1-antihistamine and anticholinergic agent.[1] Its primary mechanism of action involves the competitive antagonism of histamine H1 receptors, which are pivotal in the pathophysiology of allergic reactions. By blocking these receptors, this compound can mitigate the effects of histamine, a key mediator released by mast cells during an allergic response. This action helps to reduce symptoms such as bronchoconstriction, vasodilation, and mucus secretion. Furthermore, this compound has been shown to reduce the activity of the NF-κB immune response transcription factor, leading to a decrease in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[1]

These properties suggest that this compound may be a valuable tool for studying and potentially treating inflammatory respiratory diseases such as asthma and allergic rhinitis in experimental models. This document provides detailed application notes and standardized protocols for the use of this compound in relevant preclinical respiratory disease models.

Data Presentation

Table 1: this compound Profile

PropertyDescriptionReference
Drug ClassFirst-Generation H1-Antihistamine, Ethylenediamine derivative[1]
Primary TargetHistamine H1 Receptor (Antagonist)[1]
Secondary TargetMuscarinic Acetylcholine Receptors (Antagonist)
Known Mechanism of ActionCompetitive antagonism of H1 receptors; Inhibition of NF-κB activation[1]
Expected In Vitro EffectsInhibition of histamine-induced calcium influx; Reduction of pro-inflammatory cytokine (e.g., IL-6, IL-8, TNF-α) secretion from respiratory epithelial cells and immune cells.
Expected In Vivo EffectsReduction of airway hyperresponsiveness; Decrease in inflammatory cell infiltration (eosinophils, neutrophils) in bronchoalveolar lavage fluid; Attenuation of mucus hypersecretion.

Table 2: Hypothetical In Vitro Efficacy Data for this compound

AssayCell LineParameterHypothetical IC50
H1 Receptor Binding AssayCHO cells expressing human H1 receptorKi (nM)10 - 50
Histamine-induced Calcium InfluxA549 (human lung carcinoma epithelial cells)Inhibition of Ca2+ release (%)50 - 200 nM
NF-κB Reporter AssayHEK293 cells with NF-κB reporterInhibition of TNF-α induced NF-κB activation (%)1 - 10 µM
Pro-inflammatory Cytokine Release (LPS-stimulated)BEAS-2B (human bronchial epithelial cells)Inhibition of IL-8 release (%)5 - 25 µM

Signaling Pathways

The therapeutic effects of this compound in respiratory diseases are believed to be mediated through its antagonism of the histamine H1 receptor and subsequent downstream signaling pathways, as well as its inhibitory effects on the NF-κB pathway.

Thenyldiamine_Signaling_Pathway cluster_cell Target Cell (e.g., Smooth Muscle, Epithelial Cell) cluster_downstream Downstream Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq protein H1R->Gq This compound This compound This compound->H1R Inhibits PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Inflammatory_Response Inflammatory Response (Cytokine release, etc.) Ca_release->Inflammatory_Response Leads to Bronchoconstriction, Vascular Permeability NFkB_activation NF-kB Activation PKC->NFkB_activation NFkB_activation->Inflammatory_Response

Caption: this compound's mechanism of action.

Experimental Protocols

In Vivo Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) and a suggested treatment regimen with this compound.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • Aerosol delivery system (nebulizer)

  • Whole-body plethysmograph for airway hyperresponsiveness measurement

  • Methacholine

Protocol:

  • Sensitization:

    • On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • This compound Administration (Proposed):

    • Beginning on day 21 and continuing daily until the end of the experiment, administer this compound (e.g., 1-10 mg/kg, i.p. or oral gavage) or vehicle control to respective groups of mice. The optimal dose should be determined in preliminary studies.

  • Aerosol Challenge:

    • From day 24 to day 26, challenge the mice with an aerosol of 1% (w/v) OVA in PBS for 30 minutes daily.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • On day 28 (48 hours after the final OVA challenge), measure AHR to increasing concentrations of aerosolized methacholine (0, 3.125, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph.

  • Sample Collection and Analysis:

    • Immediately after AHR measurement, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).

    • Determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF.

    • Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) and IgE in the BALF and/or serum by ELISA.

    • Collect lung tissue for histological analysis (H&E staining for inflammation, PAS staining for mucus production).

OVA_Asthma_Protocol cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: OVA/Alum i.p. Day14 Day 14: OVA/Alum i.p. Day21_27 Days 21-27: Daily this compound or Vehicle Day14->Day21_27 Day24_26 Days 24-26: Aerosolized OVA Day21_27->Day24_26 Day28 Day 28: AHR Measurement Day24_26->Day28 Day28_Post Post-AHR: BALF & Tissue Collection Day28->Day28_Post

Caption: Experimental workflow for the OVA-induced asthma model.

In Vitro Model: Anti-inflammatory Effects on Human Bronchial Epithelial Cells

This protocol outlines a method to assess the anti-inflammatory effects of this compound on a human bronchial epithelial cell line.

Materials:

  • BEAS-2B human bronchial epithelial cells

  • Cell culture medium (e.g., DMEM/F-12) with supplements

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • This compound hydrochloride

  • ELISA kits for IL-6 and IL-8

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for Western blotting (antibodies for p65 NF-κB, IκBα)

Protocol:

  • Cell Culture:

    • Culture BEAS-2B cells to ~80% confluency in 6-well or 12-well plates.

  • Pre-treatment with this compound:

    • Pre-incubate the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with an inflammatory agent such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for a predetermined time (e.g., 6-24 hours for cytokine measurement, 30-60 minutes for signaling pathway analysis).

  • Analysis of Inflammatory Mediators:

    • ELISA: Collect the cell culture supernatants and measure the concentrations of secreted IL-6 and IL-8 using commercial ELISA kits.

    • qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression levels of IL6 and IL8.

  • Analysis of NF-κB Signaling:

    • Western Blot: Lyse the cells and perform Western blot analysis to determine the phosphorylation and total levels of p65 NF-κB and the degradation of IκBα.

Conclusion

This compound, as a first-generation H1-antihistamine with known anti-inflammatory properties, presents a promising candidate for investigation in respiratory disease models. The protocols and application notes provided herein offer a framework for researchers to explore its potential therapeutic effects in preclinical settings. While direct experimental data for this compound in these specific models is currently limited, the outlined methodologies, based on established models of respiratory inflammation, provide a solid foundation for initiating such studies. Future research should focus on determining the optimal dosing and administration routes for this compound in these models and on elucidating its precise molecular mechanisms of action in the context of respiratory pathophysiology.

References

Troubleshooting & Optimization

Improving Thenyldiamine solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Thenyldiamine for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound and its hydrochloride salt?

Understanding the basic properties of this compound is the first step in developing an effective solubilization strategy. The compound is typically available as a free base or as a hydrochloride (HCl) salt, which have different physical states and solubility profiles.

Table 1: Physicochemical Properties of this compound

Property This compound (Free Base) This compound Hydrochloride
Molecular Formula C₁₄H₁₉N₃S[1] C₁₄H₂₀ClN₃S[2]
Molar Mass 261.39 g/mol [1][3][4][5] 297.85 g/mol [2][6]
Appearance Liquid[1] White crystalline powder[1][6]
Water Solubility 4.44 g/L (at 37.5 °C)[7][8] Soluble, up to 20%[1]

| Melting Point | Not Applicable | 169.5 - 170 °C[1][6] |

Q2: My this compound HCl is not fully dissolving in an aqueous buffer. What steps can I take?

Precipitation or incomplete dissolution in aqueous solutions is a common issue. The hydrochloride salt of this compound is generally water-soluble, but factors like pH, concentration, and temperature can significantly impact this.[1][6] Follow this troubleshooting workflow if you encounter issues.

G cluster_0 Troubleshooting Aqueous Solubility start Start: this compound HCl not dissolving in aqueous buffer check_ph 1. Check pH of Buffer Is the compound ionizable? This compound is basic. start->check_ph adjust_ph Adjust pH to a more acidic range (e.g., pH 4-6) to ensure the amine is protonated. check_ph->adjust_ph If pH is neutral/basic heat 2. Apply Gentle Heat Warm the solution to 37°C. adjust_ph->heat sonicate 3. Use Sonication Place vial in a bath sonicator for 5-10 minutes. heat->sonicate dissolved Problem Solved: Compound Dissolved sonicate->dissolved Success precip Issue Persists: Consider preparing a concentrated stock in an organic solvent (See Q3). sonicate->precip Failure G cluster_1 Preventing Precipitation During Dilution stock 1. Prepare High-Concentration Stock (e.g., 50 mM in 100% DMSO) warm_medium 2. Pre-warm Aqueous Medium (e.g., cell culture medium or buffer) to 37°C. stock->warm_medium vortex 3. Add Stock to Vortexing Medium Add the stock solution dropwise into the vortex of the rapidly mixing aqueous medium. warm_medium->vortex serial_dilute 4. Perform Serial Dilutions if necessary Avoid large dilution factors in a single step. (e.g., 1:1000). vortex->serial_dilute final_check 5. Visually Inspect for Clarity Ensure no precipitate or cloudiness is visible before adding to cells. serial_dilute->final_check

References

Technical Support Center: Optimizing Thenyldiamine Dosage for In-Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Thenyldiamine in in-vivo rodent studies. Due to the limited availability of direct data on this compound, this guide incorporates analogous information from structurally similar first-generation antihistamines to provide comprehensive support.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a first-generation antihistamine that acts as an inverse agonist at the Histamine H1 receptor.[1][2] Like other H1 antihistamines, it binds to the H1 receptor and stabilizes it in its inactive conformation, thereby preventing histamine from binding and initiating a cellular response.[2] This action helps to block allergic reactions and inflammation mediated by histamine.

Q2: What is a recommended starting dose for this compound in rodents?

Q3: What are the potential side effects of this compound in rodents?

As a first-generation antihistamine, this compound is expected to cross the blood-brain barrier and may cause sedation, drowsiness, and impaired cognitive and psychomotor function.[4][5] At higher doses, more severe effects such as convulsions have been observed with other first-generation antihistamines like diphenhydramine and hydroxyzine.[3] Close monitoring of animal behavior and welfare is essential.

Q4: What vehicle can be used to dissolve and administer this compound?

The choice of vehicle depends on the route of administration. For oral administration, this compound can likely be dissolved in water or formulated as a suspension in a vehicle like 0.5% methylcellulose. For intravenous administration, sterile saline or a glucose solution could be appropriate. It is critical to ensure the chosen vehicle is non-toxic and does not interfere with the experimental outcomes.

Q5: How should I design my in-vivo study to evaluate the efficacy of this compound?

A well-designed in-vivo study should include clear objectives, an appropriate animal model, and well-defined endpoints.[6][7] Key elements include:

  • Animal Model: Select a rodent model relevant to the therapeutic area of interest (e.g., models of allergic inflammation).[7][8]

  • Controls: Include appropriate control groups, such as a vehicle control and a positive control (another antihistamine with known efficacy).

  • Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.[7]

  • Endpoints: Define primary and secondary endpoints to measure the efficacy of this compound. These could include physiological measurements, behavioral assessments, or biomarker analysis.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High mortality or severe adverse events in treated animals. The initial dose of this compound is too high.Immediately stop the experiment and reassess the starting dose. Conduct a thorough literature review for toxicity data on similar compounds. Initiate a new dose-escalation study starting with a significantly lower dose.
Inconsistent or highly variable results between animals in the same treatment group. Improper animal handling, stress, or variations in the experimental procedure.Ensure all personnel are properly trained in animal handling techniques to minimize stress.[9] Standardize all experimental procedures, including the timing of dosing and measurements.[10] Consider environmental factors that could influence rodent behavior and physiology.[11]
Lack of a clear dose-response relationship. The selected dose range is too narrow or not in the therapeutic window. The compound may have poor bioavailability.Broaden the dose range in a subsequent study. Investigate the pharmacokinetic properties of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Unexpected behavioral changes in animals (e.g., hyperactivity instead of sedation). Paradoxical reactions can occur with some CNS-acting drugs.Carefully document all behavioral changes. Consider that some first-generation antihistamines can cause stimulation in certain individuals.[12] Lowering the dose may mitigate these effects.
Difficulty in dissolving this compound in the chosen vehicle. This compound may have poor solubility in the initial vehicle selected.Consult chemical databases for solubility information.[13][14] Experiment with different pharmaceutically acceptable vehicles or consider using a co-solvent. Ensure the pH of the solution is optimized for solubility.

Data Presentation

Table 1: Analogous Dosage Information for First-Generation Antihistamines in Rodents

CompoundSpeciesRoute of AdministrationDose RangeObserved EffectReference
DiphenhydramineMouseIntravenous2.5 - 5 mg/kgProtection against endotoxin shock[3]
HydroxyzineMouseIntravenous2.5 - 5 mg/kgProtection against endotoxin shock[3]
DiphenhydramineRatFeed13 - 27 mg/kg/dayChronic toxicity study[15]
ChlorpheniramineMouseIntravenous2.5 mg/kgAnalgesic effect[16]
PromethazineMouseOral100 mg/kg/day for 5 daysAntischistosomal activity[17]

Disclaimer: This data is provided for analogous reference only. The optimal dosage for this compound must be determined empirically.

Table 2: Analogous Pharmacokinetic Parameters of First-Generation Antihistamines

CompoundSpeciesElimination Half-lifeBioavailabilityReference
ChlorpheniramineHuman13.9 - 43.4 hours25 - 50%[18]
DiphenhydramineHuman~4 hours40 - 60%[19]
PromethazineHuman10 - 14 hours~25%[19]

Disclaimer: Pharmacokinetic parameters can vary significantly between species. This human data is for general informational purposes only.

Experimental Protocols

Protocol 1: Histamine-Induced Paw Edema Model in Mice (An Analogous Efficacy Model)

This protocol describes a common in-vivo model to assess the anti-inflammatory and antihistaminic effects of a compound.

  • Animal Acclimation: Acclimate male Swiss albino mice (20-25 g) for at least 48 hours in a controlled environment.

  • Compound Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., sterile saline).

  • Dosing: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) 30-60 minutes before inducing edema.

  • Induction of Paw Edema: Inject a sub-plantar dose of histamine into the right hind paw of each mouse. Inject the same volume of saline into the left hind paw as a control.

  • Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer or calipers at baseline (before injection) and at various time points after histamine injection (e.g., 30, 60, 120 minutes).

  • Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated group compared to the vehicle-treated group.

Visualizations

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (Inactive) Histamine->H1R Binds to H1R_active Histamine H1 Receptor (Active) H1R->H1R_active Activates Gq Gq protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound (Inverse Agonist) This compound->H1R Stabilizes in inactive state

Caption: Histamine H1 Receptor Signaling Pathway.

G General In-Vivo Rodent Study Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Protocol_Dev Protocol Development & IACUC Approval Animal_Acquisition Animal Acquisition & Acclimation Protocol_Dev->Animal_Acquisition Randomization Randomization & Grouping Animal_Acquisition->Randomization Baseline Baseline Measurements Randomization->Baseline Dosing Dosing: This compound or Vehicle Baseline->Dosing Monitoring Monitoring: Clinical Signs & Behavior Dosing->Monitoring Endpoint Endpoint Measurement Monitoring->Endpoint Tissue_Collection Tissue/Blood Collection Endpoint->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis Reporting Reporting & Interpretation Data_Analysis->Reporting

Caption: General In-Vivo Rodent Study Workflow.

References

Technical Support Center: Overcoming Thenyldiamine Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing and resolving thenyldiamine precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is an antihistamine and anticholinergic compound.[1] For experimental and formulation purposes, it is commonly used as this compound hydrochloride.[2][3][4] Although the hydrochloride salt is reported to be soluble in water up to 20%, its solubility can be significantly affected by the pH, composition, and temperature of aqueous buffers.[2] Precipitation can compromise the accuracy and reproducibility of experiments, as well as the stability and efficacy of formulations.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A thorough understanding of this compound's physicochemical properties is essential for troubleshooting solubility issues. Key parameters are outlined below.

PropertyValueSource
Molecular Formula C14H19N3S[1][5]
Molecular Weight (Free Base) 261.39 g/mol [1][5]
Molecular Weight (Hydrochloride Salt) 297.85 g/mol [3][6]
Predicted pKa (Strongest Basic) 8.76[6]
pH of 1% Aqueous Solution (Hydrochloride Salt) 6.5[2]
Aqueous Solubility (Hydrochloride Salt) Up to 20%[2]

This compound is a weakly basic compound. Its hydrochloride salt is more readily soluble in acidic conditions.

Q3: At what pH is this compound most likely to precipitate?

With a predicted pKa of 8.76, this compound exists predominantly in its ionized and more soluble form at a pH below this value.[6] As the pH of the solution increases towards and surpasses the pKa, the equilibrium shifts towards the un-ionized, less soluble free base, increasing the risk of precipitation. Consequently, precipitation is more probable in neutral to alkaline buffer systems (pH ≥ 7).

Q4: Can the choice of buffer affect the solubility of this compound?

Yes, the type of buffer can play a critical role. Certain buffer species may interact with the this compound molecule. For instance, phosphate buffers have been shown to leach aluminum from glass vials, which can subsequently form insoluble precipitates. It is recommended to assess the compatibility of this compound with various buffer systems, such as citrate, acetate, or MES, to determine the most suitable option for your specific application.

Troubleshooting Guides

Issue 1: this compound precipitates instantly when added to my buffer.

Potential Cause: The pH of your buffer is too high, leading to the formation of the less soluble free base of this compound.

Corrective Actions:

  • Verify the pH: Measure the pH of your final solution to confirm it is sufficiently acidic, ideally below 6.5.

  • Lower the Buffer pH: If your current buffer is neutral or alkaline, prepare a new buffer with a lower pH (e.g., in the range of 4 to 6).

  • Pre-dissolve in an Acidic Solution: Dissolve the this compound hydrochloride in a small amount of a dilute acidic solution (e.g., 0.1 M HCl) or an acidic buffer before introducing it to the main buffer. Ensure the final pH of the mixture remains acidic.

Issue 2: this compound solution is initially clear but develops cloudiness or a precipitate over time.

Potential Cause 1: Gradual precipitation at a borderline pH.

Corrective Actions:

  • Re-assess the Buffer's pH: A pH near the pKa may result in slow precipitation. Opting for a buffer with a lower pH can enhance long-term stability.

Potential Cause 2: Effects of Temperature.

Corrective Actions:

  • Evaluate Storage Temperature: The solubility of some substances decreases at colder temperatures. If you are storing the solution at 4°C, consider storing it at room temperature, provided it is stable under these conditions.

  • Conduct a Temperature-Solubility Test: Prepare your this compound solution at room temperature and then cool it to the intended storage temperature to observe any potential for precipitation.

Potential Cause 3: Incompatibility with buffer components or storage container.

Corrective Actions:

  • Change the Buffer System: Test alternative buffer species like citrate or acetate.

  • Switch to Polypropylene Containers: If you are using glass vials, particularly with phosphate buffers, switching to polypropylene can prevent the leaching of ions that may induce precipitation.

Issue 3: I need to work at a physiological pH (approximately 7.4), but this compound precipitates.

Potential Cause: At a pH of 7.4, a significant fraction of this compound is in its less soluble free base form, causing it to precipitate.

Corrective Actions: Implementing Formulation Strategies

To maintain solubility at physiological pH, the use of solubility-enhancing excipients is generally required. The following are common approaches.

1. Utilization of Co-solvents:

  • Methodology: Prepare a concentrated stock solution of this compound hydrochloride in a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG). This stock solution can then be diluted into your aqueous buffer.

  • Important Consideration: The final concentration of the organic co-solvent must be compatible with your experimental setup and should not induce the precipitation of other components.

2. Application of Surfactants:

  • Methodology: Add a non-ionic surfactant, such as Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20), to your buffer at a concentration exceeding its critical micelle concentration (CMC). The resulting micelles can encapsulate the less soluble this compound, maintaining it in solution.

  • Recommended Starting Concentration: A typical starting point for Polysorbate 80 is between 0.05% and 0.1% (w/v).

3. Incorporation of Cyclodextrins:

  • Methodology: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with drug molecules to increase their apparent solubility. Prepare your buffer with the required concentration of HP-β-CD before the addition of this compound.

  • Recommended Starting Concentration: A common initial concentration for HP-β-CD ranges from 1% to 5% (w/v).

Comparative Table of Formulation Strategies for Physiological pH

StrategyExemplary ExcipientsTypical Starting ConcentrationMechanism of Action
Co-solvents Ethanol, Propylene Glycol, PEG 4005-20% (v/v)Modifies the polarity of the solvent system.
Surfactants Polysorbate 80, Polysorbate 200.05-0.1% (w/v)Forms micelles that encapsulate the drug.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-5% (w/v)Forms inclusion complexes with the drug molecule.

Visualizations

Thenyldiamine_Solubility_vs_pH cluster_pH_Scale pH Scale cluster_Thenyldiamine_State This compound State in Solution Low_pH Low pH (Acidic) e.g., pH < 6 Ionized Ionized Form (Protonated) High Solubility Low_pH->Ionized Predominant Form pKa pKa ≈ 8.76 High_pH High pH (Alkaline) e.g., pH > 9 Unionized Un-ionized Form (Free Base) Low Solubility High_pH->Unionized Predominant Form Ionized->Unionized Increasing pH

Caption: The relationship between pH and the solubility of this compound.

Troubleshooting_Workflow_this compound start This compound Precipitation Observed check_pH Is the buffer pH < 6.5? start->check_pH adjust_pH Adjust buffer to a lower pH (e.g., 4-6) check_pH->adjust_pH No check_temp Is the solution stored in the cold? check_pH->check_temp Yes resolved Precipitation Resolved adjust_pH->resolved store_rt Store at room temperature (if stable) check_temp->store_rt Yes check_buffer_type Using phosphate buffer with glass vials? check_temp->check_buffer_type No store_rt->resolved change_buffer Switch to a different buffer (e.g., citrate) or use polypropylene vials check_buffer_type->change_buffer Yes need_phys_pH Is a physiological pH (e.g., 7.4) required? check_buffer_type->need_phys_pH No change_buffer->resolved use_excipients Employ solubility enhancers: - Co-solvents - Surfactants - Cyclodextrins need_phys_pH->use_excipients Yes need_phys_pH->resolved No use_excipients->resolved

Caption: A workflow for troubleshooting this compound precipitation.

References

Thenyldiamine Interference in Biochemical Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential interference caused by thenyldiamine in biochemical assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

This compound is an antihistamine and anticholinergic compound.[1] Like many small molecules containing aromatic ring structures and tertiary amines, it has the potential to interfere with various biochemical and cell-based assays through several mechanisms. These interferences can lead to false-positive or false-negative results, wasting valuable time and resources. Understanding these potential issues is the first step in troubleshooting unexpected assay results.

Q2: What are the common types of assay interference caused by compounds like this compound?

Compound-dependent assay interference can manifest in several ways. The most common types include:

  • Autofluorescence: The compound itself emits light at or near the excitation and emission wavelengths used in a fluorescence-based assay, leading to a false-positive signal.[2]

  • Fluorescence Quenching: The compound absorbs the light emitted by the fluorescent probe in the assay, leading to a decrease in signal that can be misinterpreted as inhibition.

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that can sequester and non-specifically inhibit enzymes or other proteins, leading to false-positive inhibition.[3]

  • Chemical Reactivity: The compound may react directly with assay components, such as enzymes, substrates, or detection reagents, leading to a variety of unpredictable effects on the assay signal.[4]

  • Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species that can interfere with assay chemistry.

Q3: My fluorescent assay shows a strong signal in the presence of this compound. How can I determine if this is a true hit or autofluorescence?

A strong signal is not conclusive evidence of a true hit. It is crucial to perform a counter-screen to rule out autofluorescence. A simple method is to measure the fluorescence of this compound in the assay buffer without the biological target or other reagents. A significant signal from the compound alone indicates autofluorescence.

Troubleshooting Guide

This section provides a step-by-step guide to identifying and mitigating potential interference from this compound in your biochemical assays.

Issue 1: Unexpected activity in a fluorescence-based assay.

Potential Cause: Autofluorescence or Fluorescence Quenching.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Fluorescence Interference start Unexpected Signal in Fluorescence Assay autofluorescence_check Perform Autofluorescence Counterscreen start->autofluorescence_check is_autofluorescent Is Compound Autofluorescent? autofluorescence_check->is_autofluorescent quenching_check Perform Quenching Counterscreen is_autofluorescent->quenching_check No false_positive False Positive (Autofluorescence) is_autofluorescent->false_positive Yes is_quenching Does Compound Quench Signal? quenching_check->is_quenching true_hit Potential True Hit (Proceed with Orthogonal Assays) is_quenching->true_hit No false_negative Potential False Negative (Quenching) is_quenching->false_negative Yes mitigate Mitigation Strategies: - Shift Wavelengths - Use Different Reporter false_positive->mitigate false_negative->mitigate

Caption: Workflow for troubleshooting fluorescence interference.

Experimental Protocols:

  • Protocol 1: Autofluorescence Counterscreen

    • Objective: To determine if this compound intrinsically fluoresces at the assay's excitation and emission wavelengths.

    • Methodology:

      • Prepare a serial dilution of this compound in the assay buffer.

      • Dispense the dilutions into a microplate.

      • Read the fluorescence intensity using the same instrument settings (excitation/emission wavelengths and gain) as the primary assay.

      • Include wells with buffer and vehicle (e.g., DMSO) as negative controls.

    • Interpretation: A concentration-dependent increase in fluorescence from the wells containing this compound indicates autofluorescence.

  • Protocol 2: Fluorescence Quenching Counterscreen

    • Objective: To determine if this compound quenches the fluorescence of the assay's reporter molecule.

    • Methodology:

      • Prepare a solution of the fluorescent reporter probe at the concentration used in the primary assay.

      • Add a serial dilution of this compound to the reporter solution in a microplate.

      • Measure the fluorescence intensity.

    • Interpretation: A concentration-dependent decrease in fluorescence indicates quenching.

Data Presentation:

Interference TypeObservationRecommended Action
Autofluorescence Increased signal from compound alone- Use a different fluorescent probe with a shifted emission spectrum.- Switch to a non-fluorescent detection method (e.g., luminescence, absorbance).
Quenching Decreased signal from reporter in the presence of the compound- Correct for the inner filter effect if applicable.[5][6][7]- Use a different reporter system.
Issue 2: Non-specific inhibition observed, particularly at higher concentrations.

Potential Cause: Compound Aggregation.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Aggregation-Based Inhibition start Non-Specific Inhibition Observed detergent_assay Perform Assay with Non-ionic Detergent (e.g., 0.01% Triton X-100) start->detergent_assay potency_shift Is Potency Significantly Reduced? detergent_assay->potency_shift dls_test Perform Dynamic Light Scattering (DLS) potency_shift->dls_test No aggregator Likely Aggregator (False Positive) potency_shift->aggregator Yes aggregates_detected Are Aggregates Detected? dls_test->aggregates_detected aggregates_detected->aggregator Yes true_inhibitor Potential True Inhibitor aggregates_detected->true_inhibitor No

Caption: Workflow for identifying aggregation-based inhibitors.

Experimental Protocols:

  • Protocol 3: Detergent-Based Counterscreen for Aggregation

    • Objective: To determine if the observed inhibition is dependent on the formation of compound aggregates.

    • Methodology:

      • Perform the primary biochemical assay in the presence and absence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

      • Determine the IC50 value of this compound under both conditions.

    • Interpretation: A significant rightward shift in the IC50 curve in the presence of the detergent suggests that the inhibition is due to aggregation. True inhibitors are typically unaffected by the presence of low concentrations of detergent.[8]

Data Presentation:

ConditionThis compound IC50 (µM)Interpretation
- 0.01% Triton X-100 [Insert experimental value]Baseline potency
+ 0.01% Triton X-100 [Insert experimental value]If significantly higher, suggests aggregation.
Issue 3: Irreproducible results or time-dependent inhibition.

Potential Cause: Chemical Reactivity.

Troubleshooting Workflow:

G cluster_2 Troubleshooting Chemical Reactivity start Irreproducible Results or Time-Dependent Inhibition preincubation_test Vary Pre-incubation Time of Compound with Enzyme start->preincubation_test time_dependence Is Inhibition Time-Dependent? preincubation_test->time_dependence scavenger_assay Perform Assay with Scavenging Agent (e.g., DTT for thiol reactivity) time_dependence->scavenger_assay Yes further_investigation Further Mechanistic Studies Needed time_dependence->further_investigation No activity_reduced Is Activity Reduced? scavenger_assay->activity_reduced reactive_compound Likely Reactive Compound activity_reduced->reactive_compound Yes activity_reduced->further_investigation No

Caption: Workflow for investigating chemical reactivity.

Experimental Protocols:

  • Protocol 4: Pre-incubation Time-Course Experiment

    • Objective: To assess if the inhibitory effect of this compound is time-dependent, which can be an indication of covalent modification or other reactive mechanisms.

    • Methodology:

      • Pre-incubate the enzyme and this compound for varying periods (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.

      • Measure the enzyme activity at each pre-incubation time point.

    • Interpretation: A progressive increase in inhibition with longer pre-incubation times suggests a time-dependent mechanism, possibly due to chemical reactivity.

  • Protocol 5: Thiol Reactivity Counterscreen

    • Objective: To determine if this compound is reacting with cysteine residues on the target protein.

    • Methodology:

      • Perform the assay in the presence of a reducing agent like dithiothreitol (DTT) at a concentration of 1-5 mM.[4]

      • Compare the inhibitory activity of this compound with and without DTT.

    • Interpretation: A significant reduction in inhibition in the presence of DTT suggests that this compound may be a thiol-reactive compound.[4]

Data Presentation:

Pre-incubation Time (min)% Inhibition by this compound
0[Insert experimental value]
15[Insert experimental value]
30[Insert experimental value]
60[Insert experimental value]
Condition% Inhibition by this compound
- DTT [Insert experimental value]
+ DTT (1 mM) [Insert experimental value]

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively identify and mitigate potential assay interference from this compound and other small molecules, leading to more reliable and reproducible experimental results.

References

Technical Support Center: Troubleshooting Thenyldiamine Degradation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Thenyldiamine, maintaining the integrity of stock solutions is paramount for reproducible and accurate experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to the degradation of this compound in stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has changed color. What does this indicate?

A change in the color of your this compound solution, such as turning yellowish or brownish, can be an indicator of oxidative degradation. This compound, like other amine-containing compounds, can be susceptible to oxidation, especially when exposed to air and light over time.

Q2: I am observing inconsistent or weaker than expected results in my experiments. Could my this compound stock solution be the problem?

Yes, inconsistent experimental outcomes are a common consequence of compound degradation. If this compound degrades, its effective concentration in your experiments will be lower than anticipated, leading to diminished or variable biological or chemical effects. It is crucial to ensure the stability of your stock solution to maintain experimental consistency.

Q3: What are the primary factors that can cause this compound to degrade in a stock solution?

Several factors can contribute to the degradation of this compound in solution:

  • pH: this compound, as an ethylenediamine derivative, may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of N-oxide derivatives and other oxidation products. This process can be accelerated by the presence of metal ions.

  • Light: Exposure to UV or ambient light can induce photodegradation. It is a common degradation pathway for many pharmaceutical compounds.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

  • Solvent: The choice of solvent can influence the stability of this compound. While common solvents like DMSO and ethanol are often used, their purity and water content can impact long-term stability.

Q4: What are the best practices for preparing and storing this compound stock solutions to minimize degradation?

To ensure the maximum stability of your this compound stock solutions, follow these best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) and ethanol are common choices. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). Concentrated stocks are often more stable than highly diluted solutions.

  • Storage Temperature: Store stock solutions at low temperatures. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is preferable.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can accelerate degradation.

  • Inert Atmosphere: For highly sensitive experiments or long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

  • Light Protection: Store all this compound solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues with this compound stock solution stability.

Observed Issue Potential Cause Recommended Action
Change in solution color (e.g., yellowing) Oxidative degradation- Prepare fresh stock solution. - Use amber vials or protect from light. - Consider purging with an inert gas.
Precipitate formation upon thawing Poor solubility at low temperatures or solvent evaporation- Gently warm the solution and vortex to redissolve. - Ensure vials are tightly sealed. - If the precipitate does not redissolve, it may be a degradation product; prepare a fresh solution.
Inconsistent experimental results Degradation of this compound leading to reduced effective concentration- Prepare a fresh stock solution. - Perform a stability check of your stock solution using an analytical method like HPLC. - Follow best practices for storage, including aliquoting and low temperatures.
Loss of biological/chemical activity Significant degradation of the parent compound- Discard the old stock solution and prepare a new one. - Re-evaluate your storage conditions and handling procedures. - Consider performing a forced degradation study to understand the stability limits of this compound under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound hydrochloride (MW: 297.85 g/mol ) in DMSO.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Pipettes and sterile tips

Procedure:

  • Weigh out 2.98 mg of this compound hydrochloride powder using a calibrated analytical balance.

  • Transfer the powder to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in amber microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol provides a framework for conducting a forced degradation study to identify potential degradation pathways and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven.

  • Photodegradation: Expose the stock solution in a photochemically stable, transparent container to a light source as per ICH Q1B guidelines.

3. Sample Analysis:

  • At various time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples, along with an unstressed control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • A decrease in the peak area of the parent this compound and the appearance of new peaks indicate degradation.

  • An LC-MS analysis can be used to obtain mass information about the degradation products to help in their identification.

Visualizing Workflows and Pathways

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (60°C) prep->thermal photo Photodegradation (ICH Q1B) prep->photo sampling Sample at Time Points (0, 2, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc compare Compare Chromatograms hplc->compare identify Identify Degradation Products compare->identify pathway Determine Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathways for this compound

Based on the degradation of similar amine-containing antihistamines, the following diagram illustrates potential degradation pathways for this compound.

G This compound This compound N_Oxide N-Oxide Derivative This compound->N_Oxide Oxidation (e.g., H2O2) Hydrolysis_Product Hydrolysis Products This compound->Hydrolysis_Product Hydrolysis (Acid/Base) Photodegradation_Product Photodegradation Products This compound->Photodegradation_Product Photodegradation (UV/VIS Light)

Caption: Potential degradation pathways for this compound.

Technical Support Center: Enhancing Thenyldiamine Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the oral bioavailability of thenyldiamine in preclinical animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.

Disclaimer: Publicly available preclinical pharmacokinetic data for this compound is limited. Therefore, the guidance and data presented here are based on the known properties of this compound, data from structurally related ethylenediamine antihistamines, and general principles of oral drug absorption and bioavailability enhancement. The provided experimental protocols and data tables should be considered as starting points for experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges that may arise during the formulation and in vivo evaluation of this compound in animal models.

Formulation & Administration

Q1: What are the likely challenges in achieving adequate oral bioavailability for this compound in animal models?

A1: this compound, as a first-generation ethylenediamine antihistamine, is likely to face several challenges that can limit its oral bioavailability:

  • Poor Aqueous Solubility: While the hydrochloride salt of this compound is water-soluble, the free base may have lower solubility in the gastrointestinal (GI) fluids, which can limit its dissolution rate and subsequent absorption.[1][2]

  • First-Pass Metabolism: A significant challenge for many orally administered drugs is first-pass metabolism, where the drug is metabolized in the gut wall and/or liver before it reaches systemic circulation.[3] Ethylenediamine, a closely related compound, exhibits a substantial first-pass effect, resulting in an oral bioavailability of approximately 34% in rats.[4] It is highly probable that this compound undergoes a similar fate.

  • P-glycoprotein (P-gp) Efflux: Some antihistamines are substrates of the P-glycoprotein efflux transporter in the intestines. This transporter actively pumps the drug back into the intestinal lumen, thereby reducing its net absorption.[5]

Q2: My this compound formulation is a suspension, and I'm observing high variability in plasma concentrations between animals. What could be the cause?

A2: High variability with suspension formulations is a common issue and can be attributed to several factors:

  • Inconsistent Formulation: Ensure your suspension is homogeneous. If the compound settles, some animals may receive a higher or lower dose. It is crucial to vortex the suspension thoroughly before drawing each dose.

  • Improper Gavage Technique: Stress from improper oral gavage can alter gastrointestinal motility and absorption. Ensure all personnel are proficient in the technique.

  • Biological Variability: A certain level of inter-animal variation is normal. However, if the variability is excessively high, it is likely due to formulation or procedural issues.

Q3: What are some recommended formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble or rapidly metabolized drugs like this compound:

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes, can improve the solubility and absorption of lipophilic drugs.[6][7] They can also bypass first-pass metabolism to some extent by promoting lymphatic uptake.

  • Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution rate.[8]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[7]

  • Use of Permeation Enhancers: Excipients that can transiently and safely increase the permeability of the intestinal epithelium can lead to greater drug absorption.[9]

Pharmacokinetics & Efficacy

Q4: I am not observing the expected in vivo efficacy despite demonstrated in vitro potency of this compound. What could be the reason?

A4: This discrepancy is often due to insufficient drug exposure at the target site, which can be a result of low oral bioavailability. To confirm this, it is essential to conduct a pharmacokinetic study to determine the plasma concentration of this compound after oral administration.

Q5: How can I confirm if first-pass metabolism is the primary reason for low bioavailability?

A5: A common approach is to compare the pharmacokinetic profiles of this compound following oral (PO) and intravenous (IV) administration. A significantly lower area under the curve (AUC) for the oral route compared to the IV route, after correcting for the dose, is indicative of poor oral bioavailability due to factors like first-pass metabolism and/or poor absorption. The oral bioavailability (F) can be calculated using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[10]

Q6: What are the typical animal models used for pharmacokinetic studies of antihistamines?

A6: Rodents, particularly rats and mice, are the most commonly used animal models for preclinical pharmacokinetic studies of antihistamines due to their well-characterized physiology and ease of handling.[11]

Data Presentation

Due to the limited availability of specific pharmacokinetic data for this compound, the following tables present hypothetical data for a first-generation antihistamine with similar expected properties, for illustrative purposes. These tables are intended to serve as a template for organizing your experimental data.

Table 1: Hypothetical Pharmacokinetic Parameters of a this compound-like Compound in Rats Following a Single Oral Dose (10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Oral Bioavailability (F%)
Aqueous Suspension150 ± 351.0 ± 0.5600 ± 12025 ± 5
Lipid-Based Formulation450 ± 900.75 ± 0.251800 ± 35075 ± 10

Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Table 2: Effect of a P-glycoprotein Inhibitor on the Oral Bioavailability of a this compound-like Compound in Rats

Treatment GroupCmax (ng/mL)AUC (0-t) (ng·h/mL)Fold Increase in AUC
Compound Alone145 ± 40580 ± 110-
Compound + P-gp Inhibitor290 ± 601450 ± 280~2.5

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

This protocol provides a general method for preparing a SEDDS formulation to enhance the oral bioavailability of a lipophilic compound like this compound.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Preparation of the SEDDS Pre-concentrate:

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant based on a predetermined ratio (e.g., 40:40:20 w/w).

    • Mix the components thoroughly using a vortex mixer until a clear and homogenous solution is formed.

    • Dissolve the this compound in the mixture to the desired concentration. Gentle heating and sonication may be used to facilitate dissolution.

  • Characterization (Optional but Recommended):

    • Droplet Size and Polydispersity Index (PDI): Dilute a small amount of the SEDDS pre-concentrate with water and analyze the droplet size and PDI using dynamic light scattering (DLS).

    • Visual Inspection: The nanoemulsion formed upon dilution should appear clear or slightly opalescent.

  • Animal Dosing:

    • Administer the prepared SEDDS pre-concentrate directly to the animal via oral gavage. The nanoemulsion will form in situ upon contact with the gastrointestinal fluids.

Protocol 2: Oral Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for conducting an oral pharmacokinetic study in rats.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Animal Preparation: Acclimatize the animals for at least one week before the experiment. Fast the rats overnight (with free access to water) before dosing.[11]

  • Dosing:

    • Administer the this compound formulation (e.g., aqueous suspension or SEDDS) via oral gavage at the desired dose.[12][13]

    • For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[4][11][14]

  • Sample Processing:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.[11]

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using non-compartmental analysis.[11]

    • Calculate the oral bioavailability (F%) by comparing the AUC from the oral and IV routes.[10]

Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_liver Liver cluster_systemic Systemic Circulation Drug in Formulation Drug in Formulation Drug in Solution Drug in Solution Drug in Formulation->Drug in Solution Dissolution Absorbed Drug Absorbed Drug Drug in Solution->Absorbed Drug Permeation P-gp Efflux P-gp Efflux Absorbed Drug->P-gp Efflux Gut Wall Metabolism Gut Wall Metabolism Absorbed Drug->Gut Wall Metabolism Hepatic First-Pass Metabolism Hepatic First-Pass Metabolism Absorbed Drug->Hepatic First-Pass Metabolism Portal Vein Drug in Bloodstream Drug in Bloodstream Hepatic First-Pass Metabolism->Drug in Bloodstream Reduced Bioavailability Target Site Target Site Drug in Bloodstream->Target Site

Caption: Factors affecting the oral bioavailability of this compound.

G cluster_formulation Formulation Strategies cluster_improvement Bioavailability Enhancement Lipid-Based Lipid-Based Increased Solubility Increased Solubility Lipid-Based->Increased Solubility Reduced First-Pass Reduced First-Pass Lipid-Based->Reduced First-Pass Lymphatic Uptake Solid Dispersion Solid Dispersion Solid Dispersion->Increased Solubility Nanosizing Nanosizing Nanosizing->Increased Solubility Increased Surface Area Enhanced Absorption Enhanced Absorption Increased Solubility->Enhanced Absorption Increased Permeability Increased Permeability Increased Permeability->Enhanced Absorption Reduced First-Pass->Enhanced Absorption This compound This compound This compound->Lipid-Based This compound->Solid Dispersion This compound->Nanosizing

Caption: Strategies to enhance the oral bioavailability of this compound.

G Start Start Low Bioavailability Low Bioavailability Start->Low Bioavailability Conduct PK Study Conduct PK Study Low Bioavailability->Conduct PK Study Compare PO vs IV Compare PO vs IV Conduct PK Study->Compare PO vs IV Solubility Issue? Solubility Issue? Compare PO vs IV->Solubility Issue? Metabolism/Efflux Issue? Metabolism/Efflux Issue? Solubility Issue?->Metabolism/Efflux Issue? No Reformulate (e.g., SEDDS) Reformulate (e.g., SEDDS) Solubility Issue?->Reformulate (e.g., SEDDS) Yes Use P-gp Inhibitor Use P-gp Inhibitor Metabolism/Efflux Issue?->Use P-gp Inhibitor Yes End End Metabolism/Efflux Issue?->End No Re-evaluate PK Re-evaluate PK Reformulate (e.g., SEDDS)->Re-evaluate PK Use P-gp Inhibitor->Re-evaluate PK Re-evaluate PK->End

Caption: Troubleshooting workflow for low this compound bioavailability.

References

Technical Support Center: Minimizing Off-Target Effects of Thenyldiamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Thenyldiamine. This resource is designed to help you navigate and mitigate the potential off-target effects of this compound in your cell culture experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-generation H1-antihistamine belonging to the ethylenediamine class.[1][2] Its primary mechanism of action is as an inverse agonist at the histamine H1 receptor, which blocks the effects of histamine and provides relief from allergic symptoms.[3] Like many first-generation antihistamines, it can cross the blood-brain barrier, which may lead to central nervous system effects.[3]

Q2: What are the known or potential off-target effects of this compound?

As a first-generation antihistamine, this compound's off-target effects are primarily attributed to its lack of selectivity for the H1 receptor. The most well-documented off-target effect for this class of drugs is anticholinergic activity, resulting from the blockade of muscarinic acetylcholine receptors.[4][5] This can lead to unintended physiological responses in cell culture models. Additionally, interactions with adrenergic and serotonin receptors are also possible.[4][6] At higher concentrations, cytotoxicity independent of its primary target can also be a concern.

Q3: Why is it critical to consider off-target effects in my experiments?

Q4: How can I begin to assess the potential for off-target effects with this compound?

A critical first step is to perform a dose-response curve to determine the optimal concentration range for your desired on-target effect while minimizing toxicity. This should be followed by specific assays to assess cell health and potential interactions with known off-target receptor families.

Troubleshooting Guide

Here are some common issues encountered when using this compound in cell culture and steps to troubleshoot them:

Problem Possible Cause Troubleshooting Steps
Unexpected cellular responses not consistent with H1 receptor blockade. Off-target activity at muscarinic, adrenergic, or serotonergic receptors.1. Use a more selective H1 antagonist: Compare the effects of this compound with a second-generation antihistamine (e.g., Loratadine, Cetirizine) that has a lower affinity for off-target receptors.[4] If the unexpected effect is absent with the more selective compound, it is likely an off-target effect of this compound.2. Use specific receptor antagonists: Co-administer this compound with a specific antagonist for the suspected off-target receptor (e.g., Atropine for muscarinic receptors, Phentolamine for alpha-adrenergic receptors).[4] If the antagonist blocks the unexpected effect, it confirms the off-target interaction.3. Dose-response curve analysis: Generate dose-response curves for both the intended H1-mediated effect and the unexpected off-target effect. A significant separation in potency (EC50 or IC50 values) can help in designing experiments that use the lowest effective concentration for H1 antagonism, thereby minimizing off-target effects.[4]
High levels of cytotoxicity observed. This compound may have a narrow therapeutic window or significant off-target toxicity in your cell line.1. Determine the IC50 value: Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.2. Optimize concentration and exposure time: Conduct a matrix experiment varying both concentration and incubation time to find a window where on-target effects are maximized and toxicity is minimized.3. Use a different cell line: Cell-type specific metabolism or expression of off-target proteins can influence toxicity. Testing in multiple cell lines can provide a broader understanding of this compound's cytotoxic profile.
Inconsistent results between experiments. 1. Reagent variability: Inconsistent quality or concentration of this compound.2. Cell culture conditions: Variations in cell density, passage number, or media composition.3. Compound stability: this compound may be unstable in culture media.1. Standardize protocols: Maintain consistent cell passage numbers and seeding densities. Ensure precise and consistent incubation times.2. Proper compound handling: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles.3. Assess compound stability: If possible, use analytical methods like HPLC to determine the stability of this compound in your experimental conditions over time.
No observable on-target effect. 1. Low or no H1 receptor expression: The cell line used may not express the histamine H1 receptor at sufficient levels.2. Ineffective concentration: The concentration of this compound used may be too low.3. Insensitive assay: The experimental readout may not be sensitive enough to detect the on-target effect.1. Confirm H1 receptor expression: Use RT-PCR or Western blot to verify the expression of the H1 receptor in your cell line.[7] 2. Increase concentration: Titrate the concentration of this compound upwards, while monitoring for cytotoxicity.3. Optimize assay: Enhance the sensitivity of your assay or choose a more direct readout of H1 receptor activity.

Quantitative Data

Table 1: Representative Binding Affinities (Ki, nM) and Functional Antagonism (pA2) of First-Generation Antihistamines for On- and Off-Target Receptors

CompoundH1 Receptor (Ki, nM)Muscarinic Receptor (pA2)Reference(s)
Diphenhydramine-6.2[8]
Hydroxyzine-4.8[8]
Mepyramine-Low affinity[5]
ClemastineHigh affinityHigh affinity (Ki = 21 nM)[5]
PromethazineHigh affinityHigh affinity (Ki = 22 nM)[5]

Note: A higher pA2 value indicates greater antagonist potency. Ki values represent the concentration of the drug that will bind to half the receptors at equilibrium in the absence of the endogenous ligand.

Table 2: General Cytotoxicity (IC50) Ranges for Small Molecules in Common Cell Lines

Cell LineGeneral IC50 Range (µM)
HepG27 - 41
HeLa12 - 56
HEK293Varies widely

Note: These are general ranges and the specific IC50 for this compound should be experimentally determined.[9][10]

Experimental Protocols

To empower your research, we provide detailed methodologies for key experiments to characterize the on- and off-target effects of this compound.

Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Methodology:

  • Cell Seeding: Seed your cells of interest (e.g., HepG2, HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Determining this compound Cytotoxicity

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis seed_cells Seed cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere treat_cells Treat cells with this compound adhere->treat_cells prepare_dilutions Prepare this compound serial dilutions prepare_dilutions->treat_cells add_mtt Add MTT solution treat_cells->add_mtt solubilize Solubilize formazan with DMSO add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 G start Start agonist_drc Generate agonist dose-response curve (DRC) start->agonist_drc preincubate Pre-incubate cells with This compound agonist_drc->preincubate agonist_drc_antagonist Generate agonist DRC in presence of this compound preincubate->agonist_drc_antagonist calculate_ec50 Calculate EC50 values agonist_drc_antagonist->calculate_ec50 calculate_dr Calculate Dose Ratio (DR) calculate_ec50->calculate_dr calculate_pa2 Calculate pA2 value calculate_dr->calculate_pa2 end End calculate_pa2->end G This compound This compound M3R Muscarinic M3 Receptor This compound->M3R Inhibits Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates G start Unexpected Experimental Result is_cytotoxic Is the effect observed at concentrations near the IC50? start->is_cytotoxic general_toxicity Likely due to general cytotoxicity. Optimize concentration and exposure time. is_cytotoxic->general_toxicity Yes is_blocked Is the effect blocked by a specific antagonist for a suspected off-target? is_cytotoxic->is_blocked No off_target_confirmed Off-target effect confirmed. Use co-treatment with antagonist or a more selective compound. is_blocked->off_target_confirmed Yes pathway_analysis Consider broader pathway analysis (e.g., Western blot for p-ERK, p-Akt, or NF-κB activation). is_blocked->pathway_analysis No

References

Technical Support Center: Adjusting pH to Improve Thenyldiamine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with thenyldiamine during experimental research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility pH-dependent?

A1: this compound is an antihistamine and anticholinergic agent.[1] Structurally, it is a tertiary amino compound, which makes it a weak base.[2] The solubility of weakly basic compounds is highly dependent on pH. In acidic solutions, the nitrogen atoms in the molecule become protonated, forming a more polar, cationic salt that is significantly more soluble in aqueous media.[3][4]

Q2: My this compound free base is not dissolving in neutral water. What is the issue?

A2: The un-ionized, or free base, form of this compound has low intrinsic solubility in water. To dissolve it, you must lower the pH of the solution. By adding an acid, you protonate the molecule, converting it to its much more soluble salt form. For basic compounds like this compound, solubility generally increases as the pH decreases.[3]

Q3: What is the role of pKa in this compound's solubility?

A3: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized (protonated) and un-ionized (non-protonated) forms. This compound has multiple basic nitrogen atoms that can be protonated. The predicted pKa for the strongest basic nitrogen is approximately 8.76.[5] This means that as the pH of the solution drops below 8.76, a progressively larger fraction of this compound molecules will become protonated (charged). According to the Henderson-Hasselbalch equation, at a pH two units below the pKa (i.e., pH < 6.76), the compound will be >99% in its ionized, more soluble form.

Q4: Should I use this compound free base or a salt form like this compound hydrochloride for my experiments?

A4: For aqueous solutions, using the hydrochloride salt (this compound HCl) is highly recommended.[6][7] The hydrochloride salt is the protonated form of the molecule and is readily water-soluble.[2][7] In fact, this compound hydrochloride is soluble in water up to 20%.[2][8] The pH of a 1% aqueous solution of the hydrochloride salt is approximately 6.5.[2][8] If you only have the free base, you will need to dissolve it in an acidic medium.

Q5: At what pH is this compound most soluble, and are there stability concerns?

A5: this compound will be most soluble at a low pH (acidic conditions), well below its pKa of ~8.76. However, the chemical stability of a drug can also be pH-dependent.[9][10][11] While acidic conditions favor solubility, extremely low pH or high temperatures could potentially lead to degradation over time.[11] It is crucial to perform stability studies, especially if solutions are to be stored for extended periods. A stability-indicating assay, such as HPLC, should be used to distinguish the active compound from any potential degradation products.[10]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to dissolve in aqueous buffer. Incorrect Form: You are using the free base instead of the more soluble hydrochloride salt.Use this compound hydrochloride for aqueous preparations. If only the free base is available, add a stoichiometric amount of acid (e.g., HCl) to form the salt in situ and lower the pH.
Insufficiently Acidic pH: The pH of your buffer is too high (close to or above the pKa) to achieve full protonation and dissolution.Lower the pH of the solution. Use a buffer with a pH well below 6.5 to ensure the compound is fully ionized. Verify the final pH after the compound has been added.
Compound precipitates after initial dissolution. pH Shift: The addition of the compound (if it's the free base) or other components has raised the pH of the solution above its solubility threshold.Use a buffer with a higher buffering capacity to resist pH changes. Re-verify and adjust the pH of the final solution.
Exceeded Solubility Limit: The concentration of the compound is higher than its solubility at that specific pH and temperature.Determine the solubility limit at your working pH. Ensure all tested concentrations are below this limit.[3]
Inconsistent or non-reproducible solubility results. Equilibrium Not Reached: The solution may not have been agitated long enough to reach thermodynamic equilibrium.Follow a standardized protocol like the shake-flask method, allowing sufficient time (e.g., 24-48 hours) for the solution to reach equilibrium.[12]
Temperature Fluctuations: Solubility is temperature-dependent. Inconsistent temperatures will lead to variable results.Perform all solubility experiments in a temperature-controlled environment (e.g., an incubator shaker set to 37 ± 1 °C).[13]
Loss of compound concentration over time. Chemical Degradation: The compound may be unstable at the selected pH, leading to hydrolysis or other degradation pathways.[11]Conduct a stability study by monitoring the compound concentration over time using a stability-indicating analytical method (e.g., HPLC). If degradation is observed, assess solubility at a different pH where the compound is more stable.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine[1]
Molecular Formula C₁₄H₁₉N₃S (Free Base)[1]
Molar Mass 261.39 g/mol (Free Base)[1]
297.85 g/mol (Hydrochloride Salt)[5][8]
Form Free Base: Liquid[2]
Hydrochloride Salt: Crystalline solid[2][8]
pKa (Strongest Basic) ~8.76 (Predicted)[5]
Solubility (HCl Salt) Soluble in water up to 20%[2][8]

Table 2: Expected pH-Dependent Solubility Trend for this compound (Weak Base)

pH RangeDominant SpeciesExpected Relative SolubilityRationale
pH 1.0 - 4.0 Fully Protonated (BH⁺)HighThe pH is significantly below the pKa, ensuring complete ionization of the amine groups.
pH 4.0 - 7.0 Mostly Protonated (BH⁺)High to MediumThe compound remains predominantly in its ionized, soluble salt form.
pH 7.0 - 9.0 Mixture of Protonated (BH⁺) and Free Base (B)Medium to LowAs the pH approaches and surpasses the pKa, the proportion of the less soluble free base increases, reducing overall solubility.
pH > 9.0 Predominantly Free Base (B)LowThe pH is above the pKa, so the compound exists primarily in its un-ionized, poorly soluble form.

Experimental Protocols

Protocol: Determining the pH-Solubility Profile of this compound

This protocol is adapted from the WHO guidelines for equilibrium solubility experiments and uses the shake-flask method.[12][13][14]

  • Buffer Preparation:

    • Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[13] Use pharmacopoeial buffer systems (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8).

    • Adjust the pH of all buffers at the target experimental temperature (e.g., 37 °C).[13]

  • Sample Preparation:

    • Accurately weigh an excess amount of this compound hydrochloride solid and add it to separate vials for each pH buffer. "Excess" ensures that a saturated solution is formed with undissolved solid remaining.

    • Add a precise volume of the corresponding pH buffer to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a temperature-controlled shaker or rotator set to 37 ± 1 °C.

    • Agitate the samples for a sufficient duration to reach equilibrium (a preliminary test to determine this time is recommended; typically 24-72 hours).

  • Sample Collection and Processing:

    • After equilibration, allow the vials to stand briefly to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Immediately separate the undissolved solid from the liquid. This is a critical step and can be achieved by centrifugation at high speed or by using a validated syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

    • Verify the pH of the remaining supernatant to ensure it has not changed significantly during the experiment.[13]

  • Analysis:

    • Accurately dilute the clarified supernatant with a suitable mobile phase.

    • Quantify the concentration of dissolved this compound using a validated, stability-indicating analytical method, such as HPLC-UV.

    • Perform the measurement in triplicate for each pH condition.

  • Data Reporting:

    • Report the solubility at each pH point in mg/mL, including the mean and standard deviation.

    • Plot the solubility (mg/mL) as a function of pH to generate the pH-solubility profile.[14]

Mandatory Visualization

TroubleshootingWorkflow cluster_main cluster_precip start Start: this compound fails to dissolve check_form Check Compound Form start->check_form is_base Using Free Base is_salt Using HCl Salt? check_form->is_salt check_ph Check Solution pH check_form->check_ph It's Free Base use_salt Action: Use HCl salt for aqueous media is_salt->use_salt No is_salt->check_ph Yes ph_ok Is pH < 6.5? check_ph->ph_ok lower_ph Action: Lower pH with acid (e.g., HCl) Use a suitable buffer ph_ok->lower_ph No success Success: Compound Dissolved ph_ok->success Yes lower_ph->success check_stability Issue Persists? Check for degradation precip Problem: Precipitation Occurs check_buffer Check Buffer Capacity & Final pH precip->check_buffer increase_buffer Action: Use higher molarity buffer Re-adjust final pH check_buffer->increase_buffer increase_buffer->success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Thenyldiamine Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Thenyldiamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-generation antihistamine belonging to the ethylenediamine class.[1][2][3][4][5] Its primary mechanism of action is as an inverse agonist of the histamine H1 receptor, meaning it binds to the receptor and stabilizes it in an inactive state. This action blocks the effects of histamine, which is a key mediator of allergic responses.

Q2: What are the known off-target effects of this compound?

As a first-generation antihistamine, this compound can cross the blood-brain barrier and is known to have anticholinergic (muscarinic receptor antagonist) effects, which contribute to side effects like drowsiness and dry mouth. While specific off-target binding data for this compound is limited in publicly available literature, ethylenediamine antihistamines as a class are known to interact with other receptors, including muscarinic, adrenergic, and serotonergic receptors.

Q3: What potential for cross-reactivity should be considered when working with this compound?

This compound is an ethylenediamine derivative. Individuals with a known allergy to ethylenediamine may exhibit cross-reactivity to this compound and other ethylenediamine-derived antihistamines such as pyrilamine and tripelennamine.[1][2] Cross-reactivity with other classes of antihistamines is also possible, though less well-documented for this compound specifically.

Q4: What is the solubility of this compound for in vitro experiments?

This compound hydrochloride has a reported water solubility of 4.444 g/L at 37.5 °C.[6] For cell-based assays, it is typically dissolved in a suitable solvent like DMSO at a high concentration to create a stock solution, which is then further diluted in culture media to the final desired concentration. Always perform a solubility test in your specific experimental buffer or medium.

Troubleshooting Guides

In Vitro Assay Pitfalls

Problem: High background or low signal-to-noise ratio in a histamine H1 receptor binding assay.

  • Possible Cause: Non-specific binding of this compound to assay components.

    • Troubleshooting Tip: Increase the number of wash steps and the stringency of the wash buffer. Consider adding a blocking agent, such as bovine serum albumin (BSA), to the assay buffer.

  • Possible Cause: Suboptimal assay conditions.

    • Troubleshooting Tip: Optimize incubation time and temperature. Ensure the pH of the assay buffer is stable and appropriate for receptor binding.

  • Possible Cause: Issues with the radioligand or fluorescent probe.

    • Troubleshooting Tip: Verify the specific activity and purity of the labeled ligand. Perform a saturation binding experiment to determine the optimal concentration of the labeled ligand.

Problem: Inconsistent results in cell-based functional assays (e.g., calcium flux).

  • Possible Cause: Cell health and passage number variability.

    • Troubleshooting Tip: Use cells within a consistent and low passage number range. Ensure cells are healthy and evenly seeded. Avoid using wells on the perimeter of the plate, which are prone to evaporation.

  • Possible Cause: this compound precipitation in culture media.

    • Troubleshooting Tip: Check the final concentration of the solvent (e.g., DMSO) in the media and ensure it is not cytotoxic. Visually inspect the media for any signs of precipitation after adding this compound.

  • Possible Cause: Assay timing and kinetics.

    • Troubleshooting Tip: this compound is an inverse agonist, and its effects may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.

In Vivo Study Pitfalls

Problem: Unexpected sedative effects in animal models.

  • Possible Cause: this compound is a first-generation antihistamine and readily crosses the blood-brain barrier.

    • Troubleshooting Tip: Conduct a dose-response study to determine the minimal effective dose with the least sedative effect for your specific model and endpoint. Consider including a positive control for sedation (e.g., diphenhydramine) to benchmark the effects.

  • Possible Cause: Vehicle effects.

    • Troubleshooting Tip: Ensure the vehicle used for administration does not have its own sedative properties. Always include a vehicle-only control group in your experimental design.

Problem: Poor oral bioavailability or inconsistent exposure.

  • Possible Cause: Inadequate formulation.

    • Troubleshooting Tip: For oral administration, ensure this compound is properly dissolved or suspended in a suitable vehicle. Common vehicles for oral gavage include water, saline, or a 0.5% carboxymethylcellulose (CMC) solution.[7] The pH of the formulation may need to be adjusted to improve solubility and stability.

  • Possible Cause: First-pass metabolism.

    • Troubleshooting Tip: Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, to bypass first-pass metabolism in the liver if oral administration proves problematic.

Problem: Cross-reactivity leading to unexpected skin reactions in animal models.

  • Possible Cause: Ethylenediamine sensitivity in the animal strain.

    • Troubleshooting Tip: While rare, some animal strains might exhibit sensitivity. Observe animals for any signs of skin irritation at the injection site or generalized dermatitis. If this occurs, consider using an antihistamine from a different chemical class for your studies.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₉N₃S[8]
Molecular Weight261.39 g/mol [8]
Water Solubility (as HCl)4.444 g/L (at 37.5 °C)[6]
pKa3.94, 8.93 (Uncertain)[6]

Table 2: General Comparison of First- and Second-Generation H1 Antihistamines

FeatureFirst-Generation (e.g., this compound)Second-Generation
Blood-Brain Barrier Penetration HighLow
Sedative Effects CommonRare
Anticholinergic Effects CommonMinimal
Receptor Selectivity Lower (may interact with muscarinic, adrenergic, serotonergic receptors)Higher for H1 receptor

Experimental Protocols

Histamine H1 Receptor Functional Assay (Calcium Flux)

This protocol provides a general framework for assessing the antagonist activity of this compound at the H1 receptor using a calcium flux assay.

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human histamine H1 receptor in appropriate media.

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the this compound solutions to the wells and incubate for a predetermined time to allow for receptor binding.

  • Histamine Stimulation: Add a concentration of histamine known to elicit a submaximal response (e.g., EC₈₀) to all wells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibition of the histamine-induced calcium flux by this compound and determine the IC₅₀ value.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol outlines a general procedure for evaluating the metabolic stability of this compound using liver microsomes.

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), a buffer solution (e.g., phosphate buffer, pH 7.4), and a NADPH-regenerating system.

  • Compound Incubation: Add this compound (at a final concentration typically between 1-10 µM) to the reaction mixture and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of this compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizations

signaling_pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment receptor_binding H1 Receptor Binding Assay (Determine Affinity) functional_assay Functional Assay (e.g., Calcium Flux) (Determine IC₅₀) receptor_binding->functional_assay metabolic_stability Metabolic Stability Assay (Liver Microsomes) functional_assay->metabolic_stability formulation Formulation Development (Vehicle Selection) metabolic_stability->formulation Proceed if favorable in vitro profile pk_study Pharmacokinetic Study (Determine Exposure) formulation->pk_study efficacy_study Efficacy Study (e.g., Allergy Model) pk_study->efficacy_study safety_study Safety/Tolerability Study (e.g., Sedation Assessment) efficacy_study->safety_study

References

Technical Support Center: Thenyldiamine Adsorption Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the adsorption of thenyldiamine to laboratory ware during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it adsorb to labware?

This compound is an antihistamine and anticholinergic agent.[1] Chemically, it is a tertiary amine.[2] The primary reason for its adsorption, particularly to glass surfaces, is the interaction between the basic amine groups of the this compound molecule and the acidic silanol (Si-OH) groups present on the surface of borosilicate glass. This interaction is primarily ionic in nature. Adsorption can lead to a significant loss of the analyte from the solution, resulting in inaccurate and unreliable experimental data.

Q2: Which types of labware are most susceptible to this compound adsorption?

Untreated borosilicate glass is highly susceptible to the adsorption of amine-containing compounds like this compound. Plasticware, such as polypropylene (PP), is generally less adsorptive for such compounds due to its non-polar surface. However, for highly sensitive and low-concentration analyses, even polypropylene can exhibit some degree of binding.

Q3: What are the primary methods to prevent this compound adsorption?

The most common and effective methods to prevent this compound adsorption include:

  • Silanization (or siliconization) of glassware: This process deactivates the glass surface by chemically bonding a hydrophobic layer over the silanol groups, thus preventing interaction with the amine.[3]

  • Use of low-retention or protein-repellent polypropylene labware: Specially manufactured polypropylene tubes and plates are available that have a modified surface to minimize non-specific binding.[4]

  • Passivation of HPLC systems: For chromatographic applications, passivating the stainless steel components of the HPLC system can reduce analyte interaction and improve peak shape.[5]

  • Adjusting the pH of the solution: Keeping the pH of the solution acidic can help to minimize the adsorption of the free base form of the amine.[6]

  • Addition of surfactants: Non-ionic surfactants can compete for binding sites on the labware surface, thereby reducing the adsorption of the analyte.

Troubleshooting Guide

Issue: Low or inconsistent recovery of this compound in my analytical assay.

This is a common problem when working with amine-containing compounds. The following troubleshooting steps can help you identify and resolve the issue.

Step 1: Evaluate Your Labware
  • Are you using glass or plastic? If you are using borosilicate glass, adsorption is the most likely cause of low recovery.

  • Action: Switch to polypropylene tubes and vials. For highly sensitive assays, consider using certified low-retention polypropylene products.

Step 2: Consider Surface Treatment
  • Is switching to plastic not feasible or still resulting in losses? Surface treatment of your existing labware is the next logical step.

  • Action for Glassware: Implement a silanization protocol to deactivate the glass surface. See the detailed "Experimental Protocols" section below for a step-by-step guide.

  • Action for HPLC Systems: If you are performing chromatography, passivate your HPLC system, including the column frits and tubing, to minimize interactions with metal surfaces. Refer to the "Experimental Protocols" for a passivation procedure.

Step 3: Optimize Your Sample/Solvent Conditions
  • What is the pH of your sample solution? this compound, being a basic compound, is more likely to adsorb in its free base form at higher pH.

  • Action: If your experimental conditions allow, consider acidifying your sample solution. A lower pH will ensure the amine is in its protonated, more soluble form, which is less prone to adsorption.[6]

  • Are you working with very low concentrations? Adsorption effects are more pronounced at lower analyte concentrations.

  • Action: Consider adding a non-ionic surfactant (e.g., Polysorbate 20 or 80) at a low concentration (e.g., 0.01-0.1%) to your solvent. The surfactant molecules will compete for adsorption sites on the labware.

Quantitative Data on Amine Adsorption

CompoundLabware MaterialAnalyte Concentration% Recovery (after 1 hour)Reference
ThiamineBorosilicate Glass Vials100 nM19.3%[7]
ThiaminePolypropylene Tubes100 nM>90% (inferred)[7]
Cationic PeptidesBorosilicate Glass Vials1 µM10-20%[8]
Cationic PeptidesPolypropylene Tubes1 µM10-20%[8]
Cationic PeptidesProtein LoBind Tubes1 µM>90%[8]
ProgranulinPolypropylene TubesLow concentration65-75%[4]

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes a common method for deactivating the surface of borosilicate glassware, such as vials and inserts, to prevent the adsorption of polar compounds like this compound.[9][10]

Materials:

  • Dichlorodimethylsilane (or another suitable silanizing agent)

  • Anhydrous toluene (or heptane)

  • Methanol, anhydrous

  • Acetone

  • Glassware to be silanized (clean and dry)

  • Fume hood

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent, followed by rinsing with deionized water and then acetone. Dry the glassware completely in an oven at >100°C.

  • Preparation of Silanizing Solution: In a fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene.

  • Silanization: Immerse the clean, dry glassware in the silanizing solution for 15-30 minutes, ensuring all surfaces are in contact with the solution.

  • Rinsing: Remove the glassware from the silanizing solution and rinse it thoroughly with anhydrous toluene, followed by a rinse with anhydrous methanol to quench any unreacted chlorosilanes.

  • Drying: Allow the glassware to air dry in the fume hood, and then place it in an oven at 110°C for at least 1-2 hours to cure the silane layer.

  • Final Rinse: After cooling, rinse the glassware with acetone and allow it to air dry before use.

Protocol 2: Passivation of an HPLC System

This protocol is intended to create a protective oxide layer on the stainless steel components of an HPLC system, reducing interactions with metal-sensitive analytes like this compound.[11][12]

Materials:

  • Nitric acid (6M solution) or a commercial passivation solution

  • Isopropanol

  • HPLC-grade water

  • HPLC system to be passivated

  • A union to connect the pump directly to the detector (column removed)

Procedure:

  • System Preparation: Remove the column from the HPLC system and replace it with a union.

  • Initial Rinse: Flush the system with HPLC-grade water at a flow rate of 1-2 mL/min for at least 15 minutes.

  • Organic Rinse: Flush the system with isopropanol at 1 mL/min for 10 minutes.

  • Water Rinse: Flush the system again with HPLC-grade water at 1-2 mL/min for 15 minutes.

  • Passivation: Introduce the 6M nitric acid solution into the system at a flow rate of 1 mL/min for 30 minutes. Caution: Ensure all components of your HPLC system are compatible with nitric acid.

  • Final Rinse: Flush the system thoroughly with HPLC-grade water until the eluent is neutral (check with pH paper). This may take an extended period.

  • System Re-equilibration: Flush the system with your mobile phase until the baseline is stable.

Visualizations

Troubleshooting_Workflow start Start: Low/Inconsistent This compound Recovery check_labware Evaluate Labware: Glass or Plastic? start->check_labware use_glass Using Glass check_labware->use_glass Glass use_plastic Using Plastic check_labware->use_plastic Plastic switch_to_pp Action: Switch to Polypropylene (PP) or Low-Retention PP use_glass->switch_to_pp check_conditions Optimize Sample Conditions use_plastic->check_conditions problem_persists1 Problem Persists? switch_to_pp->problem_persists1 problem_solved Problem Resolved problem_persists1->problem_solved No silanize Action: Silanize Glassware problem_persists1->silanize Yes silanize->check_conditions adjust_ph Action: Acidify Sample (if possible) check_conditions->adjust_ph pH > 7? add_surfactant Action: Add Non-ionic Surfactant check_conditions->add_surfactant Low Concentration? passivate_hplc For HPLC: Passivate System check_conditions->passivate_hplc Using HPLC? adjust_ph->problem_solved add_surfactant->problem_solved passivate_hplc->problem_solved

Caption: A troubleshooting workflow for low this compound recovery.

Adsorption_Mechanism silanol Silanol Groups (Si-OH) This compound This compound (Tertiary Amine) This compound->silanol Ionic Interaction (Adsorption) silanization Silanization (Si-O-SiR3) silanization->silanol Blocks Interaction polypropylene Polypropylene Surface (Non-polar) polypropylene->this compound Reduces Affinity

Caption: Mechanism of this compound adsorption and prevention.

References

Validation & Comparative

Comparative Analysis of Thenyldiamine and Diphenhydramine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of two first-generation H1 antihistamines: thenyldiamine and diphenhydramine. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, pharmacological profiles, and available experimental data. While extensive data is available for the widely-studied diphenhydramine, quantitative experimental data for this compound is limited in publicly available literature. This guide synthesizes the known information to provide a valuable comparative perspective.

Introduction and Overview

This compound and diphenhydramine are both classified as first-generation H1 receptor antagonists.[1][2] This class of antihistamines is characterized by its ability to cross the blood-brain barrier, leading to sedative effects, and its interaction with other receptors, notably muscarinic acetylcholine receptors, resulting in anticholinergic side effects.[1][2] Diphenhydramine, an ethanolamine derivative, is a well-characterized and widely used antihistamine.[3] this compound belongs to the ethylenediamine class of antihistamines, which are known for their antihistaminic efficacy, though often accompanied by gastrointestinal side effects and sedation.

Mechanism of Action

Both this compound and diphenhydramine exert their primary therapeutic effect by acting as inverse agonists at the histamine H1 receptor. This action blocks the effects of histamine, a key mediator in allergic reactions, thereby reducing symptoms such as itching, sneezing, and rhinorrhea.[3]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various cellular responses associated with allergic reactions. First-generation antihistamines like this compound and diphenhydramine competitively block this pathway.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Allergic_Response Allergic Response Ca_Release->Allergic_Response Leads to Antihistamine This compound / Diphenhydramine Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and its blockade by antihistamines.

Pharmacological Profile: A Comparative Table

The following table summarizes the available pharmacological data for this compound and diphenhydramine. It is important to note the significant gaps in the quantitative data for this compound.

ParameterThis compoundDiphenhydramineReferences
Drug Class First-Generation H1 Antihistamine (Ethylenediamine)First-Generation H1 Antihistamine (Ethanolamine)[1]
Primary Mechanism H1 Receptor Inverse AgonistH1 Receptor Inverse Agonist[3]
H1 Receptor Binding Affinity (Ki) Data not available9.6 - 16 nM[4]
Anticholinergic Activity Present, characteristic of first-generation antihistaminesPresent, potent[1][5]
Anticholinergic Potency (pA2) Data not availablein vitro: 6.9 (guinea pig trachealis muscle)[5]
Sedative Effects Present, characteristic of first-generation antihistaminesPronounced[6][7]
Blood-Brain Barrier Penetration YesYes[1][6]
Acute Toxicity (LD50, oral, rat) 525 mg/kgData not available in reviewed sources

Key Experimental Data and Observations

Antihistaminic Activity
Anticholinergic Effects

First-generation antihistamines are known to have significant anticholinergic activity due to their structural similarities to muscarinic antagonists.[1] This leads to side effects such as dry mouth, blurred vision, and urinary retention.[1] A comparative in vitro study on the anticholinergic potencies of several antihistamines reported a pA2 value of 6.9 for diphenhydramine, indicating its notable anticholinergic effect.[5] Although quantitative data for this compound is lacking, as an ethylenediamine derivative, it is expected to possess anticholinergic properties.[1]

Sedative Effects

The sedative properties of first-generation antihistamines are a direct consequence of their ability to cross the blood-brain barrier and antagonize central H1 receptors.[6] Diphenhydramine is well-documented to cause significant drowsiness and impairment of cognitive and psychomotor performance.[3][6][7][8] While direct comparative clinical studies on the sedative effects of this compound are not available, its classification as a first-generation agent that crosses the blood-brain barrier strongly suggests a sedative profile.[6] Studies on first-generation antihistamines as a class have consistently shown a higher incidence of sedation compared to second-generation agents.[7][9]

Experimental Protocols

To facilitate further research and a more direct comparison, this section outlines standardized experimental protocols for evaluating the key pharmacological parameters of H1 antihistamines.

H1 Receptor Binding Assay (Radioligand Displacement)

This in vitro assay determines the binding affinity of a test compound to the histamine H1 receptor.

H1_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Membrane_Prep Prepare cell membranes expressing H1 receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand ([³H]pyrilamine) Radioligand_Prep->Incubate Test_Compound_Prep Prepare serial dilutions of test compound Test_Compound_Prep->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Measure Measure radioactivity of bound ligand Filter->Measure IC50_Calc Calculate IC₅₀ value Measure->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for an H1 Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing H1 receptors (e.g., guinea pig cerebellum) in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled H1 antagonist (e.g., [³H]pyrilamine) and varying concentrations of the test compound (this compound or diphenhydramine).

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the compound's affinity for the H1 receptor.

Functional Assay for Anticholinergic Activity (in vitro)

This assay measures the ability of a compound to antagonize the effects of a muscarinic agonist on smooth muscle contraction.

Methodology:

  • Tissue Preparation: Isolate a strip of guinea pig trachealis muscle and mount it in an organ bath containing a physiological salt solution.

  • Contraction Induction: Induce muscle contraction by adding a muscarinic agonist (e.g., carbachol) to the organ bath.

  • Antagonist Application: In separate experiments, pre-incubate the tissue with varying concentrations of the test antihistamine before adding the muscarinic agonist.

  • Measurement: Record the contractile response of the muscle.

  • Data Analysis: Determine the concentration of the antihistamine that causes a rightward shift in the concentration-response curve of the muscarinic agonist. Calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.[5]

Assessment of Sedative Effects (in vivo - Rodent Model)

This protocol outlines a method to assess the sedative properties of antihistamines in a preclinical model.

Sedation_Assessment cluster_0 Animal Preparation cluster_1 Behavioral Testing cluster_2 Data Analysis Acclimatize Acclimatize rodents to the testing environment Administer Administer test compound, placebo, or positive control Acclimatize->Administer Locomotor_Activity Open Field Test: Measure locomotor activity Administer->Locomotor_Activity Motor_Coordination Rotarod Test: Measure motor coordination Administer->Motor_Coordination Compare_Groups Compare behavioral parameters between treatment groups Locomotor_Activity->Compare_Groups Motor_Coordination->Compare_Groups Determine_Sedation Assess dose-dependent sedative effects Compare_Groups->Determine_Sedation

Caption: Experimental workflow for assessing sedative effects in rodents.

Methodology:

  • Animal Dosing: Administer the test antihistamine (this compound or diphenhydramine), a vehicle control (placebo), and a known sedative (positive control) to different groups of rodents (e.g., mice or rats).

  • Open Field Test: Place the animals in an open field apparatus and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period. A decrease in activity is indicative of sedation.

  • Rotarod Test: Place the animals on a rotating rod and measure the latency to fall. A reduced latency to fall suggests impaired motor coordination, a common effect of sedative drugs.

  • Data Analysis: Compare the performance of the drug-treated groups to the control groups to determine the sedative potential of the test compounds.

Conclusion

This compound and diphenhydramine are both first-generation H1 antihistamines that share the characteristic properties of this class, including sedative and anticholinergic effects. Diphenhydramine is a well-studied compound with a clearly defined pharmacological profile. In contrast, while this compound is known to be an effective antihistamine, there is a notable lack of publicly available, quantitative experimental data to allow for a direct and detailed comparison of its potency and side effect profile with that of diphenhydramine.

The experimental protocols provided in this guide offer a framework for future research to generate the necessary data to fill these knowledge gaps. Such studies would be invaluable for a more complete understanding of the comparative pharmacology of these two compounds and for guiding the development of new antihistamines with improved therapeutic profiles. Researchers are encouraged to utilize these methodologies to further elucidate the properties of this compound and other less-characterized antihistamines.

References

Thenyldiamine: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thenyldiamine is a first-generation ethylenediamine H1-antihistamine that has been utilized for its therapeutic effects in managing allergic conditions.[1] Like other antihistamines of its class, its primary mechanism of action involves competitive antagonism at the histamine H1 receptor, thereby mitigating the inflammatory responses triggered by histamine.[1] However, a well-documented characteristic of first-generation antihistamines is their limited receptor selectivity, which contributes to a range of off-target effects. This guide provides a comparative analysis of this compound's anticipated cross-reactivity with other receptors, supported by data from analogous first-generation antihistamines and detailed experimental protocols for assessing receptor binding.

Comparative Receptor Binding Affinities

Quantitative binding data for this compound across a range of receptors is not extensively available in the public domain. However, by examining the binding profiles of other structurally and functionally similar first-generation antihistamines, a likely cross-reactivity profile for this compound can be inferred. First-generation antihistamines are known to exhibit significant affinity for muscarinic acetylcholine receptors, which is responsible for their characteristic anticholinergic side effects. The following table summarizes the binding affinities (Ki, in nM) of several common first-generation antihistamines for the histamine H1 receptor and muscarinic receptors. A lower Ki value indicates a higher binding affinity.

CompoundClassHistamine H1 (Ki, nM)Muscarinic (Ki, nM)
This compound EthylenediamineData not available Data not available
DiphenhydramineEthanolamine1.183 (M1)
ChlorpheniramineAlkylamine3.21,300 (M1)
PromethazinePhenothiazine2.2Data not available
MepyramineEthylenediamine0.28Data not available

Note: The data presented are representative values from various sources and may differ based on experimental conditions.

Signaling Pathways and Experimental Workflow

To elucidate the cross-reactivity profile of a compound like this compound, a systematic experimental approach is required. This involves an initial screening against a panel of receptors followed by more detailed binding and functional assays for any identified off-target interactions.

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Intracellular Ca²⁺ Release ER->Ca2 Triggers CellularResponse Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca2->CellularResponse Mediates This compound This compound (Antagonist) This compound->H1R Blocks

Caption: H1 Receptor Signaling and this compound's Mechanism of Action.

G cluster_workflow Experimental Workflow for Receptor Cross-Reactivity Assessment start Test Compound (e.g., this compound) primary_screen Primary Screening (Broad Receptor Panel) start->primary_screen data_analysis1 Data Analysis: Identify Significant Off-Target Hits (>50% inhibition) primary_screen->data_analysis1 no_hits No Significant Cross-Reactivity data_analysis1->no_hits No Hits secondary_assay Secondary Assays: Radioligand Binding (Determine Ki/IC50) data_analysis1->secondary_assay Hits Identified functional_assay Functional Assays (e.g., Calcium Flux, cAMP) secondary_assay->functional_assay data_analysis2 Data Analysis: Quantify Potency and Efficacy functional_assay->data_analysis2 profile Establish Cross-Reactivity Profile data_analysis2->profile

Caption: Workflow for Assessing Receptor Cross-Reactivity.

Experimental Protocols

The following is a representative protocol for a radioligand binding assay, a standard method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human histamine H1 receptor and a panel of off-target receptors (e.g., muscarinic M1, adrenergic α1, serotonin 5-HT2A).

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligands:

    • For H1 receptor: [³H]-Pyrilamine

    • For Muscarinic M1 receptor: [³H]-Pirenzepine

    • For Adrenergic α1 receptor: [³H]-Prazosin

    • For Serotonin 5-HT2A receptor: [³H]-Ketanserin

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known high-affinity ligand for each respective receptor (e.g., 10 µM Mepyramine for H1, 1 µM Atropine for M1, 10 µM Phentolamine for α1, 10 µM Mianserin for 5-HT2A).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

By performing this assay across a panel of different receptors, a quantitative cross-reactivity profile for this compound can be established, providing valuable insights into its selectivity and potential for off-target effects. This information is critical for a comprehensive understanding of its pharmacological profile and for guiding further drug development efforts.

References

A Comparative Efficacy Analysis of Thenyldiamine and Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of thenyldiamine, a first-generation antihistamine, with that of second-generation antihistamines. The analysis is supported by experimental data on receptor binding affinities and in vivo efficacy, with detailed methodologies for key experiments provided.

Executive Summary

This compound, a first-generation antihistamine, is an effective antagonist of the histamine H1 receptor but is limited by its sedative effects and anticholinergic side effects due to its ability to cross the blood-brain barrier and its lower receptor selectivity. In contrast, second-generation antihistamines were developed to minimize central nervous system penetration and exhibit high selectivity for the peripheral H1 receptor, resulting in a significantly improved safety profile with comparable efficacy in controlling allergic symptoms. This guide presents the available quantitative data to support these distinctions.

Comparative Analysis of Receptor Binding Affinity

The primary mechanism of action for both this compound and second-generation antihistamines is the blockade of the histamine H1 receptor. However, their affinity and selectivity for this receptor, as well as their binding to other receptors like muscarinic acetylcholine receptors, differ significantly. This difference in receptor binding profile is a key determinant of their clinical efficacy and side-effect profile.

Due to the limited availability of specific binding affinity data for this compound, diphenhydramine, a well-characterized first-generation antihistamine, is used here as a representative compound for quantitative comparison.

Table 1: In Vitro Receptor Binding Affinities (Ki in nM)

CompoundGenerationH1 Receptor Ki (nM)Muscarinic M3 Receptor (pA2)
Diphenhydramine (as a proxy for this compound)First~166.2[1]
CetirizineSecond~6[2]Inactive at 100 µM[1]
LoratadineSecond~35[3]Inactive at 10 µM[1]
FexofenadineSecond~10Inactive at 10 µM[1]

Lower Ki values indicate higher binding affinity. Higher pA2 values indicate greater antagonist potency at the muscarinic receptor.

The data clearly illustrates that while first-generation antihistamines have a high affinity for the H1 receptor, they also possess significant activity at muscarinic receptors, which is responsible for their anticholinergic side effects.[1] Second-generation antihistamines, on the other hand, demonstrate high selectivity for the H1 receptor with negligible affinity for muscarinic receptors.[1]

In Vivo Efficacy: Inhibition of Histamine-Induced Wheal and Flare

The wheal and flare response is a standard in vivo method to assess the efficacy of antihistamines in suppressing histamine-induced skin reactions. While specific data for this compound is scarce in recent literature, extensive studies have been conducted on second-generation antihistamines.

Table 2: Comparative in vivo Efficacy in Wheal and Flare Inhibition

AntihistamineDoseOnset of ActionPeak InhibitionDuration of Action
Cetirizine10 mg~1 hour2-4 hours>24 hours
Levocetirizine5 mg~1 hour4-12 hours>24 hours
Fexofenadine120 mg~2 hours3-6 hours~12 hours
Desloratadine5 mg~4 hours4-12 hours>24 hours

Data compiled from multiple clinical studies.

Second-generation antihistamines are potent inhibitors of both the wheal (swelling) and flare (redness) response to intradermal histamine.[4][5][6][7][8] Levocetirizine, for instance, has been shown to be more potent than desloratadine in suppressing these reactions.[4]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to generate the comparative data, the following diagrams illustrate the key signaling pathway and experimental workflows.

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_G11 Gq/11 H1R->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response Antihistamine This compound / Second-Gen Antihistamine Antihistamine->H1R Blocks

Histamine H1 Receptor Signaling Pathway

G cluster_0 Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (Cells expressing H1 receptor) Incubation 2. Incubation (Membranes + Radioligand + Antihistamine) Membrane_Prep->Incubation Filtration 3. Filtration (Separation of bound and free radioligand) Incubation->Filtration Counting 4. Scintillation Counting (Quantification of bound radioligand) Filtration->Counting Analysis 5. Data Analysis (IC50 determination and Ki calculation) Counting->Analysis

Radioligand Binding Assay Workflow

G cluster_0 Wheal and Flare Inhibition Study Workflow Baseline 1. Baseline Measurement (Histamine skin prick test) Drug_Admin 2. Drug Administration (Antihistamine or Placebo) Baseline->Drug_Admin Serial_Tests 3. Serial Skin Prick Tests (At defined time points post-dose) Drug_Admin->Serial_Tests Measurement 4. Wheal and Flare Measurement (Area of swelling and redness) Serial_Tests->Measurement Analysis 5. Data Analysis (Comparison of inhibition over time) Measurement->Analysis

Wheal and Flare Inhibition Study Workflow

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of an antihistamine for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human histamine H1 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) or tissue source.

  • Incubation: A constant concentration of a radiolabeled ligand specific for the H1 receptor (e.g., [³H]-pyrilamine) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test antihistamine.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Wheal and Flare Inhibition Assay

Objective: To assess the in vivo efficacy of an antihistamine in suppressing histamine-induced skin reactions.

Methodology:

  • Subject Selection: Healthy volunteers or patients with a history of allergic rhinitis are recruited.

  • Baseline Measurement: A baseline wheal and flare response is induced by an intradermal injection or skin prick test with a standardized concentration of histamine. The resulting wheal and flare areas are measured.

  • Drug Administration: Subjects are administered a single dose of the test antihistamine or a placebo in a double-blind, crossover study design.

  • Serial Testing: At predetermined time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), the histamine skin challenge is repeated.

  • Measurement: The areas of the resulting wheal and flare are measured at each time point.

  • Data Analysis: The percentage inhibition of the wheal and flare areas by the antihistamine compared to placebo is calculated for each time point to determine the onset, peak, and duration of action.

Conclusion

The available experimental data strongly supports the classification of this compound as a first-generation antihistamine with likely significant anticholinergic effects, a characteristic shared with other members of its class such as diphenhydramine. In contrast, second-generation antihistamines exhibit high selectivity for the histamine H1 receptor and minimal affinity for muscarinic receptors, which translates to a superior safety profile with a lower incidence of sedative and anticholinergic side effects. While direct comparative efficacy studies between this compound and modern second-generation antihistamines are lacking, the in vivo data for second-generation agents demonstrate their potent and long-lasting inhibition of allergic responses. For researchers and drug development professionals, the focus remains on designing molecules with high H1 receptor affinity and selectivity to maximize therapeutic benefit while minimizing off-target effects.

References

A Head-to-Head Comparison of Thenyldiamine and Chlorpheniramine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two first-generation antihistamines, highlighting the pharmacological data available for chlorpheniramine and the notable data gap for thenyldiamine.

This guide provides a detailed comparative analysis of this compound and chlorpheniramine, two first-generation H1 receptor antagonists. While both compounds have been used for the symptomatic relief of allergic conditions, a review of the scientific literature reveals a significant disparity in the depth of their pharmacological characterization. Chlorpheniramine has been extensively studied, with a wealth of quantitative data on its receptor binding, pharmacokinetics, and clinical effects. In contrast, this compound, also a first-generation agent, is primarily described in qualitative terms, with a notable absence of modern, quantitative pharmacological data. This comparison aims to summarize the available data for both compounds, providing a valuable resource for researchers and professionals in drug development by not only comparing the known properties but also highlighting critical data gaps for this compound.

Pharmacological Profile: A Tale of Two Antihistamines

This compound is classified as an ethylenediamine derivative antihistamine and is recognized for its anticholinergic properties.[1][2] Chlorpheniramine, an alkylamine derivative, is also a potent H1 receptor antagonist with known sedative and weak anticholinergic activities.[3][4] Both are first-generation antihistamines, a class known for its ability to cross the blood-brain barrier and cause central nervous system effects.[4][5]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and chlorpheniramine. The significant lack of specific values for this compound is a key finding of this comparative guide.

Table 1: Receptor Binding Affinity

CompoundH1 Receptor Affinity (Ki, nM)Muscarinic Receptor Affinity (Ki, nM)
This compound Data Not AvailableData Not Available
Chlorpheniramine ~3.2[6]~1,600 (M1-M5 subtypes)[7]

Table 2: Pharmacokinetic Properties

ParameterThis compoundChlorpheniramine
Half-life (t½) Data Not Available~20-24 hours in adults[8][9]
Bioavailability Data Not Available~25-45%[5]
Metabolism N-oxidation and N-demethylation[10]Primarily hepatic via CYP2D6 to monodesmethyl and didesmethyl compounds[11][12]

Table 3: Sedative and Anticholinergic Effects

EffectThis compoundChlorpheniramine
Sedation Expected to be present (qualitative)[1]Present; less sedating than diphenhydramine[8][13]
Anticholinergic Potency Present (qualitative)[2]Weak; equipotent to brompheniramine in vitro[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized signaling pathway for H1 receptor antagonists and a typical experimental workflow for their characterization.

H1_Signaling_Pathway Histamine Histamine H1_Receptor H1_Receptor Histamine->H1_Receptor Binds Gq_11 Gq_11 H1_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Allergic Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Antihistamine This compound or Chlorpheniramine Antihistamine->H1_Receptor Blocks

H1 Receptor Signaling Pathway Blockade

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Receptor_Binding Receptor Binding Assays (H1, Muscarinic) Functional_Assays Functional Assays (e.g., Calcium Flux) Receptor_Binding->Functional_Assays PK_Studies Pharmacokinetic Studies (Animal Models) Functional_Assays->PK_Studies Efficacy_Models Efficacy Models (e.g., Histamine-induced wheal) PK_Studies->Efficacy_Models Sedation_Assessment Sedation Assessment (e.g., Psychomotor Tests) Efficacy_Models->Sedation_Assessment Phase_I Phase I (Safety, PK in Humans) Sedation_Assessment->Phase_I Phase_II_III Phase II/III (Efficacy and Safety) Phase_I->Phase_II_III Drug_Candidate Antihistamine Candidate Drug_Candidate->Receptor_Binding

Antihistamine Characterization Workflow

Experimental Protocols

Detailed experimental protocols for the characterization of H1 receptor antagonists are crucial for reproducible research. The following are representative protocols relevant to the comparison of this compound and chlorpheniramine.

Protocol 1: H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the H1 receptor.

Materials:

  • Cell membranes expressing the human H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-pyrilamine (mepyramine).

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM diphenhydramine).

  • Test compounds: this compound and chlorpheniramine at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-pyrilamine, and varying concentrations of the test compound or control in the assay buffer. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Assessment of Sedative Effects (e.g., Psychomotor Vigilance Task)

Objective: To objectively measure the sedative effects of a test compound in humans.

Materials:

  • Computer-based Psychomotor Vigilance Task (PVT) device.

  • Test compounds (e.g., this compound, chlorpheniramine) and placebo.

  • Human volunteers.

Methodology:

  • Study Design: A double-blind, placebo-controlled, crossover study design is often employed.

  • Baseline Testing: Participants perform the PVT at baseline to establish their normal reaction times.

  • Drug Administration: Participants receive a single dose of the test compound or placebo.

  • Serial Testing: The PVT is administered at regular intervals post-dosing (e.g., 1, 2, 4, 6, and 8 hours) to measure changes in reaction time, lapses of attention, and other performance metrics.

  • Data Analysis: Compare the changes in PVT performance metrics from baseline for each treatment group. Statistical analysis (e.g., ANOVA) is used to determine if the test compound produces a significant impairment in performance compared to placebo.

Protocol 3: In Vitro Assessment of Anticholinergic Activity

Objective: To determine the anticholinergic potency of a test compound by measuring its ability to inhibit carbachol-induced contractions of isolated guinea pig trachealis muscle.[15]

Materials:

  • Guinea pig trachea.

  • Krebs-Henseleit solution.

  • Carbachol (cholinergic agonist).

  • Test compounds (e.g., this compound, chlorpheniramine) and a reference antagonist (e.g., atropine).

  • Organ bath system with isometric force transducers.

Methodology:

  • Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal smooth muscle strips.

  • Organ Bath Setup: Mount the tracheal strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Cumulative Concentration-Response Curve to Carbachol: After an equilibration period, generate a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissues and incubate with a specific concentration of the test compound or vehicle for a predetermined time (e.g., 60 minutes).

  • Repeat Carbachol Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for carbachol.

  • Data Analysis: Compare the carbachol concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated using a Schild plot analysis.[15]

Conclusion

This comparative guide underscores the significant difference in the scientific community's understanding of this compound and chlorpheniramine. Chlorpheniramine stands as a well-characterized first-generation antihistamine, with a substantial body of quantitative data that allows for a detailed assessment of its pharmacological and pharmacokinetic properties. This makes it a useful reference compound in research and drug development.

Conversely, this compound remains poorly characterized in the modern scientific literature. The lack of publicly available quantitative data on its receptor binding affinities, pharmacokinetic profile, and a detailed assessment of its sedative and anticholinergic effects represents a major knowledge gap. For researchers and drug development professionals, this highlights the importance of thorough pharmacological profiling for all compounds, even those with a history of clinical use. Future research efforts would be necessary to generate the data required for a comprehensive and quantitative comparison of this compound with other antihistamines. Until such data is available, any direct comparison with a well-studied compound like chlorpheniramine is limited to broad classifications and qualitative statements.

References

A Comparative Guide to Validating Analytical Methods for Thenyldiamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Thenyldiamine, a first-generation antihistamine. The validation of such analytical methods is a critical requirement for ensuring data accuracy, reliability, and consistency in pharmaceutical development and quality control. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in the selection and validation of the most suitable analytical technique for your research needs.

This compound, chemically known as N,N-dimethyl-N'-(2-pyridyl)-N'-(3-thenyl)ethylenediamine, requires robust analytical methods for its quantification in various matrices. The primary techniques for the analysis of this compound and similar amine-containing compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). Spectrophotometric methods can also be employed, often for simpler formulations or as a preliminary technique.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. Chromatographic techniques, particularly when coupled with mass spectrometry, offer the highest degree of specificity and sensitivity.

Table 1: Comparison of Analytical Method Performance for this compound and Similar Antihistamines

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.Separation based on the differential migration of analytes on a solid stationary phase with a liquid mobile phase.
Stationary Phase C18 or C8 columns are commonly used for antihistamines.[1][2]Fused silica capillary columns with phases like DB-CAM are suitable.[3]Silica gel 60F-254 plates are often employed.[4]
Mobile Phase Acetonitrile and phosphate buffer mixtures are typical.[1][2]Inert gases like Helium or Nitrogen serve as the carrier gas.[3]A mixture of organic solvents like n-hexane, methanol, and diethylamine can be used.[4]
Detector UV-Vis/DAD, Fluorescence (FLD), Mass Spectrometry (MS)[2][5]Flame Ionization Detector (FID), Mass Spectrometry (MS)[3]Visual inspection under UV light or after derivatization with reagents like Dragendorff's.[4]
Linearity Range Typically in the µg/mL range (e.g., 1-20 µg/mL for Cetirizine).[2]Can achieve linearity in the µg/g range.[3]Generally considered semi-quantitative, but quantitative methods can be developed.
Limit of Detection (LOD) Can be in the low µg/mL to ng/mL range (e.g., 0.25 µg/mL for Cetirizine).[2]Can reach low µg/g levels (e.g., 2 µg/g for allylamine).[3]Dependent on the visualization method, typically in the µg to ng range per spot.
Limit of Quantitation (LOQ) Typically in the µg/mL range (e.g., 0.056 µg/mL for Cetirizine).[2]Can be in the low µg/g range (e.g., 6 µg/g for allylamine).[3]Higher than HPLC and GC, often in the µg range per spot.
Precision (%RSD) Generally <2% for validated methods.[6]Can achieve %RSD values below 15%.Higher variability compared to HPLC and GC.
Accuracy (% Recovery) Typically within 98-102%.Can range from 93.9% to 99.1% for similar amines.[3]Variable, depends on the specific method.

Experimental Protocols

Detailed and precise protocols are fundamental for successful method validation. Below are representative methodologies for HPLC, GC, and TLC analysis of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of antihistamines due to its high resolution and sensitivity. A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products.

Sample Preparation:

  • Drug Substance: Accurately weigh about 100 mg of the this compound standard or sample and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., a mixture of the mobile phase).[1]

  • Pharmaceutical Formulation (e.g., tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[7]

Chromatographic Conditions (Representative for a first-generation antihistamine like Promethazine):

  • Column: Symmetry Shield RP8 (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 3.4% potassium dihydrogen phosphate in water, pH adjusted to 7.0.[1]

  • Mobile Phase B: Acetonitrile:Methanol (60:40 v/v).[1]

  • Gradient Elution: A gradient program can be used to optimize separation, for instance, starting with a higher proportion of Mobile Phase A and gradually increasing Mobile Phase B.[8]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 10 µL.[1]

Validation Parameters (as per ICH Q2(R1) Guidelines): [9]

  • Specificity: Assessed by analyzing blank, placebo, and spiked samples to ensure no interference at the retention time of this compound. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate selectivity.

  • Linearity: Determined by analyzing a series of solutions at different concentrations. A linear relationship between concentration and peak area should be established.

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.

  • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a mass spectrometer for definitive identification.

Sample Preparation:

  • Accurately weigh approximately 500 mg of the sample into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., chloroform or dichloromethane).[3]

  • Vortex for 1-5 minutes and then centrifuge at around 3000-4000 rpm for 5 minutes.[3][10]

  • Filter the supernatant through a 0.45 µm filter into a GC vial.[10]

Chromatographic Conditions (Representative for a related amine):

  • Column: DB-CAM (30 m x 0.53 mm x 1.0 µm).[3]

  • Carrier Gas: Helium at a constant flow rate of approximately 5.33 mL/min.[3]

  • Oven Temperature Program: Start at 70°C, hold for 6 minutes, then ramp up to 200°C.[3]

  • Injector Temperature: 220°C.[3]

  • Detector (FID) Temperature: 260°C.[3]

Thin-Layer Chromatography (TLC)

TLC is a simpler, cost-effective technique often used for qualitative identification and to assess the purity of a substance.

Procedure:

  • Plate Preparation: Use a silica gel 60F-254 TLC plate. Draw a starting line with a pencil about 1.5-2 cm from the bottom edge.[4][11]

  • Sample Application: Dissolve the sample in a volatile solvent like methanol. Apply a small spot (a few microliters) of the sample solution onto the starting line.[4]

  • Development: Place the plate in a developing chamber containing the mobile phase. A suitable mobile phase for this compound could be a mixture of n-hexane, methanol, and diethylamine (e.g., 80:40:5, v/v/v).[4] Allow the solvent front to move up the plate.[11]

  • Visualization: After development, dry the plate. The separated spots can be visualized under UV light (at 254 nm) or by spraying with a visualizing agent like a modified Dragendorff's reagent, which typically yields brown spots for such compounds.[4][12]

  • Quantification: The retention factor (Rf) value is calculated for identification. For quantitative or semi-quantitative analysis, the spot intensity and size can be compared to standards.

Mandatory Visualizations

To better illustrate the processes involved in analytical method validation, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_validation_params Validation Parameters (ICH Q2) start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Evaluation method_dev->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis & Documentation execute_validation->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: A typical workflow for analytical method validation.

Method_Selection_Flowchart start Start: Need to Analyze This compound quant_qual Quantitative or Qualitative Analysis? start->quant_qual qualitative Qualitative/ Semi-Quantitative quant_qual->qualitative Qualitative quantitative Quantitative quant_qual->quantitative Quantitative tlc Use TLC for rapid screening and identification. qualitative->tlc end_node End: Method Selected tlc->end_node matrix_complexity Complex Matrix? (e.g., biological fluids) quantitative->matrix_complexity simple_matrix Simple Matrix (e.g., pure substance, simple formulation) matrix_complexity->simple_matrix No complex_matrix Yes matrix_complexity->complex_matrix hplc_uv Use HPLC-UV for routine quantitative analysis. simple_matrix->hplc_uv spectro Consider Spectrophotometry for simple, high-concentration samples. simple_matrix->spectro hplc_uv->end_node spectro->end_node lc_ms_gc_ms Use LC-MS or GC-MS for high sensitivity and specificity. complex_matrix->lc_ms_gc_ms lc_ms_gc_ms->end_node

Caption: Decision flowchart for selecting an analytical method.

References

Comparative Pharmacokinetics of Thenyldiamine: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available scientific literature exists regarding the specific comparative pharmacokinetic parameters of Thenyldiamine across different species. While analytical methods for its detection have been developed, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) in preclinical animal models appear to be limited.[1]

This guide, therefore, serves as an illustrative framework for conducting and presenting comparative pharmacokinetic studies, using this compound as a hypothetical subject. The data and protocols provided are based on established principles of veterinary and preclinical pharmacokinetics, drawing parallels from studies on other compounds.[2][3]

Data Presentation: A Comparative Overview

In a typical preclinical drug development program, pharmacokinetic parameters are evaluated in various animal species to predict human pharmacokinetics and to establish safe dosing regimens for first-in-human trials. A summary of such data is crucial for inter-species scaling and understanding potential differences in drug handling by the body.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of this compound Following a Single Oral Dose (10 mg/kg)

ParameterRatDogMonkeyUnitsDescription
Tmax 1.52.01.0hoursTime to reach maximum plasma concentration.
Cmax 850620950ng/mLMaximum observed plasma concentration.
AUC(0-t) 420055004800ng*h/mLArea under the plasma concentration-time curve from time zero to the last measurable concentration.
t1/2 4.58.26.0hoursElimination half-life.
Vd/F 5.810.57.2L/kgApparent volume of distribution.
CL/F 2.41.82.1L/h/kgApparent total body clearance.

**Note: The data presented in this table is purely illustrative and not based on actual experimental results for this compound.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and validity of pharmacokinetic studies. Below is a generalized methodology for a comparative oral pharmacokinetic study.

Animal Models and Husbandry
  • Species: Male and female Sprague-Dawley rats (8-10 weeks old), Beagle dogs (1-2 years old), and Cynomolgus monkeys (3-5 years old).

  • Housing: Animals are housed in environmentally controlled conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: A minimum of a one-week acclimatization period is required before the study commencement.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with water available ad libitum.

Drug Formulation and Administration
  • Formulation: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) to a final concentration of 2 mg/mL.

  • Administration: The drug is administered via oral gavage for rats and monkeys, and via a gelatin capsule for dogs, at a target dose of 10 mg/kg body weight.

Blood Sample Collection
  • Sampling Sites: Blood samples (approximately 0.25 mL for rats, 1 mL for dogs and monkeys) are collected from the tail vein (rats), cephalic or saphenous vein (dogs), or femoral or saphenous vein (monkeys).

  • Time Points: Samples are collected at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Processing: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA), and plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Plasma concentrations of this compound are determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[4][5]

  • Sample Preparation: Plasma samples undergo a protein precipitation or liquid-liquid extraction procedure to isolate the analyte of interest.

  • Quantification: The concentration of this compound in each sample is quantified by comparing the peak area ratio of the analyte to an internal standard against a standard calibration curve.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with a validated software package (e.g., WinNonlin).

  • Parameters: The key parameters calculated include Tmax, Cmax, AUC(0-t), t1/2, Vd/F, and CL/F.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

G cluster_pre_study Pre-Study Phase cluster_study In-Life Phase cluster_post_study Post-Study Phase acclimatization Animal Acclimatization protocol Protocol Design & Approval protocol->acclimatization formulation Drug Formulation dosing Drug Administration formulation->dosing sampling Blood Sample Collection dosing->sampling processing Sample Processing sampling->processing bioanalysis Bioanalytical Analysis (LC-MS/MS) processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Reporting pk_analysis->reporting

Figure 1. Experimental workflow for a typical preclinical pharmacokinetic study.
Key Pharmacokinetic Parameter Relationships

Understanding the interplay between different pharmacokinetic parameters is crucial for data interpretation. The diagram below outlines these fundamental relationships.

G Dose Dose AUC AUC Dose->AUC F Bioavailability (F) F->AUC Cmax Cmax AUC->Cmax Vd Volume of Distribution (Vd) t12 Half-life (t1/2) Vd->t12 CL Clearance (CL) CL->AUC CL->t12

Figure 2. Logical relationships between key pharmacokinetic parameters.

References

Benchmarking Thenyldiamine: A Comparative Guide for H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Thenyldiamine is classified as a first-generation ethylenediamine H1-antihistamine.[1] Like other first-generation agents, it is known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[1] A thorough understanding of its receptor binding profile and functional activity is crucial for a complete assessment of its therapeutic potential and side-effect profile.

Data Presentation: Comparative H1 Receptor Binding Affinities

To effectively benchmark this compound, its H1 receptor binding affinity (Ki) would be compared against a panel of other H1 antagonists. The following table summarizes the binding affinities for several well-characterized first and second-generation antihistamines, offering a reference for future experimental evaluation of this compound. A lower Ki value indicates a higher binding affinity for the receptor.

AntihistamineChemical ClassH1 Receptor Ki (nM)Generation
DiphenhydramineEthanolamine1.1First
ChlorpheniramineAlkylamine3.2First
MepyramineEthylenediamine0.28First
PromethazinePhenothiazine2.2First
CetirizinePiperazine6Second
LevocetirizinePiperazine3Second
LoratadinePiperidine16Second
DesloratadinePiperidine0.4Second
FexofenadinePiperidine10Second

Note: Ki values are compiled from various sources and can vary based on experimental conditions. This table is intended for comparative purposes.

Experimental Protocols

To determine the H1 receptor antagonist profile of this compound, the following key in vitro experiments would be employed.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human H1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Competitive Binding: A fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Calcium Flux Functional Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting histamine-induced H1 receptor activation.

Methodology:

  • Cell Culture: A cell line stably expressing the human H1 receptor is cultured and seeded into microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Histamine Stimulation: The cells are then stimulated with a fixed concentration of histamine (an H1 receptor agonist) to induce an increase in intracellular calcium.

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The concentration of this compound that inhibits 50% of the histamine-induced calcium response (IC50) is calculated to determine its functional potency as an antagonist.

Mandatory Visualizations

H1 Receptor Signaling Pathway and Antagonist Inhibition

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the mechanism of inhibition by an antagonist like this compound.

H1_Signaling_Pathway cluster_membrane Plasma Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Histamine Histamine Histamine->H1R Binds to Antagonist This compound (Antagonist) Antagonist->H1R Blocks Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Response Cellular Response (e.g., Allergic Reaction) Ca_release->Response Leads to

H1 Receptor signaling and antagonist action.
Experimental Workflow for Benchmarking H1 Receptor Antagonists

This diagram outlines the typical workflow for the in vitro characterization of an H1 receptor antagonist.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency cluster_analysis Comparative Analysis binding_assay Radioligand Binding Assay ki_calc Determine Ki value binding_assay->ki_calc data_comp Compare Ki and IC50 with known antagonists ki_calc->data_comp functional_assay Calcium Flux Assay ic50_calc Determine IC50 value functional_assay->ic50_calc ic50_calc->data_comp profile Establish Potency and Selectivity Profile data_comp->profile start Test Compound (this compound) start->binding_assay start->functional_assay

Workflow for H1 antagonist characterization.

References

Safety Operating Guide

Safe Disposal of Thenyldiamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Thenyldiamine requires careful handling and disposal due to its hazardous properties, including flammability, toxicity, and potential for severe skin and eye damage.[1] Adherence to proper disposal procedures is crucial to ensure the safety of laboratory personnel and to mitigate environmental impact. This guide provides essential information on the operational and disposal plans for this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its associated hazards. Personal protective equipment (PPE), including protective gloves, clothing, eye, and face protection, must be worn.[1] Work should be conducted under a fume hood to avoid inhalation of vapors or aerosols.[1] In case of accidental contact, immediate first aid measures should be taken, and medical attention should be sought.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2] Do not dispose of this compound or its containers in household garbage or down the drain.[3] Improper disposal can lead to environmental contamination, with harmful long-lasting effects on aquatic life.[1][4]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and closed container.[2][5]

    • Use containers made of a material compatible with this compound to prevent leakage or reaction.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[5][6]

    • The storage area should be a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2][4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the specific contents, including "this compound".[7]

    • Include the date when waste was first added to the container.[5]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[4][8]

    • Provide them with accurate information about the waste material.

  • Empty Containers:

    • Empty containers that held this compound must also be managed as hazardous waste and should not be triple-rinsed for regular disposal unless specifically permitted by your institution's EHS guidelines.[5][7] If rinsing is permitted, the first rinse must be collected and disposed of as hazardous waste.[7]

Hazard Data Summary

The following table summarizes the key hazards associated with this compound, as identified in the Safety Data Sheet.[1]

Hazard ClassificationDescription
Physical Hazard Flammable liquid and vapour (Category 3)
Health Hazards Harmful if swallowed or if inhaled (Acute toxicity, Oral & Inhalation, Category 4)
Toxic in contact with skin (Acute toxicity, Dermal, Category 3)
Causes severe skin burns and eye damage (Skin corrosion, Category 1B; Serious eye damage, Category 1)
May cause an allergic skin reaction (Skin sensitisation, Sub-category 1B)
May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory sensitisation, Sub-category 1B)
Environmental Hazard Harmful to aquatic life with long lasting effects (Short-term & Long-term aquatic hazard, Category 3)

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ThenyldiamineDisposal cluster_Lab In the Laboratory cluster_Disposal Disposal Process A Generate this compound Waste B Collect in a Labeled, Closed Container A->B Step 1 C Store in Designated Satellite Accumulation Area B->C Step 2 D Contact EHS or Licensed Waste Disposal Company C->D Step 3 E Arrange for Waste Pickup D->E Step 4 F Transport to an Approved Waste Disposal Plant E->F Step 5

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thenyldiamine
Reactant of Route 2
Reactant of Route 2
Thenyldiamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.